N,N'-Diallyltartramide
Description
Properties
IUPAC Name |
2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLEAHGBNDKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(C(C(=O)NCC=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866693 | |
| Record name | 2,3-Dihydroxy-N~1~,N~4~-di(prop-2-en-1-yl)butanediamide | |
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Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | N,N'-Diallyltartardiamide | |
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CAS No. |
28843-34-7 | |
| Record name | 2,3-Dihydroxy-N1,N4-di-2-propen-1-ylbutanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28843-34-7 | |
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| Record name | N,N'-Diallyltartramide | |
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| Record name | NSC145415 | |
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| Record name | N,N'-diallyltartramide | |
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Foundational & Exploratory
Introduction: Re-evaluating the Matrix with N,N'-Diallyltartramide
An In-depth Technical Guide to N,N'-Diallyltartramide in Research for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and biotechnology, the polyacrylamide gel is a cornerstone for the separation of proteins and nucleic acids. The physical properties of this gel, and thus the resolution and outcome of an experiment, are dictated by the crosslinking agent used during its polymerization. While N,N'-methylenebisacrylamide (bis-acrylamide) has long been the standard, this compound (DATD) presents a compelling alternative with unique advantages, particularly when the recovery of separated macromolecules is desired.[1][2] This guide provides a deep dive into the chemistry, applications, and protocols associated with DATD, offering researchers the knowledge to leverage this versatile crosslinker in their work. Beyond its classical use in electrophoresis, we will also explore its emerging roles in the fabrication of advanced hydrogel systems for drug delivery and tissue engineering.[3]
The Chemistry of a Reversible Crosslinker: DATD vs. Bis-acrylamide
At its core, the utility of DATD stems from its chemical structure. Unlike the stable amide bonds formed by bis-acrylamide, DATD possesses vicinal diols (two hydroxyl groups on adjacent carbon atoms).[4] This feature is the key to its reversibility. The 1,2-diol structure is susceptible to cleavage by periodic acid (HIO₄), which breaks the carbon-carbon bond between the hydroxyl-bearing carbons. This targeted chemical scission effectively dissolves the gel matrix, allowing for the gentle and efficient recovery of entrapped biomolecules.[4]
| Feature | This compound (DATD) | N,N'-Methylenebisacrylamide (bis-acrylamide) |
| Chemical Structure | Contains a 1,2-diol moiety | Contains a stable methylene bridge |
| Reversibility | Reversible crosslinks; gel can be solubilized with periodic acid[4] | Essentially irreversible crosslinks under standard conditions |
| Resolution | Can offer greater resolution, especially for high molecular weight proteins[1] | Standard resolution for a wide range of applications |
| Polymerization | Slower polymerization kinetics; can inhibit polymerization at high concentrations[4] | Well-characterized and efficient polymerization |
| Gel Strength | Can form mechanically stable gels, with a stronger interaction with glass[4] | Forms robust and widely used gels |
| Background Staining | May offer reduced background with certain staining methods | Can sometimes result in higher background staining |
Core Application: Reversible Polyacrylamide Gel Electrophoresis (PAGE)
The primary application of DATD is in the formulation of polyacrylamide gels for electrophoresis where the subsequent recovery of separated proteins or nucleic acids is necessary. This is particularly valuable for applications such as peptide mapping, sequencing, and preparative electrophoresis for functional studies.
Mechanism of DATD-Crosslinked Gel Formation and Dissolution
The polymerization of acrylamide with DATD as the crosslinker proceeds via a free-radical mechanism, typically initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED). The resulting polyacrylamide chains are crosslinked by DATD molecules, forming a porous gel matrix. The key distinction from bis-acrylamide gels lies in the post-electrophoresis processing. The addition of periodic acid specifically targets the vicinal diols of the DATD crosslinks, leading to the dissolution of the gel and the release of the separated macromolecules.
Caption: DATD in stimuli-responsive hydrogels for drug delivery.
Conclusion: A Versatile Tool for Modern Research
This compound is more than just an alternative to bis-acrylamide; it is a specialized tool that enables researchers to perform experiments that would otherwise be challenging or impossible. Its key feature of reversible crosslinking has cemented its place in proteomics and genomics for the recovery of high-purity samples from gels. Furthermore, its growing application in the field of biomaterials, particularly in the design of smart hydrogels, underscores its versatility. By understanding the underlying chemistry and protocols associated with DATD, researchers can unlock new possibilities in their experimental designs, from enhancing protein characterization to developing novel drug delivery platforms.
References
-
Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41–52. [Link]
-
Späth, P. J., & Koblet, H. (1979). Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. Analytical Biochemistry, 93(2), 275–285. [Link]
-
Wikipedia. (n.d.). N,N′-Diallyl-L-tartardiamide. Retrieved January 16, 2026, from [Link]
-
Sarker, A., et al. (2021). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Polymers, 13(21), 3739. [Link]
- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121.
-
Anseth, K. S., et al. (2016). Dynamic control of hydrogel crosslinking via sortase-mediated reversible transpeptidation. Biomaterials, 101, 260-268. [Link]
-
Wenzel, T., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Polymers, 14(20), 4443. [Link]
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Valdes, O., et al. (2010). Hydrogels from acrylic acid with N,N-dimethylacrylamide: Synthesis, characterization, and water absorption properties. Journal of the Chilean Chemical Society, 55(1), 19-24. [Link]
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Interchim. (n.d.). Crosslinkers for gel electrophoresis. Retrieved January 16, 2026, from [Link]
-
Moore, P. A. (1980). Liquid scintillation counting of polyacrylamide gels crosslinked with N,N'-methylene-bis-acrylamide and N,N'-diallyltartardiamide. Analytical Biochemistry, 108(1), 151–155. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of thermo- and pH-sensitive poly(diallyldimethylammonium chloride)/poly(N,N-diethylacrylamide) semi-IPN hydrogel. Retrieved January 16, 2026, from [Link]
-
Wang, J., et al. (2017). Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. ACS Omega, 2(11), 7851–7858. [Link]
- Talja, H., & Setälä, H. (2011). N,N'-diallylaldardiamides and their use as cross-linkers in xylan hydrogels. Abstracts of Papers of the American Chemical Society, 241.
-
Wang, A. Z., et al. (2014). State-of-the-Art in Design Rules for Drug Delivery Platforms: Lessons from FDA-approved Nanomedicines. Journal of Controlled Release, 184, 3-15. [Link]
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ResearchGate. (n.d.). Drug delivery systems. Retrieved January 16, 2026, from [Link]
-
MDPI. (2023). The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. Retrieved January 16, 2026, from [Link]
-
MDPI. (2023). Clinical Applications of Targeted Nanomaterials. Retrieved January 16, 2026, from [Link]
- Liao, Y.-T., et al. (2015).
-
MDPI. (2018). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Retrieved January 16, 2026, from [Link]
-
MDPI. (2022). Advanced Drug Delivery Micro- and Nanosystems for Cardiovascular Diseases. Retrieved January 16, 2026, from [Link]
-
Huang, Y., et al. (2023). Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development. Frontiers in Pharmacology, 14, 1224719. [Link]
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- 4. N,N'-Diallyl-L-tartardiamide - Wikipedia [en.wikipedia.org]
synthesis of N,N'-Diallyltartramide from tartaric acid
An In-depth Technical Guide to the Synthesis of N,N'-Diallyltartramide from Tartaric Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a chiral, bifunctional monomer of significant interest in materials science and polymer chemistry. Derived from tartaric acid, an inexpensive and readily available chiral building block, this compound serves as a valuable crosslinking agent for the synthesis of advanced hydrogels and functional polymers.[1][2] The presence of two allyl groups allows for subsequent polymerization or thiol-ene coupling reactions, while the core tartramide structure, with its two stereocenters and hydroxyl groups, imparts chirality and hydrophilicity to the resulting polymer networks. This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and reproducible laboratory-scale methodology. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that ensure high yield and stereochemical fidelity.
Introduction: The Strategic Value of a Tartaric Acid-Derived Crosslinker
Tartaric acid is a C4-dicarboxylic acid that features prominently in the "chiral pool," a collection of inexpensive, enantiomerically pure compounds derived from natural sources that serve as powerful starting materials in asymmetric synthesis.[1] Its C2-symmetric structure, containing two stereocenters and two hydroxyl groups, makes it an ideal scaffold for creating complex chiral molecules and materials.[1][3]
The conversion of tartaric acid into this compound transforms this simple organic acid into a versatile crosslinking agent. The resulting diamide is significantly more robust to hydrolysis than the corresponding tartrate esters, a crucial property for materials intended for use in aqueous environments.[4] The terminal allyl groups are amenable to a variety of polymerization techniques, enabling the creation of structured polymer networks. These networks have found applications in:
-
Electrophoresis: As a crosslinker for polyacrylamide gels, providing a soluble matrix for macromolecule separation.[2]
-
Biomaterials: In the formation of biocompatible hydrogels for controlled drug release or tissue engineering scaffolds.[2][5]
-
Chiral Stationary Phases: For the preparation of materials used in enantioselective chromatography.[6]
This document outlines a reliable synthetic pathway from a tartaric acid derivative to this compound, emphasizing experimental design choices that favor stereochemical retention and product purity.
Synthesis Strategy and Mechanistic Considerations
The direct amidation of tartaric acid with allylamine via thermolysis is possible but presents significant challenges. High temperatures (e.g., 200°C) can lead to racemization, resulting in a mixture of stereoisomers and diminishing the value of the chiral starting material.[4][7]
A more controlled and reliable approach involves a two-step conceptual pathway:
-
Activation of the Carboxylic Acid: The carboxyl groups of tartaric acid must be activated to facilitate nucleophilic attack by the weakly basic allylamine. While conversion to an acyl chloride is a classic activation method, it requires harsh reagents like thionyl chloride.[8] A milder and more common strategy is to start with a tartaric acid ester, such as diethyl L-tartrate, which is commercially available and highly soluble. The ester functional group is sufficiently electrophilic to react with amines under controlled heating.
-
Nucleophilic Acyl Substitution (Amidation): The reaction proceeds via the nucleophilic attack of the allylamine's nitrogen atom on the carbonyl carbon of the tartrate ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the stable amide bond. Two equivalents of allylamine are required to react with both ester groups. The reaction is typically driven to completion by using an excess of the amine and removing the alcohol byproduct (ethanol).
This ester-to-amide route offers superior control over the reaction conditions, thereby minimizing side reactions and preserving the stereochemical integrity of the chiral centers.
Detailed Experimental Protocol
This protocol describes the synthesis of (+)-N,N'-diallyl-L-tartramide from diethyl L-tartrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl L-tartrate | ≥99% | Sigma-Aldrich | |
| Allylamine | 98% | Sigma-Aldrich | Toxic, flammable, corrosive |
| Methanol | Anhydrous | Fisher Scientific | |
| Ethyl Acetate | ACS Grade | VWR | |
| Hexanes | ACS Grade | VWR | |
| Magnesium Sulfate | Anhydrous | For drying | |
| Saturated NaCl solution | Brine |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl L-tartrate (10.3 g, 50 mmol).
-
Addition of Amine: Add allylamine (11.4 g, 15 mL, 200 mmol, 4 equivalents). Caution: Perform this step in a well-ventilated fume hood as allylamine is volatile, toxic, and has a strong odor.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) with continuous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase), observing the disappearance of the diethyl L-tartrate spot. The reaction is typically complete within 24-48 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess allylamine and the ethanol byproduct under reduced pressure using a rotary evaporator.
-
Work-up and Purification: The resulting crude solid or viscous oil is often pure enough for many applications. For higher purity, recrystallization is effective. Dissolve the crude product in a minimal amount of hot methanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold solvent (the same used for recrystallization).
-
Drying: Dry the purified this compound under vacuum to a constant weight.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Data Summary and Expected Results
The following table summarizes the expected quantitative data for the described synthesis.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆N₂O₄ |
| Molecular Weight | 228.24 g/mol |
| Theoretical Yield | 11.41 g |
| Appearance | White crystalline solid |
| Expected Melting Point | 165-168 °C |
| Expected ¹H NMR (DMSO-d₆) δ (ppm) | ~8.3 (t, 2H, NH), 5.8 (m, 2H, -CH=), 5.1 (m, 4H, =CH₂), 4.2 (s, 2H, CH-OH), 3.8 (m, 4H, N-CH₂) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Synthesis Workflow Visualization
The following diagram illustrates the overall synthetic workflow from the tartaric acid derivative to the final product.
Caption: Reaction workflow for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound from diethyl L-tartrate and allylamine is a straightforward and efficient method for producing a high-value chiral crosslinking agent. The procedure avoids the harsh conditions associated with direct thermolysis of the free acid, ensuring the preservation of stereochemical integrity. The resulting product is a versatile monomer whose diallyl functionalities can be readily incorporated into polymer backbones through various polymerization mechanisms. As the demand for sophisticated, functional, and biocompatible polymers grows, particularly in the fields of drug delivery and regenerative medicine, chiral building blocks like this compound will continue to be of paramount importance.[5][9] Future research may focus on diversifying the N-substituents to tune the solubility and reactivity of the monomer or exploring its use in advanced applications such as self-healing hydrogels or stimuli-responsive materials.[10]
References
- Gonzalez, S.V., & Carlsen, P. (n.d.). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC.
- Gonzalez, S.V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC, 2011(ix), 325-336.
- Kizuka, K., & Inoue, S. (2016). Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids.
- Sinkó, B., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules, 15(2), 854-871.
- Cui, Z., et al. (n.d.). Tartaric acid-based chiral polyamides: unraveling intrinsic multicolor clusteroluminescence and the solvent-modulated emission mechanism.
- Herbert, R. B., & Venter, H. (2002). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 6(12), 1077-1107.
- Kawalek, A., & Borowiecki, T. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. ARKIVOC, 2011(ix), 142-154.
- Schloegl, K., & Widhalm, M. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189.
- Sigma-Aldrich. (n.d.). (+)-N,N'-Diallyltartramide product page.
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
- Lanzalaco, S., & Armelin, E. (2017). Poly(N-Isopropylacrylamide)
- Trachsel, L., et al. (2024). Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides. Journal of the American Chemical Society, 146(2), 1627-1634.
- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.
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- 10. Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of N,N'-Diallyltartramide as a Reversible Crosslinker
Abstract
N,N'-Diallyltartramide (DATD) is a specialized crosslinking agent primarily utilized in the formation of polyacrylamide gels for electrophoresis and other hydrogel applications.[1][2] Unlike the more conventional and widely used N,N'-methylenebisacrylamide (bis-acrylamide), DATD-crosslinked gels possess the unique advantage of being chemically cleavable. This property stems from the vicinal diol structure within its tartaric acid-derived backbone, which can be selectively oxidized. This guide provides a detailed exploration of the chemical mechanisms governing both the formation and subsequent cleavage of DATD crosslinks, offers practical methodologies for its use, and presents a comparative analysis against standard crosslinkers, equipping researchers with the foundational knowledge to leverage this versatile reagent in their work.
Part 1: The Chemistry of DATD Crosslink Formation
The utility of any crosslinker lies in its ability to form stable covalent bonds between linear polymer chains, thereby creating a three-dimensional, porous matrix. The formation of a DATD-crosslinked polyacrylamide gel is a classic example of free-radical polymerization.
Molecular Structure of this compound
DATD is synthesized from L-tartaric acid and allylamine. Its structure is characterized by two key features:
-
Two terminal allyl groups (CH₂=CH-CH₂-) : These are the reactive moieties that participate in the polymerization process, allowing the molecule to be incorporated into two separate growing polyacrylamide chains.
-
A central 1,2-diol (vicinal diol) : This feature, two hydroxyl (-OH) groups on adjacent carbon atoms, is the site of chemical cleavage and is the primary reason for DATD's utility as a reversible crosslinker.[3][4]
Caption: Chemical structure of this compound (DATD).
Free-Radical Polymerization
The polymerization of acrylamide into a gel matrix is initiated by a free-radical generating system, most commonly Ammonium Persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Initiation: APS decomposes to form sulfate free radicals (SO₄⁻•). This process is significantly accelerated by TEMED, which acts as a catalyst.
-
Propagation: The sulfate radical attacks an acrylamide monomer, transferring the radical to it. This activated monomer then rapidly adds to other acrylamide monomers, forming long, linear polymer chains.
-
Crosslinking: When an activated polyacrylamide chain encounters one of the allyl groups of a DATD molecule, it incorporates the DATD into the chain. The second allyl group on the same DATD molecule can then react with another growing polymer chain. This event creates a covalent bridge—a crosslink—between two polyacrylamide chains. The repetition of this process throughout the solution results in a porous gel network.
Caption: Free-radical polymerization and crosslinking workflow.
Part 2: The Reversible Cleavage Mechanism
The defining characteristic of DATD is the ability to reverse the crosslinking, thereby solubilizing the gel. This is accomplished through the specific and gentle chemical cleavage of the 1,2-diol group at the heart of the DATD molecule.
Oxidative Cleavage by Periodate
Periodic acid (HIO₄) or its salt, sodium periodate (NaIO₄), are highly selective oxidizing agents that cleave the carbon-carbon bond of vicinal diols.[3][5]
The mechanism proceeds via a cyclic periodate ester intermediate:
-
The periodate ion reacts with the two hydroxyl groups of the DATD crosslink to form a cyclic ester.
-
This intermediate is unstable and rapidly undergoes a rearrangement of electrons.
-
The C-C bond between the two hydroxyl-bearing carbons is broken, and the periodate is reduced. The products of this cleavage are two separate molecules, each containing a newly formed aldehyde group.
This reaction effectively severs the DATD molecule in half, breaking the covalent bridge between the polyacrylamide chains. With the crosslinks eliminated, the linear polyacrylamide chains are freed and the gel dissolves.[4][6]
Caption: Mechanism of DATD crosslink cleavage by periodic acid.
Part 3: Experimental Methodologies and Protocols
The primary application of DATD is in polyacrylamide gel electrophoresis (PAGE), where the ability to solubilize the gel is invaluable for recovering separated biomolecules for downstream analysis like mass spectrometry or scintillation counting.[7][8][9][10]
Protocol: Casting a DATD-Crosslinked Polyacrylamide Gel
This protocol provides a standard methodology for a 10% separating gel. Volumes should be adjusted for specific apparatuses.
Step-by-Step Methodology:
-
Assemble Gel Cassette: Thoroughly clean and assemble glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Separating Gel Solution: In a small beaker or conical tube, combine the reagents in the order listed in Table 2. Mix gently after each addition.
-
Initiate Polymerization: Add the final two reagents, APS and TEMED, immediately before casting. Swirl the solution gently but quickly to mix. TEMED and APS initiate the polymerization, so work swiftly from this point.
-
Cast the Gel: Using a pipette, immediately introduce the gel solution into the cassette. Fill to the desired height, leaving space for a stacking gel if required.
-
Overlay: Gently overlay the top of the gel with a thin layer of water-saturated butanol or distilled water. This prevents oxygen, which inhibits polymerization, from contacting the gel surface and ensures a sharp, flat interface.
-
Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp refractive index change will be visible at the overlay interface upon completion.
-
Stacking Gel (if applicable): Pour off the overlay and rinse with distilled water. Prepare and pour the stacking gel on top of the polymerized separating gel and insert the comb. Allow it to polymerize for 20-30 minutes.
Table 1: Typical Reagent Concentrations for a 10% DATD Separating Gel (10 mL)
| Reagent | Stock Concentration | Volume to Add | Final Concentration | Purpose |
| Deionized Water | - | 4.0 mL | - | Solvent |
| Acrylamide/DATD Solution | 30% T, 2.6% C* | 3.33 mL | 10% T, 2.6% C | Monomer & Crosslinker |
| Separating Gel Buffer | 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 0.375 M | Maintains pH |
| Sodium Dodecyl Sulfate (SDS) | 10% (w/v) | 100 µL | 0.1% (w/v) | Denaturing Agent |
| Ammonium Persulfate (APS) | 10% (w/v) | 100 µL | 0.1% (w/v) | Initiator |
| TEMED | - | 10 µL | ~0.1% (v/v) | Catalyst |
*Note: %T is the total monomer concentration (acrylamide + crosslinker). %C is the percentage of the total monomer that is the crosslinker.[11] A common stock solution is 29.2g acrylamide and 0.8g DATD in 100 mL water.
Protocol: Cleavage and Solubilization of a DATD-Crosslinked Gel
Step-by-Step Methodology:
-
Excise Gel Slice: After electrophoresis and visualization (e.g., Coomassie staining), carefully excise the band or region of interest from the gel using a clean scalpel.
-
Mince the Gel: Place the gel slice into a microcentrifuge tube and break it into smaller pieces using a clean pipette tip or a small pestle to increase the surface area for reaction.
-
Incubation: Add 200-500 µL of 10-50 mM periodic acid (HIO₄) solution (prepared in water) to the tube. The volume and concentration can be optimized, but a 2% solution is a common starting point.
-
Solubilization: Incubate the tube at room temperature or 37°C for 1-2 hours with occasional vortexing. The gel pieces will dissolve completely.
-
Downstream Processing: The solubilized sample, containing the molecule of interest now free from the polyacrylamide matrix, can be used for subsequent applications. Note that periodate is a strong oxidizing agent and may affect certain proteins; this should be considered in the experimental design.
Part 4: Comparative Analysis: DATD vs. Bis-Acrylamide
The choice of crosslinker is a critical experimental parameter that influences gel properties and experimental outcomes.
Table 2: Comparison of DATD and N,N'-methylenebisacrylamide
| Property | This compound (DATD) | N,N'-methylenebisacrylamide (Bis-acrylamide) | Rationale & Field Insights |
| Cleavability | Yes , with periodic acid. | No , forms a stable, non-cleavable matrix. | The primary advantage of DATD. Essential for recovering samples from the gel matrix for further analysis. |
| Chemical Nature | Contains 1,2-diol; allyl reactive groups. | Contains two acrylamide groups linked by a methylene bridge. | The diol is key to cleavage; the methylene bridge in bis-acrylamide is chemically robust. |
| Gel Resolution | Often provides higher resolution, especially for high MW proteins.[7] | Standard resolution, widely characterized. | DATD gels may form a spontaneous pore gradient, which can improve band sharpness.[7] |
| Gel Strength | Can be more brittle than bis-acrylamide gels, especially at higher %C. | Forms mechanically robust and elastic gels. | Requires more careful handling. Gels may shrink more during staining/destaining.[12] |
| Polymerization Rate | Generally polymerizes efficiently, similar to bis-acrylamide at low %C.[7] | Well-characterized and reliable polymerization kinetics. | High ratios of DATD to acrylamide can sometimes inhibit polymerization efficiency. |
| Primary Use Case | 2D electrophoresis, sample recovery for mass spec, scintillation counting.[13][14] | Routine 1D-PAGE, Western blotting, DNA sequencing gels. | Choose DATD when post-electrophoretic access to the sample is required. Choose bis-acrylamide for routine separation and blotting. |
Conclusion
This compound stands as a powerful alternative to traditional crosslinkers for polyacrylamide gel formation. Its mechanism is a tale of two distinct chemical processes: a robust free-radical polymerization via its allyl groups to form a stable gel matrix, and a specific, targeted oxidative cleavage of its internal 1,2-diol structure to reverse the crosslinking on demand. This elegant combination of stability and reversibility provides researchers with a critical tool for interrogating and recovering biomolecules from a gel matrix. While considerations for gel handling and potential oxidative effects on samples are necessary, the strategic use of DATD can unlock advanced workflows in proteomics, genomics, and drug development, making it an indispensable reagent in the modern molecular biology laboratory.
References
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Title: 14.9: Cleavage of Diols Source: Chemistry LibreTexts URL: [Link]
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Title: 16.4: Periodate cleavage of 1,2-diols (glycols) Source: Chemistry LibreTexts URL: [Link]
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Title: Ch15: Oxidation cleavage of 1,2-diols Source: University of Calgary URL: [Link]
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Title: Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide Source: PubMed, Journal of Virological Methods URL: [Link]
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Title: N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins Source: PubMed, Journal of Postgraduate Medicine URL: [Link]
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An In-depth Technical Guide to the Solubility of N,N'-Diallyltartramide in Various Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Diallyltartramide (DATD), a crucial crosslinking agent in various scientific and industrial applications. This document delves into the molecular determinants of DATD's solubility, offering a theoretical framework grounded in the principles of organic chemistry. Recognizing the limited availability of specific quantitative solubility data in public literature, this guide equips researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol to determine the solubility of DATD in a multitude of solvents. The methodologies presented herein are designed to be adaptable to various laboratory settings, ensuring the generation of precise and reliable data essential for optimizing experimental and manufacturing processes.
Introduction to this compound: A Molecule of Versatility
This compound (DATD) is a bifunctional organic compound with the chemical formula C₁₀H₁₆N₂O₄.[1][2] It is widely recognized for its role as a crosslinking agent in the polymerization of polyacrylamide gels, particularly for electrophoretic applications. Unlike gels crosslinked with bisacrylamide, DATD-polyacrylamide gels possess the unique characteristic of being susceptible to cleavage by periodic acid due to the presence of vicinal diols in the DATD structure. This property facilitates the extraction of separated macromolecules from the gel matrix. The molecular structure of DATD, featuring two hydroxyl groups, two amide functionalities, and two allyl groups, imparts a unique combination of polarity and reactivity, which are key determinants of its solubility profile.
The Molecular Basis of this compound Solubility: A Theoretical Framework
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] The solubility of DATD in any given solvent is a result of the interplay between its molecular structure and the physicochemical properties of the solvent.
The Role of Polarity and Hydrogen Bonding
DATD is a moderately polar molecule. The presence of two hydroxyl (-OH) and two amide (-CONH-) groups allows for the formation of hydrogen bonds, both as a hydrogen bond donor and acceptor. These functional groups are capable of interacting with polar solvents, particularly those that can also engage in hydrogen bonding, such as water, alcohols (e.g., ethanol, methanol), and protic polar solvents. Qualitative data indicates that DATD is soluble in ethanol and methanol.[1][4] The measurement of its optical activity in water also suggests a degree of aqueous solubility.
The Influence of Nonpolar Moieties
Conversely, the two allyl groups (CH₂CH=CH₂) and the carbon backbone of the tartramide structure introduce nonpolar characteristics to the molecule. These nonpolar regions will favor interactions with nonpolar or weakly polar solvents through van der Waals forces. Therefore, the overall solubility of DATD in a particular solvent is a balance between the hydrophilic interactions of its polar functional groups and the hydrophobic interactions of its nonpolar components.
The Impact of Temperature and Molecular Size
The solubility of solids in liquids generally increases with temperature.[3] This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the solute's crystal lattice and solvate the individual molecules. The molecular size of DATD (molecular weight: 228.25 g/mol ) is another factor that can influence its solubility; larger molecules can sometimes be more challenging for solvent molecules to surround and dissolve.[3][5]
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data for DATD in various solvents should be summarized in a clear and organized table.
Table 1: Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molarity (mol/L) |
| Water | 25 | Experimental Value | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value | Experimental Value |
| Dimethylformamide (DMF) | 25 | Experimental Value | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value | Experimental Value |
| Hexane | 25 | Experimental Value | Experimental Value | Experimental Value |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
Safety and Handling Considerations
When working with this compound and various organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for DATD and each solvent before commencing any experimental work. [6]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental procedures should be conducted in a well-ventilated fume hood.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, a thorough understanding of its molecular structure allows for qualitative predictions of its solubility behavior. The presence of both polar, hydrogen-bonding functional groups and nonpolar moieties suggests a nuanced solubility profile across a range of solvents. This technical guide provides the necessary theoretical background and a detailed, practical experimental protocol to empower researchers to accurately determine the solubility of DATD in their solvents of interest. The generation of such data is critical for the informed design and optimization of processes in which this compound plays a pivotal role.
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Introduction: Understanding N,N'-Diallyltartramide in the Research Context
An In-Depth Technical Guide to the Safe Handling of N,N'-Diallyltartramide
For Researchers, Scientists, and Drug Development Professionals
This compound (DATD) is a chemical compound primarily utilized in research laboratories as a cross-linking agent for polyacrylamide gels, particularly in electrophoresis applications like SDS-PAGE.[1] Its unique properties, such as the ability to form gels with increased mechanical stability and the capacity to be dissolved by periodic acid, make it a valuable alternative to bisacrylamide.[1] However, its utility in the lab is matched by a set of handling requirements dictated by its chemical nature. This guide provides a comprehensive overview of the safety data for DATD, moving beyond a simple recitation of Safety Data Sheet (SDS) information to offer practical, field-tested advice for researchers and professionals in drug development. The core principle of this guide is to foster a proactive safety culture through a deep understanding of the "why" behind safety protocols.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous chemical and requires careful handling to minimize risk.[2]
GHS Classification and Associated Hazards
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the key GHS classifications are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
The signal word associated with these classifications is "Warning" .[2][3]
Deconstructing the Health Hazards
-
Dermal and Ocular Exposure: Direct contact with this compound powder or solutions can lead to skin and eye irritation.[2] The causality behind this is the chemical's ability to interact with and disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes. Repeated or prolonged contact can exacerbate this irritation.
-
Inhalation: As a fine powder, this compound can become airborne during handling, posing an inhalation risk.[3] If inhaled, it can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2]
-
Ingestion: While not a primary route of exposure in a laboratory setting, accidental ingestion may be harmful.[2]
Physical and Chemical Properties and Their Safety Implications
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Safety Implication |
| Appearance | White to off-white crystalline powder, crystals, or flakes[4] | Fine powder can be easily inhaled; good ventilation is crucial. |
| Melting Point | 186 - 188 °C (lit.)[3] | Stable at room temperature. |
| Solubility | Soluble in Ethanol, Methanol[4] | Spills can be cleaned with appropriate solvents, but this also increases the risk of skin absorption. |
| Storage Temperature | 2-8°C[4] | Requires refrigerated storage to maintain stability. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
The Primacy of Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] A chemical fume hood is the preferred engineering control, especially when handling larger quantities or when there is a potential for dust generation. The rationale is to capture any airborne particles at the source, preventing inhalation.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] In the event of accidental exposure, immediate flushing is critical to minimizing injury.
Personal Protective Equipment (PPE) - The Last Line of Defense
While engineering controls are designed to minimize exposure, PPE is essential for protecting the user from any residual risk.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary when there is a significant splash hazard.
-
Skin Protection:
-
Gloves: Wear protective gloves to prevent skin contact.[2] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A lab coat should be worn to protect street clothes and provide an additional layer of protection against spills.
-
-
Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator may be necessary.
Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.
Sources
An In-Depth Technical Guide to N,N'-Diallyl-L-tartardiamide (CAS No. 58477-85-3): Properties and Applications for Researchers and Drug Development Professionals
Abstract
N,N'-Diallyl-L-tartardiamide (CAS No. 58477-85-3), commonly known as DATD, is a chiral, bifunctional crosslinking agent with significant utility in the fields of biochemistry, polymer chemistry, and materials science. Its defining feature is the presence of a vicinal diol bridge, which imparts cleavability to the crosslinks under mild conditions, a property that has been extensively exploited in electrophoretic separation techniques. This guide provides a comprehensive technical overview of DATD, detailing its chemical and physical properties, established applications, and exploring its potential in emerging areas such as controlled drug delivery and tissue engineering. A critical evaluation of its biocompatibility and toxicological profile, based on available data, is also presented to inform its potential use in drug development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, providing both theoretical insights and practical methodologies.
Introduction: The Chemistry and Unique Functionality of N,N'-Diallyl-L-tartardiamide
N,N'-Diallyl-L-tartardiamide is a derivative of L-tartaric acid, featuring two allyl groups attached to amide functionalities. This structure provides two key reactive sites for polymerization. The IUPAC name for this compound is (2R,3R)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide[1].
The central tartaric acid-derived core possesses a 1,2-diol structure, which is the cornerstone of its primary application as a cleavable crosslinker. This vicinal diol can be readily oxidized and cleaved by periodate ions under mild conditions, allowing for the dissolution of the crosslinked polymer matrix. This unique characteristic distinguishes DATD from more commonly used, non-cleavable crosslinkers like N,N'-methylenebisacrylamide (BIS)[2].
Physicochemical Properties
A thorough understanding of the physicochemical properties of DATD is essential for its effective application in various experimental and formulation contexts.
| Property | Value | Source(s) |
| CAS Number | 58477-85-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆N₂O₄ | [4][5] |
| Molecular Weight | 228.25 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder, crystals, or flakes | [1][3] |
| Melting Point | 186-188 °C (lit.) | [5][6] |
| Boiling Point | 566.8 °C at 760 mmHg (estimated) | [1] |
| Density | 1.192 g/cm³ (estimated) | [1] |
| Solubility | Soluble in water and organic solvents | [7][8] |
| Optical Activity | [α]20/D +108°, c = 2.4 in H₂O | [5] |
| Storage | 2-8°C, in a dry, well-ventilated place | [1][9] |
Core Application: A Reversible Crosslinker in Polyacrylamide Gel Electrophoresis (PAGE)
The primary and most well-documented application of DATD is as a crosslinking agent in the preparation of polyacrylamide gels for the electrophoretic separation of proteins and nucleic acids[3][10]. The ability to dissolve the gel matrix after electrophoresis offers significant advantages for the recovery of separated biomolecules.
The Causality Behind Using a Cleavable Crosslinker
Traditional polyacrylamide gels crosslinked with N,N'-methylenebisacrylamide are chemically robust and difficult to dissolve without harsh treatments that can damage the separated molecules. This makes the recovery of intact, biologically active proteins or nucleic acids challenging.
DATD-crosslinked gels, however, can be readily dissolved by treatment with a dilute solution of periodic acid[2]. This process specifically targets the vicinal diols of the DATD crosslinks, oxidizing them and breaking the polymer network into soluble fragments. This allows for the gentle and efficient recovery of separated biomolecules for downstream applications such as:
-
Mass spectrometry analysis
-
Amino acid sequencing
-
Scintillation counting[11]
-
Further functional assays
Experimental Protocol: Preparation and Dissolution of DATD-Crosslinked Polyacrylamide Gels
This protocol provides a general guideline for the preparation of DATD-crosslinked polyacrylamide gels and their subsequent dissolution. Researchers should optimize the concentrations based on their specific application.
Materials:
-
Acrylamide/DATD stock solution (e.g., 30% w/v total monomers, with a specific ratio of acrylamide to DATD)
-
Tris-HCl buffer (appropriate pH for stacking and resolving gels)
-
Sodium dodecyl sulfate (SDS) (for denaturing gels)
-
Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Periodic acid solution (e.g., 1% w/v in water)
-
Gel casting apparatus
Workflow for DATD-PAGE and Gel Dissolution:
Caption: Workflow for DATD-crosslinked PAGE from gel preparation to biomolecule recovery.
Step-by-Step Methodology:
-
Gel Solution Preparation: Prepare the desired percentage of polyacrylamide gel solution using the acrylamide/DATD stock solution, appropriate buffers, and SDS if performing SDS-PAGE. The ratio of acrylamide to DATD can be adjusted to alter the gel's physical properties; a common starting point is a ratio similar to that used for acrylamide/BIS gels (e.g., 29:1 or 37.5:1).
-
Degassing: Degas the gel solution under vacuum for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization[12].
-
Polymerization: Initiate polymerization by adding freshly prepared APS and TEMED. Immediately pour the solution into the gel casting apparatus.
-
Electrophoresis: Once the gel has polymerized, load the samples and run the electrophoresis according to standard protocols[6][13][14].
-
Visualization: After electrophoresis, stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated bands.
-
Band Excision: Carefully excise the protein or nucleic acid band of interest from the gel using a clean scalpel.
-
Gel Dissolution: Place the excised gel slice in a microcentrifuge tube and add a sufficient volume of periodic acid solution (e.g., 1% w/v) to completely immerse the gel slice.
-
Incubation: Incubate the tube at room temperature or a slightly elevated temperature (e.g., 37°C) with gentle agitation until the gel slice is completely dissolved. The time required for dissolution will depend on the size of the gel slice and the concentration of the periodic acid.
-
Recovery: Once the gel is dissolved, the biomolecules are in solution and can be recovered by various methods such as precipitation, dialysis, or direct use in downstream applications.
Emerging Applications in Drug Development and Materials Science
The unique properties of DATD extend beyond electrophoresis, with growing interest in its use for the fabrication of advanced biomaterials.
Hydrogels for Controlled Drug Delivery
The cleavable nature of DATD crosslinks makes it an attractive candidate for the development of stimuli-responsive hydrogels for controlled drug delivery[7][15]. The principle behind this application is the encapsulation of a therapeutic agent within a DATD-crosslinked hydrogel matrix. The drug can then be released upon the introduction of a specific trigger that cleaves the crosslinks, leading to the degradation of the hydrogel.
Conceptual Workflow for DATD-Hydrogel Drug Delivery:
Caption: Conceptual workflow for a DATD-crosslinked hydrogel drug delivery system.
While the concept is promising, it is important to note that the use of periodic acid as a trigger for in vivo applications is not feasible due to its toxicity. Research in this area is focused on identifying alternative, biocompatible triggers that can induce cleavage of the vicinal diol bond.
A notable area of interest is the controlled release of antibiotics like ciprofloxacin from hydrogel matrices to treat localized infections[3][16][17]. Although specific protocols for DATD-ciprofloxacin hydrogels are not widely published, the general principles of hydrogel formulation for ciprofloxacin delivery can be adapted[3][6][16][17]. The release kinetics from such a system would be expected to follow a pattern of initial burst release followed by a sustained release as the hydrogel degrades[13][16].
Scaffolds for Tissue Engineering
The ability to create biodegradable and biocompatible scaffolds is a cornerstone of tissue engineering. DATD can be used to fabricate hydrogel scaffolds with tunable mechanical properties and degradation rates. The degradation of the scaffold can be controlled to match the rate of new tissue formation. While this is an area of active research, the inherent biocompatibility of tartaric acid derivatives suggests that DATD could be a viable component in such systems.
Biocompatibility and Toxicological Profile
For any material being considered for in vivo applications, a thorough evaluation of its biocompatibility and toxicity is paramount.
Safety Information Summary:
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[6][13].
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area[6][13].
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air[6][13].
Biocompatibility and In Vivo Considerations:
While the safety data sheets provide guidance for handling the pure compound, there is a significant lack of publicly available data on the in vivo biocompatibility and toxicology of DATD-crosslinked materials. Studies on the cytotoxicity of other crosslinked biomaterials have shown that the nature of the crosslinker and the presence of leachable monomers can significantly impact cell viability[5][18][19][20][21].
For DATD to be considered a viable candidate for drug delivery or tissue engineering applications, rigorous in vivo studies are necessary to assess:
-
The local and systemic inflammatory response to the implanted hydrogel.
-
The biocompatibility of the degradation products.
-
The long-term fate of the polymer fragments in the body.
The absence of this critical data represents a major hurdle for the translation of DATD-based biomaterials into clinical applications.
Analytical Characterization
The characterization of both DATD and the materials synthesized from it is crucial for quality control and understanding structure-property relationships.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the chemical structure of DATD and to monitor the polymerization process by observing the disappearance of the vinyl C=C stretching vibrations. It can also be used to characterize the crosslinked hydrogel network[3][5][15][22][23][24][25][26][27].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of DATD and for characterizing the composition of copolymers containing DATD[4][8][11][23][26][28][29][30][31].
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the thermal properties of DATD-crosslinked polymers, such as their glass transition temperature and thermal stability[3][24].
-
Rheology: Rheological measurements are essential for characterizing the mechanical properties of DATD-crosslinked hydrogels, such as their storage and loss moduli, which are critical for their application in drug delivery and tissue engineering[32].
Conclusion and Future Perspectives
N,N'-Diallyl-L-tartardiamide is a versatile and valuable tool for researchers, particularly in the field of proteomics and other areas where the recovery of biomolecules from polyacrylamide gels is required. Its well-defined chemistry and the cleavable nature of its crosslinks provide a distinct advantage over traditional crosslinking agents.
The potential of DATD in drug delivery and tissue engineering is intriguing, but it remains an area of nascent research. The primary obstacle to its translation into biomedical applications is the lack of comprehensive biocompatibility and in vivo toxicology data. Future research should focus on:
-
Developing biocompatible methods for triggering the cleavage of DATD crosslinks in vivo.
-
Conducting thorough in vitro and in vivo studies to assess the cytotoxicity, inflammatory response, and long-term fate of DATD-based materials and their degradation products.
-
Synthesizing and characterizing novel DATD-containing copolymers and hydrogels with optimized properties for specific drug delivery and tissue engineering applications.
By addressing these critical research questions, the full potential of N,N'-Diallyl-L-tartardiamide as a smart biomaterial may be realized, expanding its utility far beyond its current, well-established role in the laboratory.
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An In-depth Technical Guide on the Shelf Life and Storage Conditions for N,N'-Diallyltartramide (DATD)
Foreword
N,N'-Diallyltartramide (DATD) is a cornerstone crosslinking agent in the formulation of polyacrylamide gels, particularly favored in electrophoretic applications where subsequent recovery of separated macromolecules is desired.[1] Its unique structure, featuring a tartrate backbone with vicinal diols, allows for oxidative cleavage by periodic acid, facilitating the dissolution of the gel matrix—a distinct advantage over the more chemically robust N,N'-methylenebisacrylamide.[1] However, the very features that impart this desirable functionality also render DATD susceptible to specific degradation pathways that can compromise its performance and, by extension, the reproducibility of experimental results.
This guide provides a comprehensive technical overview of the factors influencing the stability of DATD. We will delve into its chemical vulnerabilities, propose potential degradation pathways based on first principles of organic chemistry, and establish a framework for best practices in its storage and handling. Furthermore, we will outline a systematic approach to stability testing, complete with a proposed stability-indicating analytical method, to empower researchers and drug development professionals to ensure the integrity of this critical reagent in their work.
Chemical Profile and Intrinsic Stability of this compound
This compound is a chiral molecule characterized by a C4 backbone derived from L-tartaric acid, with two secondary amide linkages to allyl groups.[2] The key functional groups that dictate its chemical behavior are:
-
Secondary Amide Linkages: These are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Vicinal Diols: The two hydroxyl groups on adjacent carbons are prone to oxidative cleavage.[3][4][5][6]
-
Allyl Groups: The carbon-carbon double bonds and the adjacent allylic C-H bonds are sites of potential oxidative attack and other addition reactions.[7][8]
Under ideal storage conditions, solid DATD is a stable compound.[9] However, its stability can be compromised by exposure to common laboratory environmental factors.
Potential Degradation Pathways
While specific degradation studies on DATD are not extensively published, we can infer the most probable degradation routes by examining the reactivity of its constituent functional groups. These pathways represent the primary chemical risks to the integrity of the molecule during storage and handling.
Hydrolytic Degradation
The amide bonds in DATD can undergo hydrolysis, a reaction catalyzed by the presence of acid or base, and accelerated by elevated temperatures. This process would cleave the amide bond, yielding L-tartaric acid and allylamine.
-
Acid-Catalyzed Hydrolysis: In the presence of acidic contaminants or vapors, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and allylamine.
Recent research on tartaric acid diamides has indicated that they can be prone to hydrolysis, especially in the presence of trace amounts of water at elevated temperatures.
Oxidative Degradation
DATD possesses two primary sites for oxidative attack: the vicinal diols and the allyl groups.
-
Oxidation of Vicinal Diols: This is a well-characterized reaction.[3][4][5][6] Oxidizing agents can cleave the carbon-carbon bond between the two hydroxyl-bearing carbons. While this is the basis for its utility in gel dissolution with periodic acid, unintentional oxidation by atmospheric oxygen or other oxidizing contaminants during long-term storage can lead to fragmentation of the molecule, yielding glyoxylic acid N-allylamide.
-
Oxidation of Allyl Groups: The double bonds of the allyl groups can be oxidized to form epoxides, which can be further hydrolyzed to diols. Alternatively, the allylic C-H bonds are weakened and susceptible to radical-mediated oxidation, which can lead to the formation of hydroperoxides and subsequently aldehydes or carboxylic acids.[8]
Photodegradation
Although specific photostability data for DATD is scarce, compounds with amide and alkene functionalities can be susceptible to degradation upon exposure to UV light. The energy from UV radiation can promote the formation of reactive radical species, initiating the oxidative degradation pathways described above.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term stability and shelf life of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential hydrolytic and oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |
| Light | Amber glass vial or opaque container | Protects the compound from UV radiation, preventing photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents the ingress of moisture, which is a key reactant in hydrolytic degradation. |
Handling Procedures:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use clean, dry spatulas and weighing instruments.
-
Minimize the time the container is open to the atmosphere.
-
After dispensing, purge the headspace of the container with an inert gas before re-sealing.
Visualizing the Core Concepts
To better illustrate the key aspects of DATD stability, the following diagrams are provided.
Figure 1: Chemical structure of this compound with key functional groups highlighted.
Caption: Potential degradation pathways of this compound.
Framework for a Stability Study: A Self-Validating System
To empirically determine the shelf life of DATD under specific storage conditions, a formal stability study is indispensable. The following protocol outlines a systematic approach based on established principles of pharmaceutical stability testing.
Experimental Workflow for Stability Assessment
Caption: Workflow for a comprehensive stability study of this compound.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to ensure the analytical method is "stability-indicating," meaning it can separate the intact compound from its degradants.
-
Preparation of Stock Solution: Prepare a stock solution of DATD in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid DATD in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the solid DATD to a calibrated light source (e.g., ICH option 2) for a specified duration. Dissolve in the solvent before analysis.
-
Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.
Proposed Stability-Indicating HPLC Method
Given the polar nature of DATD and its potential degradation products, a reversed-phase HPLC method with a polar-modified column is a suitable starting point.
| Parameter | Proposed Condition |
| Column | C18 with polar end-capping or polar-embedded phase (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for purpose.
Conclusion and Recommendations
The stability of this compound is paramount for its effective use as a crosslinking agent. While inherently stable in its solid form, it is susceptible to degradation via hydrolysis and oxidation, particularly when exposed to moisture, oxygen, light, and elevated temperatures. Adherence to stringent storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is critical to maximizing its shelf life.
For applications requiring the highest degree of reproducibility, particularly in regulated environments, it is strongly recommended that users either request stability data from the supplier or conduct an in-house stability study following the framework provided in this guide. By understanding the chemical vulnerabilities of DATD and implementing appropriate control measures, researchers can ensure the integrity of their experiments and the reliability of their results.
References
- Smith, M. B., & March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Wade, L. G. (2005). Organic Chemistry (6th ed.). Prentice Hall.
- Schmid, C. R., & Bryant, J. D. (1995). D-(R)-Glyceraldehyde Acetonide. Organic Syntheses, 72, 6.
-
Wikipedia. (n.d.). Allyl group. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]
-
PubMed. (2013, May 10). Structurally defined allyl compounds of main group metals: coordination and reactivity. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
Quora. (2017, March 17). Why do allyl halides have a high reactivity? Retrieved from [Link]
-
tartaric acid and its o-acyl derivatives. part 1. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, November 14). Synthesis, characterization, antimicrobial and antileishmanial activities of amide derivatives of L-tartaric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Diallyl-L-tartardiamide. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for N,N'-Diallyltartramide (DATD) Polyacrylamide Gels
Authored by: Senior Application Scientist
Introduction: The Advantage of Reversibility in Electrophoresis
In the field of protein and nucleic acid analysis, polyacrylamide gel electrophoresis (PAGE) is an indispensable technique. The choice of crosslinking agent in the polyacrylamide matrix is a critical determinant of the gel's physical properties and its suitability for downstream applications. While N,N'-methylenebisacrylamide (BIS) is the most common crosslinker, its stable amide bonds create a permanent, non-reversible matrix. For applications requiring the recovery of separated macromolecules, a reversible crosslinker is essential. N,N'-Diallyltartramide (DATD) offers a superior alternative, enabling the quantitative recovery of samples directly from the gel matrix.
DATD is a unique crosslinking agent possessing a vicinal diol structure. This feature makes the crosslinks susceptible to cleavage by periodic acid. The oxidation of the 1,2-diol group by periodate breaks the covalent bond, effectively dissolving the gel matrix and allowing for the gentle and efficient recovery of separated biomolecules without harsh extraction methods. This protocol provides a comprehensive guide to the casting and subsequent cleavage of DATD-crosslinked polyacrylamide gels, optimized for researchers, scientists, and drug development professionals.
Principle of DATD Crosslinking and Cleavage
The polymerization of acrylamide in the presence of DATD creates a gel matrix where the polyacrylamide chains are crosslinked by DATD molecules. The key to DATD's utility lies in its central tartrate moiety, which contains two adjacent hydroxyl groups (a vicinal diol).
The Cleavage Mechanism: Periodic acid (H₅IO₆) or its salt, sodium periodate (NaIO₄), is a mild oxidizing agent that specifically cleaves the carbon-carbon bond of vicinal diols. The reaction proceeds through a cyclic periodate ester intermediate, which then decomposes to yield two aldehyde groups, thereby breaking the crosslink and linearizing the polyacrylamide chains. This process transforms the solid gel into a soluble solution, from which the macromolecules of interest can be easily recovered.
Caption: Mechanism of DATD crosslink cleavage by periodic acid.
Experimental Protocols
Part 1: Casting DATD-Crosslinked Polyacrylamide Gels
This protocol details the preparation of resolving and stacking gels for a standard vertical electrophoresis system. The key distinction from a standard Laemmli system is the substitution of BIS with DATD.
Materials:
-
Acrylamide/DATD solution (See Table 1 for preparation)
-
Tris-HCl buffers (for resolving and stacking gels)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Table 1: Acrylamide/DATD Stock Solution Preparation
| Component | For 100 mL of 30% (w/v) Stock | Final Concentration |
| Acrylamide | 28.38 g | 28.38% (w/v) |
| DATD | 1.62 g | 1.62% (w/v) |
| Deionized Water | to 100 mL | - |
Note: The ratio of acrylamide to DATD is approximately 17.5:1. This ratio has been found to produce gels with good separation characteristics and efficient solubilization.
Table 2: Resolving Gel Formulation (for 10 mL)
| Gel % | Acrylamide/DATD Stock | 1.5 M Tris-HCl, pH 8.8 | 10% SDS | Deionized Water | 10% APS | TEMED |
| 8% | 2.67 mL | 2.5 mL | 100 µL | 4.6 mL | 100 µL | 10 µL |
| 10% | 3.33 mL | 2.5 mL | 100 µL | 4.0 mL | 100 µL | 10 µL |
| 12% | 4.00 mL | 2.5 mL | 100 µL | 3.3 mL | 100 µL | 10 µL |
| 15% | 5.00 mL | 2.5 mL | 100 µL | 2.3 mL | 100 µL | 10 µL |
Table 3: Stacking Gel Formulation (for 5 mL)
| Component | Volume |
| Acrylamide/DATD Stock | 0.83 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 50 µL |
| Deionized Water | 2.87 mL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Step-by-Step Casting Protocol:
-
Preparation: Thoroughly clean and assemble glass plates and spacers for the gel casting apparatus.
-
Resolving Gel: In a small beaker or conical tube, combine the Acrylamide/DATD stock, Tris-HCl buffer, SDS, and deionized water for the desired resolving gel percentage as detailed in Table 2.
-
Degassing (Optional but Recommended): Degas the solution for 10-15 minutes using a vacuum pump. This step removes dissolved oxygen, which can inhibit polymerization, leading to a more uniform gel matrix.
-
Initiating Polymerization: Add the 10% APS and TEMED to the monomer solution. Swirl gently to mix. TEMED accelerates the rate of polymerization by catalyzing the formation of free radicals from APS.
-
Casting the Resolving Gel: Immediately pipette the solution into the gel cassette, leaving sufficient space for the stacking gel (approximately 2 cm from the top).
-
Overlaying: Carefully overlay the resolving gel with a thin layer of water-saturated n-butanol or deionized water. This prevents oxygen from inhibiting polymerization at the gel surface and ensures a flat, even interface.
-
Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp, well-defined interface below the overlay indicates complete polymerization.
-
Stacking Gel: Pour off the overlay and rinse the top of the resolving gel with deionized water. Prepare the stacking gel solution as described in Table 3, adding APS and TEMED just before casting.
-
Casting the Stacking Gel: Pipette the stacking gel solution on top of the polymerized resolving gel and insert the comb.
-
Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for electrophoresis.
Part 2: Cleavage of DATD-Crosslinked Gels and Sample Recovery
This protocol describes the solubilization of the gel matrix following electrophoresis for the recovery of separated proteins or nucleic acids.
Materials:
-
Periodic Acid Solution (50 mM periodic acid, prepared fresh in deionized water)
-
2-Mercaptoethanol (optional, as a scavenger)
-
Dialysis tubing or other buffer exchange systems
-
Incubator or water bath
Step-by-Step Cleavage Protocol:
-
Excision: After electrophoresis and staining (e.g., with Coomassie Blue), carefully excise the band(s) of interest from the gel using a clean scalpel.
-
Destaining: If necessary, thoroughly destain the gel slices to remove any interfering substances.
-
Maceration: Place the gel slice(s) into a microcentrifuge tube. The gel can be broken up into smaller pieces using a clean pipette tip or a small pestle to increase the surface area for cleavage.
-
Solubilization: Add a sufficient volume of 50 mM periodic acid solution to completely immerse the gel pieces. A typical volume is 200-500 µL per gel slice.
-
Incubation: Incubate the tube at a controlled temperature. Incubation at 37°C for 1-2 hours is generally sufficient for complete solubilization. The gel pieces will dissolve, forming a viscous solution.
-
Neutralization (Optional): The reaction can be stopped by adding a reducing agent like 2-mercaptoethanol.
-
Sample Recovery: The protein or nucleic acid is now in solution. Downstream processing, such as buffer exchange via dialysis, gel filtration, or precipitation, can be performed to remove the periodic acid and other small molecules before further analysis (e.g., mass spectrometry, sequencing, or functional assays).
Caption: Workflow for using DATD-crosslinked polyacrylamide gels.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gel fails to polymerize or polymerizes too slowly | - Old or inactive APS solution.- Insufficient TEMED.- Low ambient temperature.- Oxygen inhibition. | - Prepare fresh 10% APS solution daily.- Increase TEMED volume slightly (e.g., by 20-30%).- Ensure solutions are at room temperature.- Degas monomer solutions before adding initiators. |
| Gel polymerizes too quickly | - Excessive APS or TEMED.- High ambient temperature. | - Reduce the amount of APS and/or TEMED.- Cool the monomer solution in an ice bath before adding initiators. |
| Bands are smeared or distorted | - Uneven polymerization.- Incorrect buffer composition. | - Ensure thorough but gentle mixing after adding APS/TEMED.- Verify the pH and ionic strength of all buffers. |
| Gel does not fully dissolve during cleavage | - Insufficient periodic acid.- Incomplete incubation.- Low temperature. | - Ensure the gel slice is fully submerged in the periodic acid solution.- Increase incubation time or temperature (e.g., up to 50°C).- Macerate the gel slice into smaller pieces before incubation. |
Conclusion
This compound provides a powerful tool for analytical and preparative electrophoresis. Its cleavable nature facilitates the high-yield recovery of intact biomolecules, opening possibilities for a wide range of downstream applications that are challenging with traditional BIS-crosslinked gels. By understanding the chemical principles and following this detailed protocol, researchers can effectively leverage DATD to enhance their experimental workflows.
References
Application Note: High-Efficiency Protein Recovery from Polyacrylamide Gels
Topic: Protein Extraction from Diallyltartardiamide (DATD) Cross-linked Gels using Periodic Acid Cleavage for Downstream Analysis
Audience: Researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and downstream applications such as mass spectrometry.
Introduction: A Reversible Cross-linker Strategy for Enhanced Protein Recovery
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for resolving complex protein mixtures. However, the recovery of intact, functional proteins from the gel matrix for subsequent analysis presents a significant challenge. Traditional methods like passive diffusion and electroelution are often time-consuming, yield low recoveries, and can be harsh on proteins.[1][2][3] An elegant solution to this impasse lies in the use of cleavable cross-linkers in the polyacrylamide gel matrix.
This application note details a robust protocol for the extraction of proteins from polyacrylamide gels cross-linked with N,N'-diallyltartardiamide (DATD). DATD, a versatile cross-linking agent, possesses a unique structural feature: a vicinal diol (two adjacent hydroxyl groups).[4] This diol moiety is susceptible to oxidative cleavage by periodic acid (H₅IO₆), leading to the dissolution of the gel matrix and the gentle release of entrapped proteins.[1] This method offers a significant advantage over traditional techniques by providing a more efficient and less denaturing approach to protein recovery, making it highly suitable for sensitive downstream applications, including mass spectrometry.
The Chemistry of DATD Cleavage: A Targeted Approach
The efficacy of this protein extraction method hinges on the specific chemical reaction between periodic acid and the DATD cross-linker. The vicinal diols within the DATD molecule are the targets for periodic acid-mediated cleavage. The reaction proceeds through a cyclic periodate ester intermediate, which then breaks down to yield two aldehyde groups, effectively severing the cross-link and solubilizing the gel.[4]
This targeted chemical cleavage allows for the gentle release of proteins without subjecting them to the harsh conditions often associated with other extraction methods. The specificity of the reaction ensures that the protein itself is not the primary target of modification, although care must be taken to remove the periodic acid promptly after gel dissolution to prevent potential oxidation of sensitive amino acid residues.
Experimental Workflow Overview
The overall workflow for protein extraction from DATD gels using periodic acid is a multi-step process that begins with the separation of proteins via electrophoresis and culminates in a purified protein solution ready for downstream analysis.
Figure 1. A schematic overview of the protein extraction workflow from DATD-crosslinked gels.
Detailed Protocols
Preparation of DATD-Crosslinked Polyacrylamide Gels
The preparation of DATD-crosslinked gels is similar to that of standard bis-acrylamide gels, with the substitution of DATD for bis-acrylamide as the cross-linking agent.
Materials:
-
Acrylamide/DATD stock solution (Prepare as you would an acrylamide/bis-acrylamide solution, substituting DATD for bis-acrylamide)
-
Tris-HCl buffer
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Procedure:
-
Assemble the gel casting apparatus.
-
Prepare the resolving and stacking gel solutions using the acrylamide/DATD stock solution according to standard protocols.
-
Polymerize the gel and proceed with electrophoresis as usual.
Protein Extraction Protocol
This protocol provides a starting point for the extraction of proteins from DATD-crosslinked gels. Optimization of incubation times may be necessary depending on the gel concentration and the specific protein of interest.
Materials:
-
Excised protein band from a DATD-crosslinked gel
-
Periodic Acid Solution (2% w/v in deionized water)
-
Trichloroacetic Acid (TCA)
-
Ice-cold acetone
-
Wash Buffer (e.g., ice-cold 80% acetone)
-
Resuspension Buffer (compatible with downstream applications, e.g., 50 mM ammonium bicarbonate for mass spectrometry)
Procedure:
-
Following electrophoresis, stain the gel using a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).[5]
-
Excise the protein band of interest with a clean scalpel. Minimize the amount of excess gel.
-
Place the gel slice into a microcentrifuge tube.
-
Add a sufficient volume of 2% Periodic Acid Solution to completely immerse the gel slice.
-
Incubate at room temperature with gentle agitation. Monitor the gel slice periodically until it is completely dissolved. This may take 30 minutes to 2 hours, depending on the size and concentration of the gel slice.
-
Once the gel is dissolved, precipitate the protein by adding an equal volume of ice-cold 20% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the protein pellet twice with ice-cold acetone to remove residual TCA and other contaminants. Centrifuge between washes.
-
Air-dry the pellet briefly to remove excess acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer suitable for your downstream application. For mass spectrometry, a volatile buffer like 50 mM ammonium bicarbonate is recommended.
Critical Parameters and Optimization
The success of this protein extraction method relies on the careful control of several key parameters.
| Parameter | Recommended Range/Value | Rationale and Considerations |
| DATD Concentration | Standard cross-linker ratios | The concentration of DATD will affect the gel's physical properties and the time required for dissolution. |
| Periodic Acid Concentration | 2% (w/v) | A 2% solution is generally effective for gel dissolution.[1] Higher concentrations may accelerate dissolution but could also increase the risk of protein oxidation. |
| Incubation Time | 30 min - 2 hours | The time required for complete gel dissolution will vary based on gel size, concentration, and the amount of DATD. Visual inspection is key. |
| Temperature | Room Temperature | Room temperature is typically sufficient for the cleavage reaction. Elevated temperatures are generally not necessary and may increase the risk of protein degradation. |
| Protein Precipitation | TCA/Acetone | This is a standard and effective method for concentrating the protein and removing interfering substances like periodic acid and SDS.[6][7] |
Downstream Application Compatibility: Mass Spectrometry
A primary advantage of this method is its compatibility with mass spectrometry. However, careful sample preparation following extraction is crucial to ensure high-quality data.
-
Stain Selection: Use of mass spectrometry-compatible stains is essential. Coomassie-based stains and certain fluorescent dyes are generally preferred over silver staining, which can interfere with mass spectrometric analysis.[5][8]
-
Removal of Contaminants: The protein precipitation and washing steps are critical for removing periodic acid, SDS, and other buffer components that can suppress ionization and interfere with mass spectrometric analysis.
-
In-solution vs. In-gel Digestion: Since the protein is in solution after extraction, it can be subjected to standard in-solution digestion protocols (e.g., using trypsin) for bottom-up proteomics. This can be more efficient than in-gel digestion.[9]
Safety Precautions
Periodic acid is a strong oxidizing agent and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The use of DATD as a cleavable cross-linker in polyacrylamide gels, coupled with periodic acid-mediated dissolution, offers a highly efficient and gentle method for protein extraction. This approach overcomes many of the limitations of traditional elution techniques, providing higher protein yields and preserving protein integrity for sensitive downstream applications such as mass spectrometry. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can significantly improve their ability to recover and analyze proteins from polyacrylamide gels.
References
- Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels-A brief review. Methods in molecular biology (Clifton, N.J.), 869, 403–405.
- Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (1996). Mass spectrometric sequencing of proteins from silver-stained polyacrylamide gels. Analytical chemistry, 68(5), 850–858.
- Chatterjee, M., Gupta, S., & Das, S. (2012). Optimization of an efficient protein extraction protocol compatible with two-dimensional electrophoresis and mass spectrometry from recalcitrant phenolic rich roots of chickpea (Cicer arietinum L.). International journal of proteomics, 2012, 958529.
- Patton, W. F. (2000). A thousand points of light: the application of fluorescence technology to proteomics. Electrophoresis, 21(6), 1123–1144.
- Simpson, R. J. (2007). The TCA/acetone precipitation of proteins. CSH protocols, 2007, pdb.prot4823.
- Speicher, K. D., & Speicher, D. W. (2009). GeLC-MS/MS analysis of complex protein mixtures. Methods in molecular biology (Clifton, N.J.), 564, 3–17.
-
Wikipedia. (2023, December 1). N,N′-Diallyl-L-tartardiamide. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 22). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
- Jørgensen, C., et al. (2002). Efficacy and compatibility with mass spectrometry of methods for elution of proteins from sodium dodecyl sulfate-polyacrylamide gels and polyvinyldifluoride membranes. Analytical Biochemistry, 305(1), 66-77.
- Moravec, J., & Mares, V. (2017). A simple, time-saving, microwave assisted periodic acid - Schiff´s staining of glycoproteins on 1D electrophoretic gels. Folia Biologica, 63(3), 116-121.
- Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels: a brief review. Methods in molecular biology (Clifton, N.J.), 869, 403–405.
-
StainsFile. (n.d.). Periodic Acid Schiff Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best method for elution of protein from PAGE gel?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comparison of Protein Extraction Methods Suitable for Gel-Based Proteomic Studies of Aphid Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis. Retrieved from [Link]
-
The Rockefeller University. (n.d.). Mass Spectrometry of Whole Proteins Eluted from Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis Gels. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protein Detection in Gels Using Fixation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 22). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
Sources
- 1. Extraction of proteins from gels-A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Protein Extraction Methods Suitable for Gel-Based Proteomic Studies of Aphid Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GeLC-MS/MS Analysis of Complex Protein Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Drug Release Studies with N,N'-Diallyltartramide Hydrogels
Introduction: The Promise of N,N'-Diallyltartramide Hydrogels in Advanced Drug Delivery
Hydrogels, with their three-dimensional polymeric networks and high water content, have emerged as exceptional candidates for controlled drug delivery systems.[1][2] Their unique physicochemical properties, including biocompatibility and tunable porosity, allow for the encapsulation and sustained release of a wide range of therapeutic agents.[1][3] Among the diverse class of hydrogel-forming materials, this compound (DAT) presents itself as a particularly compelling crosslinking agent. Derived from tartaric acid, a naturally occurring and biocompatible molecule, DAT imparts biodegradability to the hydrogel network through its amide linkages, which are susceptible to hydrolysis.[4][5] The presence of two allyl groups allows for efficient crosslinking via free-radical polymerization, enabling the formation of robust hydrogel matrices.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of DAT-crosslinked hydrogels for controlled drug release studies. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to rationally design and optimize their drug delivery systems.
I. Synthesis of this compound (DAT) Crosslinker
While commercially available, understanding the synthesis of DAT provides insight into its chemical nature. DAT is synthesized from L-tartaric acid and allylamine. The carboxylic acid groups of tartaric acid react with the amine groups of allylamine to form amide bonds.
II. Preparation of DAT-Crosslinked Hydrogels via UV-Initiated Free-Radical Polymerization
This protocol describes the synthesis of a poly(acrylamide)-based hydrogel using DAT as a crosslinker. Acrylamide is a well-characterized and widely used monomer that forms hydrophilic and biocompatible hydrogels.[6][7] The polymerization is initiated by UV light in the presence of a photoinitiator, which generates free radicals to initiate the polymerization and crosslinking reactions.[8][9]
Core Principles of Photo-Polymerization
UV-initiated polymerization offers several advantages, including rapid curing at ambient temperatures and spatial control over the gelation process.[8] The photoinitiator, upon absorption of UV light, generates highly reactive radical species. These radicals initiate the polymerization of acrylamide monomers and the crosslinking reaction with the allyl groups of DAT, leading to the formation of a three-dimensional hydrogel network. The concentration of the monomer, crosslinker, and photoinitiator, as well as the UV exposure time and intensity, are critical parameters that control the network structure and, consequently, the hydrogel's properties.[9]
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for DAT-crosslinked hydrogel synthesis.
Detailed Protocol: Hydrogel Synthesis
Materials:
-
Acrylamide (Monomer)
-
This compound (DAT) (Crosslinker)[10]
-
2-Hydroxy-2-methylpropiophenone (Photoinitiator)
-
Deionized Water
-
UV Curing System (365 nm)
-
Molds (e.g., silicone molds, glass slides with spacers)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the photoinitiator (e.g., 10% w/v in methanol).
-
In a glass vial, dissolve acrylamide (e.g., 10-20% w/v) and DAT (e.g., 1-5 mol% with respect to acrylamide) in deionized water.
-
Add the photoinitiator solution (e.g., 0.5-1% v/v of the total solution volume).
-
Vortex the solution until all components are fully dissolved.
-
-
Polymerization:
-
Pipette the precursor solution into the desired molds.
-
Place the molds in a UV curing system.
-
Expose the solution to UV light (365 nm) for a predetermined time (e.g., 5-15 minutes). The optimal time will depend on the UV intensity and the specific formulation.
-
-
Purification:
-
Carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of deionized water to remove any unreacted monomer, crosslinker, and photoinitiator.
-
Change the water every 12 hours for at least 3 days to ensure complete purification.
-
III. Characterization of DAT-Crosslinked Hydrogels
Thorough characterization of the hydrogel is crucial to understand its properties and predict its performance as a drug delivery vehicle.
A. Swelling Studies
The swelling behavior of a hydrogel is a critical parameter that influences drug loading and release.[11][12] It is governed by the crosslinking density of the network; a higher crosslinking density results in a lower swelling ratio.[13]
Protocol: Swelling Ratio Determination
-
Lyophilize a purified hydrogel sample to determine its dry weight (Wd).
-
Immerse the dried hydrogel in a specific buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant temperature (e.g., 37°C).[14]
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100
B. Biodegradation Studies
The biodegradability of DAT hydrogels is a key feature for in vivo applications, as it allows for the gradual erosion of the carrier and eliminates the need for surgical removal.[4][5] Degradation can be monitored by measuring the mass loss of the hydrogel over time.[11][15]
Protocol: In Vitro Degradation Study
-
Place pre-weighed, lyophilized hydrogel samples in a buffer solution (e.g., PBS, pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, rinse with deionized water, and lyophilize to a constant weight.
-
Calculate the percentage of mass loss over time.
IV. Controlled Drug Release Studies
This section details the protocols for loading a model drug into the DAT hydrogels and performing in vitro release studies. Methylene blue and Vitamin B12 are used as model hydrophilic drugs due to their distinct molecular weights and ease of quantification using UV-Vis spectrophotometry.[16][17][18]
Drug Loading Methodologies
There are two primary methods for loading drugs into hydrogels:
-
In situ Loading (Entrapment during Polymerization): The drug is mixed with the precursor solution before polymerization. This method is suitable for drugs that are stable under the polymerization conditions.[1]
-
Post-synthesis Loading (Equilibrium Swelling): A pre-formed hydrogel is immersed in a drug solution and allowed to swell, entrapping the drug within its network. This is a milder method suitable for sensitive drug molecules.[1]
Experimental Workflow for Drug Release Study
Caption: Workflow for in vitro drug release study.
Detailed Protocol: Drug Loading and In Vitro Release
Materials:
-
Purified DAT-crosslinked hydrogels
-
Model Drug (e.g., Methylene Blue or Vitamin B12)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
A. Drug Loading (Post-synthesis Swelling Method):
-
Prepare a stock solution of the model drug in PBS (e.g., 1 mg/mL).
-
Immerse pre-weighed, lyophilized hydrogels in the drug solution.
-
Allow the hydrogels to swell for 24-48 hours at room temperature in the dark to reach equilibrium.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (λmax for Methylene Blue is ~664 nm; λmax for Vitamin B12 is ~361 nm).[16][18]
B. In Vitro Drug Release:
-
Gently rinse the drug-loaded hydrogels with fresh PBS to remove any surface-adsorbed drug.
-
Place each hydrogel in a known volume of fresh PBS (e.g., 10 mL) in a sealed container.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[4]
-
Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the drug's λmax.
-
Calculate the cumulative amount of drug released over time using a pre-established calibration curve.
V. Data Analysis and Interpretation
The drug release data can be analyzed using various kinetic models to understand the release mechanism. The Korsmeyer-Peppas model is commonly used to describe drug release from polymeric systems.[5]
Korsmeyer-Peppas Model: Mt / M∞ = k * t^n
Where:
-
Mt / M∞ is the fraction of drug released at time t
-
k is the release rate constant
-
n is the release exponent, which indicates the release mechanism
| Release Exponent (n) | Drug Release Mechanism |
| ~ 0.5 | Fickian diffusion |
| 0.5 < n < 1.0 | Anomalous (non-Fickian) transport |
| 1.0 | Case-II transport (zero-order) |
VI. Concluding Remarks
This compound serves as a versatile and biodegradable crosslinker for the fabrication of hydrogels with tunable properties for controlled drug delivery. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and evaluation of DAT-crosslinked hydrogels. By systematically investigating the parameters that influence hydrogel properties and drug release kinetics, researchers can rationally design and optimize these systems for a wide range of therapeutic applications.
VII. References
-
Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC. [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC. [Link]
-
Synthesis and characterization of double network hydrogel based on gellan-gum for drug delivery. Taylor & Francis Online. [Link]
-
PMSSO-Hydrogels as a Promising Carrier for B 12 Vitamin. MDPI. [Link]
-
Design and characterization of hydrogel nanoparticles with tunable network characteristics for sustained release of a VEGF-mimetic peptide. Biomaterials Science. [Link]
-
Carboxymethyl Cellulose–Xylan Hydrogel: Synthesis, Characterization, and in Vitro Release of Vitamin B12. ACS Omega. [Link]
-
Kinetics Modelling of Vitamin B12 Release in an Agar/κ-Carrageenan Hydrogel Blend. Scientific.net. [Link]
-
Synthesis of hydrogel for drug delivery studies utilizing photoinitiator-free photopolymerization based on the donor/acceptor pair, N-vinylpyrrolidinone and hydroxypentyl maleimide. Western Sydney University. [Link]
-
Release of vitamin B12 from poly(N‐vinyl‐2‐pyrrolidone)‐crosslinked polyacrylamide hydrogels: A kinetic study. Semantic Scholar. [Link]
-
A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. ScienceDirect. [Link]
-
Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers. Polymer Chemistry. [Link]
-
Characterization of hydrogel physical properties and network structure. ResearchGate. [Link]
-
Synthesis and characterization of hydrogels based on poly(2-hydroxyethyl methacrylate) for drug delivery under UV irradiation. ResearchGate. [Link]
-
Release of vitamin B12 from poly(N‐vinyl‐2‐pyrrolidone)‐crosslinked polyacrylamide hydrogels: A kinetic study. ResearchGate. [Link]
-
Controlled Electron-Beam Synthesis of Transparent Hydrogels for Drug Delivery Applications. MDPI. [Link]
-
Automated swelling and degradation testing for hydrogels: Advancing precision and reproducibility in polymer research. Hilaris Publisher. [Link]
-
Swelling and degradation analysis of hydrogels. ResearchGate. [Link]
-
UV cured gel and method of making. Google Patents.
-
Kinetics of swelling/degradation of hydrogels. ResearchGate. [Link]
-
Acrylamide based hydrogels in swelling and uptake of methylene blue from aqueous solutions. AVESİS. [Link]
-
Removal of Methylene Blue Dye from Aqueous Solutions by Pullulan Polysaccharide/Polyacrylamide/Activated Carbon Complex Hydrogel Adsorption. ACS Omega. [Link]
-
Removal of Methylene Blue Dye from Aqueous Solutions by Pullulan Polysaccharide/Polyacrylamide/Activated Carbon Complex Hydrogel Adsorption. PMC. [Link]
-
Super-Adsorbent Hydrogels for Removal of Methylene Blue from Aqueous Solution: Dye Adsorption Isotherms, Kinetics, and Thermodynamic Properties. MDPI. [Link]
-
Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks. Biomaterials Science. [Link]
-
Super-adsorbent hydrogel for removal of methylene blue dye from aqueous solution. Journal of Materials Chemistry A. [Link]
-
(+)-N,N′-Diallyltartramide (≥99%). Amerigo Scientific. [Link]
-
Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. ResearchGate. [Link]
-
Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks. NIH. [Link]
-
Preparation of homogeneous polyacrylamide hydrogels by free-radical crosslinking copolymerization. Sci-Hub. [Link]
-
Preparation of homogeneous polyacrylamide hydrogels by free-radical crosslinking copolymerization. ResearchGate. [Link]
Sources
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- 7. Sci-Hub. Preparation of homogeneous polyacrylamide hydrogels by free-radical crosslinking copolymerization / European Polymer Journal, 2007 [sci-hub.box]
- 8. Controlled Electron-Beam Synthesis of Transparent Hydrogels for Drug Delivery Applications [mdpi.com]
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- 10. N,N'-DIALLYLTARTARDIAMIDE | 28843-34-7 [chemicalbook.com]
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Application Note: A Detailed Protocol for Western Blotting of Proteins Recovered from Dissolved DATD-Crosslinked Polyacrylamide Gels
Abstract
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for protein separation, but the recovery of intact proteins from the gel matrix for downstream analysis can be challenging. Standard protocols using N,N'-methylenebisacrylamide (bis-acrylamide) create a stable, cross-linked matrix from which proteins are typically extracted by inefficient passive diffusion or by electroelution, which requires specialized equipment.[1][2][3] This application note details a highly efficient alternative using N,N'-diallyltartardiamide (DATD) as a cleavable cross-linking agent.[4][5] We provide a comprehensive protocol for the chemical dissolution of DATD-crosslinked gels using periodic acid, followed by a robust workflow for the subsequent analysis of the recovered proteins by Western blotting. This method is particularly advantageous for the recovery of high molecular weight proteins, which often exhibit poor transfer efficiency in standard blotting procedures, and for applications requiring the quantitative recovery of proteins from gel bands.[4]
Principle of the Method
The utility of DATD as a cross-linker stems from the vicinal diol (1,2-diol) group within its structure. Unlike the highly stable methylene bridges formed by bis-acrylamide, the carbon-carbon bond of this diol is susceptible to specific and gentle oxidative cleavage by periodic acid (HIO₄) or its salt, sodium periodate (NaIO₄).[6]
The Chemistry of Cleavage: The mechanism involves the formation of a cyclic periodate ester intermediate between the periodate ion and the hydroxyl groups of the DATD cross-link. This unstable intermediate rapidly decomposes, cleaving the carbon-carbon bond and breaking the polymer network of the gel.[6] This process effectively dissolves the gel slice into a liquid solution, liberating the entrapped proteins for subsequent analysis. The key advantage is that this chemical cleavage is performed under mild conditions, preserving the integrity of the recovered proteins for immunodetection.
Experimental Workflow
The complete workflow involves casting and running a DATD-crosslinked gel, excising the protein band of interest, dissolving the gel matrix, and then analyzing the recovered protein via a standard Western blot protocol.
Figure 1. Workflow for Western blotting from dissolved DATD gels.
Materials and Reagents
Equipment:
-
Vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN)[7]
-
Western blotting transfer cell (wet or semi-dry)
-
Power supply
-
Imaging system (Chemiluminescence or fluorescence detector)
-
Microcentrifuge
-
Clean scalpels or razor blades
-
Incubator or shaker
-
PVDF or Nitrocellulose membranes
Reagents & Buffers:
-
Acrylamide/Bis-acrylamide solution (40%)
-
N,N'-diallyltartardiamide (DATD)
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄)
-
Sodium Bisulfite (for quenching, optional)
-
Glycerol
-
Bromophenol Blue
-
Standard Western Blotting reagents (Methanol, Transfer buffer, TBST, Blocking agent [e.g., non-fat dry milk or BSA], Primary and Secondary antibodies, ECL substrate).
Detailed Experimental Protocols
Protocol 1: Casting DATD-Crosslinked Gels
The key difference from a standard Laemmli gel is the substitution of bis-acrylamide with DATD in the resolving gel. The ratio of acrylamide to DATD can be optimized, but a common starting point is a 30:0.8 (Acrylamide:DATD) ratio.[4]
Table 1: Recipes for DATD-Crosslinked Resolving Gels (for 10 mL)
| Component | 8% | 10% | 12% |
|---|---|---|---|
| ddH₂O | 4.6 mL | 4.0 mL | 3.3 mL |
| 40% Acrylamide/DATD (30:0.8 w/w) | 2.0 mL | 2.5 mL | 3.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 3.3 mL | 3.3 mL | 3.3 mL |
| 10% (w/v) SDS | 100 µL | 100 µL | 100 µL |
| 10% (w/v) APS | 50 µL | 50 µL | 50 µL |
| TEMED | 10 µL | 10 µL | 10 µL |
Stacking Gel (5 mL, 4% Acrylamide): Use a standard stacking gel recipe with bis-acrylamide as the cross-linker.
-
ddH₂O: 3.05 mL
-
40% Acrylamide/Bis (37.5:1): 0.5 mL
-
1.0 M Tris-HCl, pH 6.8: 1.25 mL
-
10% (w/v) SDS: 50 µL
-
10% (w/v) APS: 50 µL
-
TEMED: 5 µL
Procedure:
-
Assemble clean glass plates and spacers.
-
Prepare the resolving gel mixture, adding APS and TEMED last to initiate polymerization.
-
Pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface.
-
After polymerization (~30 minutes), pour off the overlay and prepare and pour the stacking gel. Insert the comb and allow it to polymerize.
Protocol 2: Electrophoresis and Band Visualization
-
Prepare protein samples in Laemmli buffer and heat at 95-100°C for 5 minutes.[8]
-
Assemble the gel in the electrophoresis tank and fill with 1x Running Buffer.
-
Load samples and a molecular weight marker.
-
Run the gel at an appropriate voltage (e.g., 120-150V) until the dye front reaches the bottom.[8]
-
Band Visualization: To minimize protein modification, use a reversible staining method.
-
Copper Chloride Stain: Briefly rinse the gel in deionized water, then incubate in 0.3 M CuCl₂ for 5-10 minutes. Protein bands will appear as clear zones against a semi-opaque blue background. Photograph the gel against a dark background for documentation.
-
Zinc Reversible Stain: Use a commercial kit like the Pierce Zinc Reversible Stain Kit according to the manufacturer's instructions.[9]
-
-
Using a clean scalpel, carefully excise the protein band(s) of interest. Minimize the amount of excess gel taken.
Protocol 3: Gel Dissolution and Protein Recovery
Causality: This step uses periodic acid to specifically cleave the DATD cross-linker. A 20-50 mM concentration is typically sufficient to dissolve the gel slice in a reasonable timeframe without causing excessive protein oxidation. The incubation is performed at a moderate temperature to facilitate the reaction.
-
Place the excised gel slice into a 1.5 mL microcentrifuge tube.
-
Prepare a fresh 20 mM Periodic Acid solution in ddH₂O.
-
Note: Periodic acid solutions should be made fresh and protected from light.[10]
-
-
Add 200-500 µL of the 20 mM Periodic Acid solution to the tube, ensuring the gel slice is fully submerged.
-
Incubate at 37°C for 1-2 hours with gentle agitation. The gel slice should completely dissolve.
-
(Optional but Recommended) Quench Reaction: To prevent further oxidation of the protein, quench the reaction by adding 1/10th volume of a quenching solution (e.g., 300 mM sodium bisulfite or 1 M glycerol).[10] Incubate for 10-15 minutes at room temperature.
-
The resulting solution now contains your protein of interest. It can be stored at -20°C or used immediately.
Protocol 4: Sample Preparation and Western Blotting
The recovered protein is in an aqueous solution and must be prepared for transfer. The most reliable method is to re-run the sample on a standard bis-acrylamide gel to concentrate the protein and remove interfering dissolution reagents before transfer.
-
To the dissolved protein solution (~220-550 µL), add an equal volume of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5 minutes.
-
Load the entire sample into a single, wide well of a new, standard bis-acrylamide SDS-PAGE gel of an appropriate percentage.
-
Run the electrophoresis just long enough for the protein to enter the resolving gel and form a concentrated band. This step effectively removes periodate and other small molecules from the protein sample.
-
Proceed with a standard Western blot transfer protocol (wet or semi-dry) to a PVDF or nitrocellulose membrane.[7][11]
-
Confirm successful transfer by staining the membrane with Ponceau S.[12]
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[7]
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager.
Troubleshooting
Table 2: Troubleshooting Guide for DATD Gel Dissolution and Western Blotting
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Gel slice does not dissolve completely | Insufficient periodic acid concentration or inactive reagent. | Prepare fresh periodic acid solution. Increase concentration to 50 mM or extend incubation time. Ensure the gel slice is fully submerged and agitated. |
| Low temperature. | Increase incubation temperature to 50°C. | |
| Weak or no signal on Western blot | Low protein recovery. | Ensure the band was fully dissolved. Minimize the number of handling steps. |
| Protein degradation. | Minimize incubation time in periodic acid. Always include the quenching step. | |
| Epitope modification by periodic acid. | This is a potential risk. If suspected, try a different primary antibody targeting a different epitope. Unfortunately, this may be an inherent limitation for some antibodies. | |
| Poor transfer from the second gel. | Optimize transfer conditions (time, voltage) for your protein's molecular weight. Ensure no bubbles are trapped between the gel and membrane.[7] | |
| High background on Western blot | Inadequate blocking or washing. | Increase blocking time to 1.5 hours or use a different blocking agent. Increase the number and duration of TBST washes.[12][13] |
| Secondary antibody concentration too high. | Optimize the dilution of the secondary antibody.[14] | |
| Non-specific bands | Primary antibody cross-reactivity. | Optimize primary antibody concentration. Ensure high-quality, specific antibodies are used.[15] |
| | Sample overloading. | Load less of the recovered protein solution onto the second gel. |
Conclusion
The use of N,N'-diallyltartardiamide (DATD) as a cleavable cross-linker provides a powerful method for the quantitative recovery of proteins from polyacrylamide gels. The chemical dissolution protocol described here is simple, efficient, and avoids the need for specialized electroelution equipment. By re-concentrating the recovered protein on a second, standard gel, the sample is cleaned and prepared for highly effective Western blot transfer and immunodetection. This technique is an invaluable tool for researchers needing to analyze proteins that are difficult to extract or transfer using conventional methods.
References
- Hansen, J. N. (1976). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Analytical Biochemistry.
- TotalLab. (n.d.). Western Blot Troubleshooting Guide.
- Revvity. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions.
- Pall Corporation. (n.d.). Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices.
- Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.
- Chrambach, A., & Hodes, M. E. (2001). Electroelution of proteins from bands in gel electrophoresis without gel sectioning for the purpose of protein transfer into mass spectrometry: elements of a new procedure. Electrophoresis.
-
Maurer, A., et al. (2012). A Periodate-Cleavable Linker for Functional Proteomics under Slightly Acidic Conditions: Application for the Analysis of Intracellular Aspartic Proteases. Journal of Proteome Research. Available at: [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Available at: [Link]
- Jackson ImmunoResearch. (n.d.). Western blot troubleshooting guide!.
-
Wikipedia. (n.d.). Electroelution. Available at: [Link]
-
Wiley Analytical Science. (2012). Don't get stuck in the gel: An advanced version of electroelution for extracting proteins. Available at: [Link]
-
Vestling, M. M., & Fenselau, C. (1994). High-efficiency protein extraction from polyacrylamide gels for molecular mass measurement by matrix-assisted laser desorption/ionization-time of flight-mass spectrometry. Analytical Chemistry. Available at: [Link]
-
Schägger, H. (2006). Electroelution of Proteins from Polyacrylamide Gels. In Mitochondria (pp. 231-238). Humana Press. Available at: [Link]
-
Kelkar, R. S., et al. (1986). N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. Journal of Postgraduate Medicine. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Technical Tip: Extract proteins from polyacrylamide gels.
-
Dutta, H., & Gope, M. L. (2018). Protein Extraction from Gels: A Brief Review. Methods in Molecular Biology. Available at: [Link]
-
Späth, P. J., & Koblet, H. (1979). Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. Analytical Biochemistry. Available at: [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Available at: [Link]
-
Request PDF. (n.d.). A Method for the Quantitative Recovery of Proteins from Polyacrylamide Gels. Available at: [Link]
- Proteintech Group. (n.d.). WESTERN BLOTTING.
- Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting.
-
Gilda, J. E., & Gomes, A. V. (2015). An overview of technical considerations for Western blotting applications to physiological research. Journal of Physiology. Available at: [Link]
-
Professor Dave Explains. (2020). Cleavage of Carbon-Carbon Bonds With Periodic Acid. YouTube. Available at: [Link]
-
Götze, M., & Pettelkau, J. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Accounts of Chemical Research. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Disuccinimidyl Tartrate (DST) Crosslinking and Cleavage.
-
Burdine, L., et al. (2005). Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins. Journal of the American Chemical Society. Available at: [Link]
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Application Notes and Protocols for Staining N,N'-Diallyltartramide (DATD) Crosslinked Gels
Introduction: The Advantage of Reversible Crosslinking with N,N'-Diallyltartramide (DATD)
In the field of proteomics and molecular biology, polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins. The choice of crosslinking agent in the polyacrylamide matrix is a critical determinant of the gel's physical properties and its compatibility with downstream applications. While N,N'-methylenebisacrylamide (BIS) is the most common crosslinker, its stable amide bonds create a permanent gel structure. In contrast, this compound (DATD) offers a significant advantage: it is a reversible crosslinker.[1]
DATD contains a vicinal diol structure that is susceptible to cleavage by periodic acid (H₅IO₆). This unique property allows for the controlled dissolution of the polyacrylamide gel matrix after electrophoresis.[2][3] This is particularly advantageous for applications requiring the recovery of separated proteins for subsequent analysis, such as mass spectrometry, or for simplifying the handling of radioactive or hazardous samples. The ability to liquefy the gel simplifies sample elution and can improve recovery yields.
This document provides detailed protocols for staining proteins within DATD-crosslinked polyacrylamide gels. We will cover three major staining techniques: Coomassie Brilliant Blue, silver staining, and fluorescent staining, with a focus on optimizing these methods for the specific chemistry of DATD-crosslinked matrices.
The Chemistry of DATD Cleavage
The reversibility of DATD crosslinks is central to its utility. The tartramide moiety contains two adjacent hydroxyl groups (a 1,2-diol). Periodic acid is a strong oxidizing agent that specifically cleaves the carbon-carbon bond between these two hydroxyl groups, converting them into aldehyde groups.[2][4][5] This cleavage breaks the crosslinks, leading to the dissolution of the polyacrylamide gel.
Caption: Cleavage of DATD crosslinks by periodic acid.
Section 1: Coomassie Brilliant Blue Staining
Coomassie Brilliant Blue is a widely used, relatively simple, and cost-effective method for protein visualization.[6][7][8] It is compatible with DATD-crosslinked gels, and the protocols are similar to those for standard BIS-crosslinked gels. The dye binds non-covalently to proteins, primarily through interactions with basic and hydrophobic amino acid residues.[9]
Key Considerations for DATD Gels:
-
Gel Fragility: DATD-crosslinked gels can be more fragile than their BIS-crosslinked counterparts. Handle them with care during all staining and destaining steps.
-
Standard Protocols Apply: In general, standard Coomassie staining protocols are effective. The key is thorough fixation to precipitate proteins and prevent their diffusion out of the gel matrix.
Protocol: Colloidal Coomassie G-250 Staining
This protocol is recommended for its high sensitivity and low background, often eliminating the need for a separate destaining step with organic solvents.[10]
Reagents:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution (Colloidal Coomassie G-250): Commercially available or prepared as follows: Dissolve 0.1% (w/v) Coomassie Brilliant Blue G-250 in 25% (v/v) methanol, 10% (v/v) phosphoric acid, and 10% (w/v) ammonium sulfate.
-
Washing Solution: Deionized water.
Procedure:
-
Fixation: After electrophoresis, gently remove the gel from the cassette and place it in a clean container. Add enough Fixing Solution to fully immerse the gel. Incubate for at least 1 hour with gentle agitation. For thicker gels, extend the fixation time.
-
Staining: Decant the Fixing Solution and add the Colloidal Coomassie G-250 Staining Solution. Incubate for 1-4 hours, or overnight for maximum sensitivity, with gentle agitation.[10] Protein bands should become visible as they stain.
-
Washing (Destaining): Decant the staining solution. Wash the gel with deionized water, changing the water several times until the background is clear and the protein bands are well-defined.
| Step | Reagent | Incubation Time | Purpose |
| Fixation | 50% methanol, 10% acetic acid | ≥ 1 hour | Precipitates proteins in the gel matrix. |
| Staining | Colloidal Coomassie G-250 | 1-4 hours (or overnight) | Binds dye to proteins for visualization. |
| Washing | Deionized water | As needed | Removes background stain. |
Section 2: Silver Staining
Silver staining offers significantly higher sensitivity than Coomassie staining, capable of detecting sub-nanogram levels of protein.[11][12] However, it is a more complex, multi-step process that requires careful execution to avoid background artifacts. Several variations of silver staining protocols exist, and many are compatible with DATD-crosslinked gels.
Key Considerations for DATD Gels:
-
Reagent Purity: High-purity water and reagents are crucial for successful silver staining to minimize background.
-
Formaldehyde-Free Fixation: If downstream analysis like mass spectrometry is planned, it is critical to use a silver stain protocol that does not use glutaraldehyde or formaldehyde in the fixation steps, as these can crosslink proteins.[12]
-
Gentle Agitation: Due to the potential fragility of DATD gels, use gentle agitation throughout the procedure.
Protocol: Mass Spectrometry-Compatible Silver Staining
This protocol is adapted from Morrissey (1981) and is known for its sensitivity and compatibility with subsequent protein analysis.[13][14][15]
Reagents:
-
Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid in deionized water.
-
Wash Solution: 50% (v/v) methanol in deionized water.
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate in deionized water (prepare fresh).
-
Silver Solution: 0.1% (w/v) silver nitrate, 0.08% (v/v) formaldehyde (37% stock) in deionized water (prepare fresh).
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde (37% stock) in deionized water (prepare fresh).
-
Stopping Solution: 5% (v/v) acetic acid in deionized water.
Procedure:
-
Fixation: Immerse the gel in Fixing Solution for 20 minutes.[12]
-
Wash: Decant the fixative and wash with 50% methanol for 10 minutes.[12] Follow with a 10-minute wash in deionized water.[12]
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1 minute.
-
Rinse: Briefly rinse the gel twice with deionized water (1 minute each).
-
Silver Incubation: Submerge the gel in the Silver Solution for 20 minutes.
-
Rinse: Briefly rinse the gel twice with deionized water (1 minute each).
-
Development: Immerse the gel in the Developing Solution. Protein bands will appear within minutes. Monitor the development closely and stop the reaction when the desired intensity is reached. If the developer turns yellow, replace it with a fresh solution.[12]
-
Stopping: Add the Stopping Solution to halt the development process. Incubate for 10 minutes.
-
Final Wash: Wash the gel with deionized water and store it in 1% acetic acid or deionized water.
Caption: Workflow for silver staining of proteins in gels.
Section 3: Fluorescent Staining
Fluorescent stains offer a highly sensitive and quantitative method for protein detection, with a broader linear dynamic range than both Coomassie and silver staining.[16][17][18] Most fluorescent dyes do not covalently modify the proteins, making them highly compatible with mass spectrometry.
Key Considerations for DATD Gels:
-
Low Background: Fluorescent stains generally produce low background, which is advantageous.
-
Imaging Equipment: A fluorescence imager with the appropriate excitation and emission filters is required for visualization.[16]
-
Simple Protocols: Many fluorescent staining protocols are simple, often involving a single incubation step after a brief fixation.[17]
Protocol: SYPRO™ Ruby Protein Gel Stain
SYPRO™ Ruby is a widely used, highly sensitive fluorescent stain compatible with various downstream applications.
Reagents:
-
Fixing Solution: 10% (v/v) methanol, 7% (v/v) acetic acid in deionized water.
-
SYPRO™ Ruby Protein Gel Stain: Commercially available.
-
Washing Solution: 10% (v/v) methanol, 7% (v/v) acetic acid in deionized water.
-
Final Wash: Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container and fix for at least 30 minutes in the Fixing Solution. For gels thicker than 1 mm, increase the fixation time.
-
Staining: Decant the fixative and add enough SYPRO™ Ruby stain to cover the gel. Incubate for at least 90 minutes (up to 3 hours for maximum sensitivity) at room temperature with gentle agitation, protected from light.
-
Washing: Decant the stain and wash the gel for 30 minutes in the Washing Solution to reduce background fluorescence.
-
Final Rinse: Briefly rinse with deionized water before imaging.
-
Imaging: Image the gel on a fluorescence imager with appropriate excitation and emission wavelengths (e.g., excitation with UV or blue light, emission ~610 nm).
| Stain Type | Sensitivity | Compatibility with Mass Spec | Key Advantage |
| Coomassie Blue | Good (~10-25 ng)[9] | Excellent | Simple, cost-effective |
| Silver Stain | Excellent (~0.5-1 ng) | Protocol-dependent | Highest colorimetric sensitivity |
| Fluorescent | Excellent (~0.25-0.5 ng)[16] | Excellent | High sensitivity, broad linear range |
Section 4: Gel Solubilization with Periodic Acid
A primary reason for using DATD crosslinker is the ability to dissolve the gel for downstream applications.
Protocol:
-
Excise Band of Interest: After staining and visualization, carefully excise the protein band(s) of interest from the gel.
-
Destaining (if necessary): If Coomassie or silver staining was used, destain the gel piece to remove the dye, which might interfere with subsequent analyses.
-
Solubilization: Place the gel slice in a microcentrifuge tube. Add a sufficient volume of 2% (w/v) periodic acid to immerse the gel slice.
-
Incubation: Incubate at room temperature for 1-2 hours with occasional vortexing. The gel piece will dissolve.
-
Neutralization (Optional): The periodic acid can be neutralized by adding a reducing agent, such as sodium bisulfite, if it interferes with downstream steps.
This solubilized sample containing the protein of interest can then be used for scintillation counting, protein elution, or preparation for mass spectrometry.
Conclusion
This compound provides a valuable alternative to traditional BIS crosslinkers by enabling the reversible solubilization of polyacrylamide gels. The staining protocols outlined in this application note—Coomassie Brilliant Blue, silver staining, and fluorescent staining—are all compatible with DATD-crosslinked gels with minor considerations for gel handling. The choice of staining method will depend on the required sensitivity, available equipment, and downstream application. By following these detailed protocols, researchers can effectively visualize and quantify proteins separated on DATD-crosslinked gels, taking full advantage of the benefits of this reversible crosslinking system.
References
- Morrissey, J.H. (1981). Silver stain for proteins in polyacrylamide gels: a modified procedure with enhanced uniform sensitivity. Analytical Biochemistry, 117(2), 307-310.
- Chevallet, M., Luche, S., & Rabilloud, T. (2006). Silver staining of proteins in polyacrylamide gels.
- Rabilloud, T. (2000). Detecting proteins separated by 2-D gel electrophoresis. Analytical Chemistry, 72(1), 48A-55A.
- Switzer, R.C., Merril, C.R., & Shifrin, S. (1979). A highly sensitive stain for detecting proteins and peptides in polyacrylamide gels. Analytical Biochemistry, 98(1), 231-237.
-
The Rockefeller University. (n.d.). Protocol for Silver Staining. Retrieved from [Link]
-
Conduct Science. (2019). Silver Staining Protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). Coomassie Stains. Retrieved from [Link]
-
Bio-Rad. (n.d.). Fluorescent Protein Stains. Retrieved from [Link]
-
G-Biosciences. (2019). Dyes, Ions, or Fluorescent Stains: What Are the Best Ways to Visualize Protein In Gels? Retrieved from [Link]
- Candiano, G., Bruschi, M., Musante, L., Santucci, L., Ghiggeri, G. M., Carnemolla, B., ... & Righetti, P. G. (2004). Blue silver: a very sensitive colloidal Coomassie G-250 staining for proteome analysis. Electrophoresis, 25(9), 1327-1333.
- Lin, C. C., & Lin, C. C. (2014). Mechanical properties of a reversible, DNA-crosslinked polyacrylamide hydrogel. Macromolecules, 47(15), 5088-5093.
- Jiang, H., Wang, Y., Li, S., & Wang, X. (2014). Preparation of DNA-crosslinked Polyacrylamide Hydrogels. Journal of Visualized Experiments, (89), e51690.
- Kirchhof, S., Strasser, A., Wittmann, H. J., Messmann, V., Hammer, N., Goepferich, A. M., & Brandl, F. P. (2014). New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. Polymer Chemistry, 6(3), 420-429.
- Sarika, P. R., Nirmala, R. J., & Yallapu, M. M. (2019). Periodate oxidized hyaluronic acid-based hydrogel scaffolds for tissue engineering applications. International Journal of Biological Macromolecules, 137, 853-869.
- Singh, B., Sharma, S., & Dhiman, A. (2019). Periodate-Modified Gum Arabic Cross-linked PVA Hydrogels: A Promising Approach toward Photoprotection and Sustained Delivery of Folic Acid. ACS Omega, 4(9), 14006-14018.
- Spǎtaru, C. I., Butnaru, M., & Dodi, G. (2022).
-
ResearchGate. (n.d.). Periodate-mediated oxidation inducing the cleavage of vicinal diols. Retrieved from [Link]
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Mastering Protein Recovery: A Guide to N,N'-Diallyltartramide Crosslinked Gels
Introduction: Beyond the Irreversible Crosslink
For decades, N,N'-methylenebisacrylamide (bis-acrylamide) has been the cornerstone of polyacrylamide gel electrophoresis (PAGE), creating a stable, crosslinked matrix for the separation of proteins. While effective for analytical purposes, the robust, irreversible nature of bis-acrylamide crosslinks presents a significant hurdle for the preparative isolation of proteins for downstream applications. The harsh elution methods required often lead to low protein recovery, denaturation, and contamination, compromising subsequent analyses such as mass spectrometry, sequencing, or functional assays.
This application note introduces N,N'-Diallyltartramide (DATD) as a superior alternative for researchers requiring efficient recovery of proteins from gel matrices. DATD is a unique crosslinking agent that forms a polyacrylamide gel with comparable separation characteristics to bis-acrylamide but with the distinct advantage of being cleavable under mild conditions. This attribute allows for the complete dissolution of the gel matrix, enabling the gentle and high-yield recovery of intact, functionally active proteins.
This guide provides a comprehensive overview of the principles of DATD-crosslinked gels, detailed protocols for their preparation, and a validated method for the cleavage of the gel and subsequent protein elution.
The Science of Reversibility: Mechanism of DATD Action
The key to DATD's utility lies in its chemical structure. Unlike the stable amide bonds formed by bis-acrylamide, DATD possesses vicinal diols (two hydroxyl groups on adjacent carbon atoms) within its central tartrate moiety.[1] This structural feature makes the crosslinks susceptible to oxidative cleavage by periodic acid (HIO₄).
The periodate ion selectively attacks the vicinal diols, breaking the carbon-carbon bond between them and converting the diol into two aldehyde groups.[2] This cleavage effectively severs the crosslinks, leading to the dissolution of the polyacrylamide gel matrix and the release of the entrapped proteins into solution. This process is remarkably gentle and avoids the harsh detergents and denaturants typically required for protein elution from bis-acrylamide gels.
Visualizing the Workflow: From Gel to Eluted Protein
The following diagram illustrates the complete workflow for protein separation and recovery using DATD-crosslinked polyacrylamide gels.
Caption: Workflow for DATD-crosslinked gel electrophoresis.
Application Notes and Protocols
I. Preparing DATD-Crosslinked Polyacrylamide Gels
The preparation of DATD-crosslinked gels is similar to that of standard bis-acrylamide gels, with the primary difference being the substitution of bis-acrylamide with DATD in the gel casting solution. The ratio of DATD to acrylamide is a critical parameter that influences the pore size of the gel and, consequently, the separation of proteins. For most applications, a lower ratio of DATD to acrylamide is recommended to ensure efficient polymerization and optimal resolution.[3]
A. Stock Solutions
-
30% Acrylamide/DATD Solution (37.5:1 ratio):
-
29.2 g Acrylamide
-
0.8 g this compound (DATD)
-
Dissolve in deionized water to a final volume of 100 mL.
-
Filter through a 0.45 µm filter and store at 4°C in a dark bottle.
-
Safety Note: Acrylamide is a neurotoxin. Always wear gloves and handle it in a fume hood.
-
-
1.5 M Tris-HCl, pH 8.8 (for Resolving Gel)
-
0.5 M Tris-HCl, pH 6.8 (for Stacking Gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh daily)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
B. Gel Casting Protocol
The following tables provide recipes for casting resolving and stacking gels of various percentages.
Table 1: Resolving Gel Recipes (for one 10 mL mini-gel)
| Gel Percentage | 30% Acrylamide/DATD (mL) | 1.5 M Tris-HCl, pH 8.8 (mL) | Deionized Water (mL) | 10% SDS (µL) | 10% APS (µL) | TEMED (µL) |
| 8% | 2.67 | 2.5 | 4.73 | 100 | 100 | 10 |
| 10% | 3.33 | 2.5 | 4.07 | 100 | 100 | 10 |
| 12% | 4.00 | 2.5 | 3.40 | 100 | 100 | 10 |
| 15% | 5.00 | 2.5 | 2.40 | 100 | 100 | 10 |
Table 2: 5% Stacking Gel Recipe (for one 5 mL mini-gel)
| Component | Volume |
| 30% Acrylamide/DATD | 0.83 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| Deionized Water | 2.82 mL |
| 10% SDS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Step-by-Step Gel Casting:
-
Assemble clean and dry glass plates and spacers.
-
In a small beaker or tube, combine the appropriate volumes of 30% Acrylamide/DATD solution, 1.5 M Tris-HCl (pH 8.8), and deionized water for the desired resolving gel percentage.
-
Add 10% SDS, 10% APS, and TEMED. Mix gently but quickly by swirling.
-
Immediately pour the resolving gel solution between the glass plates, leaving sufficient space for the stacking gel.
-
Carefully overlay the resolving gel with a thin layer of water or isopropanol to ensure a flat surface.
-
Allow the resolving gel to polymerize for 30-60 minutes at room temperature.
-
Pour off the overlay and rinse the top of the resolving gel with deionized water.
-
Prepare the stacking gel solution by combining the components listed in Table 2.
-
Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb.
-
Allow the stacking gel to polymerize for 20-30 minutes at room temperature.
-
Once polymerized, the gel is ready for electrophoresis.
II. Protein Electrophoresis and Visualization
Protein electrophoresis is performed using standard SDS-PAGE protocols.
-
Prepare your protein samples in Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer (e.g., Tris-Glycine-SDS).
-
Load the prepared protein samples and molecular weight markers into the wells.
-
Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.
-
After electrophoresis, the gel can be stained with Coomassie Brilliant Blue, silver stain, or fluorescent stains to visualize the protein bands. Note: Staining procedures that involve extensive fixation in high concentrations of alcohol may reduce the efficiency of subsequent gel dissolution.
III. Protocol for Gel Cleavage and Protein Elution
This protocol describes the dissolution of the DATD-crosslinked gel and the recovery of the protein of interest.
A. Reagents
-
Periodic Acid Solution (0.5 M): Dissolve 9.5 g of periodic acid in 100 mL of deionized water. Store at 4°C in a dark bottle.
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Neutralizing Solution (e.g., 1 M Tris base)
B. Step-by-Step Protocol
-
After visualizing the protein bands, carefully excise the band of interest from the gel using a clean scalpel.
-
Place the excised gel slice into a microcentrifuge tube.
-
Add a sufficient volume of 0.5 M Periodic Acid Solution to completely submerge the gel slice. A typical volume is 200-500 µL per gel slice.
-
Incubate the tube at room temperature for 30-60 minutes with gentle agitation (e.g., on a rotator or shaker). The gel slice will gradually dissolve.
-
After the gel has completely dissolved, neutralize the solution by adding a small volume of 1 M Tris base. Monitor the pH with pH paper to ensure it is in the desired range for your protein (typically pH 7-8).
-
The protein is now in solution. To separate the protein from any remaining acrylamide polymers and other small molecules, proceed with a buffer exchange or dialysis step. Centrifugal filter units with an appropriate molecular weight cutoff (MWCO) are highly effective for this purpose.
-
The purified protein solution is now ready for downstream applications.
Advantages and Considerations
Advantages of DATD-Crosslinked Gels:
-
High Protein Recovery: The complete dissolution of the gel matrix allows for near-quantitative recovery of proteins.
-
Mild Elution Conditions: The use of periodic acid is a gentle method that helps to preserve the native structure and function of the eluted proteins.
-
Improved Resolution: Some studies have reported that DATD-crosslinked gels can offer greater resolution, particularly for higher molecular weight proteins, compared to bis-acrylamide gels.[3]
-
Compatibility with Downstream Applications: Proteins recovered from DATD gels are generally compatible with mass spectrometry, Edman degradation, and functional assays. However, it is important to consider the potential for oxidation of certain amino acid residues by periodic acid.
Considerations and Potential Challenges:
-
Polymerization Kinetics: DATD polymerizes more slowly than bis-acrylamide, and at high concentrations, it can inhibit polymerization.[1] It is important to use fresh APS and an appropriate concentration of TEMED.
-
Potential for Protein Modification: While generally mild, periodic acid is an oxidizing agent and may cause modifications to certain amino acid residues, such as methionine and cysteine.[4] For sensitive mass spectrometry applications, it is advisable to perform control experiments to assess any potential modifications.
-
Cost: DATD is typically more expensive than bis-acrylamide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Gel does not polymerize or polymerizes very slowly | - Old or inactive APS solution- Insufficient TEMED- High concentration of DATD | - Prepare fresh 10% APS solution daily.- Ensure the correct amount of TEMED is added.- Use the recommended Acrylamide/DATD ratio. |
| Gel is brittle or cracks easily | - Incorrect Acrylamide/DATD ratio- Gel dried out during polymerization | - Adhere to the recommended gel recipes.- Ensure a proper overlay of water or isopropanol during polymerization. |
| Incomplete dissolution of the gel slice | - Insufficient periodic acid solution- Inadequate incubation time | - Use enough periodic acid solution to fully cover the gel slice.- Increase the incubation time with gentle agitation. |
| Low protein recovery | - Inefficient elution from the dissolved gel matrix | - Use a centrifugal filter unit with an appropriate MWCO for buffer exchange and concentration. |
Conclusion
This compound offers a powerful and elegant solution to the long-standing challenge of recovering proteins from polyacrylamide gels. By enabling the complete and gentle dissolution of the gel matrix, DATD facilitates high-yield recovery of intact and functional proteins, thereby expanding the utility of preparative gel electrophoresis for a wide range of downstream applications. The protocols and guidelines presented in this application note provide researchers with the necessary tools to successfully implement this valuable technique in their laboratories.
References
- Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41-52.
-
Wikipedia. (n.d.). N,N'-Diallyl-L-tartardiamide. Retrieved from [Link]
- Kelkar, R. S., Mahen, A., Saoji, A. M., & Kelkar, S. S. (1986). N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins.
- Interchim. (n.d.). Crosslinkers for gel electrophoresis.
- Kande, V., et al. (2014). Comparison of in-gel protein separation techniques commonly used for fractionation in mass spectrometry-based proteomic profiling.
- European Pharmacopoeia. (n.d.). General Information. Retrieved from a relevant section of the European Pharmacopoeia.
- Miller, C. A., et al. (2011). Quantitative proteomics: assessing the spectrum of in-gel protein detection methods. Proteomics, 11(4), 594-606.
- Grant, K. I., & Grant, D. A. (2007). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 119-140). CRC Press.
- Nandana, V. (2018).
- Scheer, J. M., & Ryan, C. A. (2001). A method for the quantitative recovery of proteins from polyacrylamide gels. Analytical Biochemistry, 298(1), 130-132.
- Stadtman, E. R. (2002). Determination of oxidative protein modifications using mass spectrometry. Free Radical Biology and Medicine, 32(9), 781-786.
- Scheer, J. M., & Ryan, C. A. (2001). A method for the quantitative recovery of proteins from polyacrylamide gels. Analytical Biochemistry, 298(1), 130-132.
-
StainsFile. (n.d.). Periodic Acid Schiff Reaction. Retrieved from [Link]
- Boston Children's Hospital. (n.d.). Proteomics Center Useful Protocols. Retrieved from a relevant page on the Boston Children's Hospital website.
- Silva, A., Vitorino, R., Domingues, M. R. M., & Correia, C. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine, 65, 925-941.
- Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels: a brief review. Methods in Molecular Biology, 869, 403-405.
- Grant, K. I., & Grant, D. A. (2007). Mass Spectrometry for Post-Translational Modifications.
- Hanash, S. M. (2019). Comparing Complex Protein Samples Using Two-Dimensional Polyacrylamide Gels. Current Protocols in Protein Science, 96(1), e87.
- Kurien, B. T., & Scofield, R. H. (2018). Protein Extraction from Gels: A Brief Review. Methods in Molecular Biology, 1853, 291-295.
- Hossain, M. A., et al. (2023). The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. Gels, 9(8), 604.
- Thermo Fisher Scientific. (n.d.). Overview of Protein Electrophoresis. Retrieved from a relevant page on the Thermo Fisher Scientific website.
- National Diagnostics. (n.d.). Buffers.
- Li, Z., et al. (2024). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids.
- Kim, D. H., et al. (2021). A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix. Frontiers in Cell and Developmental Biology, 9, 628889.
Sources
electroelution of proteins from N,N'-Diallyltartramide gels
An In-Depth Technical Guide to the Electroelution of Proteins from N,N'-Diallyltartramide (DATD) Gels
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective recovery of proteins from polyacrylamide gels using this compound (DATD) as a crosslinker, followed by electroelution. This guide moves beyond a simple recitation of steps to explain the underlying principles, empowering the user to optimize the protocol for their specific protein of interest.
Introduction: The Synergy of DATD Gels and Electroelution
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for resolving complex protein mixtures.[1][2] While often used analytically, its preparative power is unlocked by efficient methods to recover separated proteins for downstream applications like mass spectrometry, antibody production, or functional assays.[3][4][5]
Electroelution is a widely used technique that employs an electric field to actively move proteins out of the porous gel matrix into a liquid buffer.[6] This method is generally more efficient and faster than passive diffusion.[1][4]
The choice of crosslinking agent in the polyacrylamide gel can significantly impact protein recovery. While N,N'-methylenebisacrylamide (BIS) is the most common crosslinker, it creates a chemically stable matrix that can be difficult to elute from.[4] this compound (DATD), in contrast, is a crosslinker that contains vicinal diols, rendering the resulting polyacrylamide gel susceptible to cleavage by periodic acid.[7] Although this guide focuses on electroelution from the intact gel, the inherent dissolvability of DATD-crosslinked gels provides a valuable alternative for protein recovery should standard elution prove inefficient.[4][7]
Part 1: Core Principles and Strategic Considerations
The Chemistry of DATD Gels
DATD functions as a crosslinking agent by forming bridges between polyacrylamide chains during polymerization.[8] The key structural feature of DATD is its tartrate-derived backbone, which possesses two adjacent hydroxyl groups (a vicinal diol). This structure is the basis for its chemical cleavability, a feature not present in standard BIS-crosslinked gels. However, it's important to note that DATD is known to be a slower polymerization agent compared to BIS and can inhibit polymerization at high concentrations.[7]
The Mechanism of Electroelution
Electroelution leverages the fundamental principles of electrophoresis.[6] For proteins separated by SDS-PAGE, the bound sodium dodecyl sulfate (SDS) imparts a strong uniform negative charge.[9] When an excised gel slice containing the protein of interest is placed in an electric field, these negatively charged proteins migrate out of the gel matrix toward the positive electrode. The protein is contained within the elution chamber by a semi-permeable dialysis membrane, which has a molecular weight cutoff (MWCO) smaller than the target protein, preventing its loss into the surrounding buffer.[3][10]
Workflow Overview: From Gel to Purified Protein
The following diagram illustrates the complete workflow for protein recovery using DATD gels and electroelution.
Caption: Workflow for protein electroelution from DATD gels.
Part 2: Experimental Protocols
These protocols provide a robust starting point. Researchers should empirically optimize conditions such as buffer composition, voltage, and time for their specific protein and equipment.
Protocol 1: Casting DATD-Crosslinked Polyacrylamide Gels
Materials:
-
Acrylamide/DATD solution (prepare fresh or use a stabilized commercial solution)
-
Tris-HCl buffers
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS), 10% (w/v) in water (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Table 1: Recipes for DATD-Crosslinked Gels
| Component | 5% Stacking Gel (5 mL) | 8% Separating Gel (10 mL) | 12% Separating Gel (10 mL) |
| 30% Acrylamide/DATD Mix | 0.83 mL | 2.67 mL | 4.0 mL |
| 1.0 M Tris-HCl, pH 6.8 | 0.63 mL | - | - |
| 1.5 M Tris-HCl, pH 8.8 | - | 2.5 mL | 2.5 mL |
| 10% (w/v) SDS | 50 µL | 100 µL | 100 µL |
| Distilled H₂O | 3.4 mL | 4.6 mL | 3.3 mL |
| 10% (w/v) APS | 50 µL | 100 µL | 100 µL |
| TEMED | 5 µL | 10 µL | 10 µL |
Procedure:
-
Assemble clean glass plates and spacers for the gel casting apparatus.
-
Prepare the desired separating gel mixture from Table 1, adding APS and TEMED last to initiate polymerization.
-
Immediately pour the separating gel into the cassette, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
-
Pour off the overlay and rinse with distilled water.
-
Prepare the stacking gel mixture, adding APS and TEMED last.
-
Pour the stacking gel on top of the polymerized separating gel and insert the comb.
-
Allow the stacking gel to polymerize for at least 30 minutes before use.
Protocol 2: Protein Visualization and Band Excision
The goal is to visualize the protein of interest with minimal chemical modification that might interfere with downstream applications.
Procedure:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Option A (Recommended): Stain the gel with a reversible or mass spectrometry-compatible stain (e.g., Coomassie Blue, Zinc stain). Avoid stains that involve harsh fixation steps with methanol or acetic acid if protein activity is desired.[10]
-
Option B: Cut off one or two lanes containing your sample and a molecular weight marker to stain, keeping the remainder of the gel wrapped and refrigerated.[3] After staining, align the stained strip with the unstained gel to identify the location of the target band.
-
Place the gel on a clean surface (e.g., a light box). Using a new, clean scalpel or razor blade, carefully excise the protein band of interest, trimming away as much excess polyacrylamide as possible.[3]
-
For higher recovery, dice the excised gel band into smaller pieces (~1 mm³) to maximize the surface area for elution.[1]
Protocol 3: Electroelution
Equipment and Materials:
-
Electroelution apparatus (e.g., tube-based or continuous elution)
-
Dialysis membranes with an appropriate Molecular Weight Cut-Off (MWCO)
-
Electrophoresis power supply
-
Chilled running buffer
Table 2: Buffer Formulations for Electroelution
| Buffer | Composition | Notes |
| Elution Buffer | 25 mM Tris, 192 mM Glycine, 0.05% - 0.1% (w/v) SDS, pH ~8.3 | The inclusion of SDS is crucial for efficient elution of proteins from SDS-PAGE gels but may need to be removed later.[11] |
| Running Buffer | Same as Elution Buffer | Using the same buffer inside and outside the device prevents osmotic shifts. |
Procedure:
-
Prepare the dialysis membranes according to the manufacturer's instructions (e.g., boiling in EDTA solution). Select a MWCO that is at least half the molecular weight of your target protein to ensure retention.
-
Assemble the electroelution device, placing the prepared membrane securely to cap the end of the elution chamber.
-
Place the minced gel pieces into the elution chamber.
-
Fill the chamber completely with Elution Buffer, ensuring no air bubbles are trapped.
-
Place the assembled device into the electrophoresis tank and fill the tank with chilled Running Buffer. The buffer level should cover the elution device.
-
Connect the power supply. The standard orientation is to have the gel pieces migrate towards the positive electrode (red lead).
-
Begin electroelution. Typical conditions are 80-100 V for 2-4 hours.[10] It is highly recommended to perform this in a cold room or with a cooling unit to prevent protein degradation.[12]
-
Expert Tip: After the main elution period, reverse the polarity of the current for 30-60 seconds at the same voltage.[12] This step helps to release any protein that may have non-specifically adhered to the dialysis membrane, improving recovery.
-
Carefully turn off the power supply and disassemble the apparatus.
-
Using a pipette, gently collect the protein-containing elution buffer from the chamber. Rinse the chamber and the inside of the membrane with a small amount of fresh buffer to recover any residual protein and pool the fractions.
Visualizing the Electroelution Principle
This diagram shows how proteins migrate from the gel slice and are trapped by the dialysis membrane.
Caption: Principle of electroelution from a gel slice.
Part 3: Downstream Processing and Validation
The eluted protein sample is often not immediately ready for downstream applications. It is typically dilute and contains SDS.
-
SDS Removal: The presence of SDS can interfere with mass spectrometry, enzymatic assays, and protein structure. It can be removed by:
-
Acetone Precipitation: A simple method, but can sometimes lead to difficulty in resolubilizing the protein.
-
Buffer Exchange: Using centrifugal concentrators with a suitable MWCO membrane allows for repeated washing with an SDS-free buffer.[1]
-
Affinity Chromatography: Using columns or beads designed to bind and remove detergents.
-
-
Sample Concentration: Electroelution often results in a final volume of several hundred microliters to a few milliliters. Centrifugal filter devices are highly effective for concentrating the sample to a desired working volume.[1]
-
Validation: Always verify the success of the elution. Run a small fraction of your final, concentrated sample on an SDS-PAGE gel alongside the original source material and a molecular weight marker. Staining this gel will confirm the purity and approximate yield of your recovered protein.[13]
Part 4: Troubleshooting and Expert Insights
Table 3: Common Problems and Solutions in Electroelution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Incomplete elution from the gel. | Increase elution time or voltage. Ensure gel is finely minced. Add/increase SDS in the elution buffer. |
| Protein adsorbed to the membrane. | Briefly reverse the current polarity before sample collection.[12] | |
| Incorrect MWCO of dialysis membrane. | Ensure the membrane's MWCO is significantly smaller than the protein's molecular weight. | |
| Sample Contamination | Contaminating proteins co-migrated. | Ensure the band is excised with high precision. Use high-resolution 2D-PAGE for initial separation if needed.[14] |
| Keratin contamination from dust/skin. | Wear gloves at all times. Use clean surfaces and reagents. | |
| Protein Precipitation | High protein concentration after elution. | Elute into a buffer optimized for your protein's solubility (e.g., adjust pH, salt concentration). |
| SDS removed too quickly. | Perform gradual SDS removal through dialysis or buffer exchange rather than abrupt precipitation. |
A Note on the DATD Advantage
If you experience consistently poor yields with electroelution for a particularly difficult protein, remember the unique property of your DATD-crosslinked gel. The gel slice can be completely dissolved in a solution of 2% periodic acid for 30-60 minutes at room temperature, releasing all entrapped protein.[4][7] The protein must then be separated from the solubilized gel components, typically via dialysis or precipitation. This serves as an excellent salvage pathway.
References
-
N,N'-Diallyl-L-tartardiamide - Wikipedia. Wikipedia. [Link]
-
N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. PubMed. [Link]
-
Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. Pall Corporation. [Link]
-
QPNC-PAGE - Wikipedia. Wikipedia. [Link]
-
Does anyone know how to recover the protein (bands) from polyacrylamide gel? ResearchGate. [Link]
-
Electroelution. G-Biosciences. [Link]
-
Extraction of proteins from gels-A brief review. National Center for Biotechnology Information (NCBI). [Link]
-
Electroelution - Wikipedia. Wikipedia. [Link]
-
A Look at 4 Common Downstream Applications Following Cell Lysis. Pion Inc. [Link]
-
Electro-elution-based purification of covalent DNA–protein cross-links. Nature Protocols. [Link]
-
Electro-elution-based purification of covalent DNA–protein cross-links. ResearchGate. [Link]
-
What is the best method for elution of protein from PAGE gel? ResearchGate. [Link]
-
On-Demand Dissolution of Chemically Cross-Linked Hydrogels. National Center for Biotechnology Information (NCBI). [Link]
-
Elution of protein from SDS PAGE? ResearchGate. [Link]
-
Protein Purification: Principles, Techniques, and Applications. Longdom Publishing. [Link]
-
Instructions for use - ROTI®Elution Tubes. Carl ROTH. [Link]
-
Advantages and Disadvantages of 2D Gel Electrophoresis Image. MtoZ Biolabs. [Link]
-
Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. National Center for Biotechnology Information (NCBI). [Link]
-
Rapid electroelution of two-dimensionally separated protein mixtures: its use in in vitro assays of T cell activities. PubMed. [Link]
-
A simple electroelution method for rapid protein purification: isolation and antibody production of alpha toxin from Clostridium septicum. National Center for Biotechnology Information (NCBI). [Link]
-
Sodium dodecyl sulfate - Wikipedia. Wikipedia. [Link]
Sources
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. longdom.org [longdom.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Extraction of proteins from gels-A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Look at 4 Common Downstream Applications Following Cell Lysis [pion-inc.com]
- 6. Electroelution - Wikipedia [en.wikipedia.org]
- 7. N,N'-Diallyl-L-tartardiamide - Wikipedia [en.wikipedia.org]
- 8. N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 10. carlroth.com [carlroth.com]
- 11. A simple electroelution method for rapid protein purification: isolation and antibody production of alpha toxin from Clostridium septicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advantages and Disadvantages of 2D Gel Electrophoresis Image | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: High-Efficiency Recovery of Nucleic Acids from Polyacrylamide Gels Using the Reversible Crosslinker N,N'-Diallyltartardiamide (DATD)
Audience: Researchers, scientists, and drug development professionals engaged in molecular biology, genomics, and nucleic acid-based therapeutics.
Core Directive: This document provides a comprehensive technical guide to the application of N,N'-diallyltartardiamide (DATD) in nucleic acid electrophoresis. It is structured to deliver not just protocols, but a deep understanding of the underlying chemical principles, enabling users to optimize the technique for their specific research needs.
Executive Summary: Overcoming the Limitations of Conventional PAGE
Polyacrylamide gel electrophoresis (PAGE) is an indispensable tool for the high-resolution separation of nucleic acids. However, the recovery of nucleic acid fragments from conventional bis-acrylamide crosslinked gels is notoriously inefficient. The inert nature of the polyacrylamide matrix often leads to low yields and contamination of the purified nucleic acids with gel-derived impurities, which can inhibit downstream enzymatic reactions crucial for cloning, sequencing, and PCR-based applications.
N,N'-diallyltartardiamide (DATD) presents an elegant solution to this long-standing challenge. As a reversible crosslinking agent, DATD imparts a unique chemical functionality to the polyacrylamide gel. The vicinal diol structure within the DATD molecule is susceptible to oxidative cleavage by periodic acid. This allows for the complete solubilization of the gel matrix post-electrophoresis, facilitating the recovery of exceptionally pure nucleic acid fragments with high efficiency.
This guide will provide a thorough examination of the DATD-based system, from the preparation of cleavable gels to the detailed protocol for nucleic acid recovery, empowering researchers to enhance the quality and yield of their purified nucleic acids.
The Chemistry of Reversible Crosslinking: A Mechanistic Overview
The utility of DATD lies in its unique chemical structure, which contains a tartrate moiety with a 1,2-diol. During gel polymerization, DATD forms crosslinks between polyacrylamide chains, creating a porous matrix for nucleic acid separation. The key to its reversibility is the susceptibility of the vicinal diols to periodate oxidation. Periodic acid specifically cleaves the carbon-carbon bond of the diol, breaking the crosslinks and converting the solid gel into a soluble form.
Figure 1. Workflow of DATD-based nucleic acid electrophoresis and recovery.
Experimental Protocols: A Step-by-Step Guide
Preparation of DATD-Crosslinked Polyacrylamide Gels for Nucleic Acid Separation
This protocol is adapted from the foundational work of Hansen (1976) and is suitable for the separation of RNA and DNA fragments.[1] The concentration of acrylamide and DATD can be adjusted to optimize the resolution of the desired nucleic acid size range.
Materials:
-
Acrylamide/DATD Stock Solution (see Table 1)
-
10x TBE Buffer (Tris-borate-EDTA)
-
Urea (for denaturing gels)
-
Ammonium persulfate (APS), 10% (w/v) in deionized water (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized, nuclease-free water
Table 1. Acrylamide/DATD Stock Solution (for a final volume of 100 mL)
| Component | Quantity |
| Acrylamide | 28.5 g |
| N,N'-diallyltartardiamide (DATD) | 1.5 g |
| Deionized, nuclease-free water | to 100 mL |
Protocol for a 10% Denaturing Polyacrylamide Gel (50 mL):
-
In a 100 mL beaker, combine the following:
-
21 g of urea
-
5 mL of 10x TBE buffer
-
16.7 mL of Acrylamide/DATD Stock Solution
-
Add deionized, nuclease-free water to a final volume of 50 mL.
-
-
Gently warm the solution to 37°C and stir until the urea is completely dissolved.
-
Cool the solution to room temperature.
-
To initiate polymerization, add 250 µL of 10% APS and 25 µL of TEMED. Swirl gently to mix.
-
Immediately pour the gel solution between the glass plates of the electrophoresis apparatus.
-
Insert the comb and allow the gel to polymerize for at least 1 hour at room temperature.
Electrophoresis of Nucleic Acids
-
Assemble the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.
-
Pre-run the gel for 30-60 minutes at a constant voltage to equilibrate the temperature.
-
Prepare nucleic acid samples in a suitable loading buffer (e.g., containing formamide for denaturing gels).
-
Load the samples into the wells and run the gel at an appropriate voltage until the desired separation is achieved.
Staining and Band Excision
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Stain the gel with a suitable nucleic acid stain (e.g., ethidium bromide or SYBR Gold) according to the manufacturer's protocol.
-
Visualize the nucleic acid bands on a UV transilluminator and excise the band of interest with a clean scalpel.
Gel Solubilization and Nucleic Acid Recovery
This protocol details the cleavage of the DATD crosslinker and the subsequent purification of the nucleic acid.
Materials:
-
Periodic acid, 0.2 M solution
-
Ethanol, 100% and 70%
-
Sodium acetate, 3 M (pH 5.2)
-
Glycogen or linear polyacrylamide (as a co-precipitant)
-
Nuclease-free water or TE buffer
Protocol:
-
Place the excised gel slice into a 1.5 mL microcentrifuge tube.
-
Add 2-3 volumes of 0.2 M periodic acid to the gel slice.
-
Incubate at room temperature for 30-60 minutes, or until the gel slice is completely dissolved. Vortex occasionally to aid in solubilization.
-
Once the gel is dissolved, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 1 µL of glycogen or linear polyacrylamide.
-
Add 2.5-3 volumes of ice-cold 100% ethanol to precipitate the nucleic acid.
-
Incubate at -20°C for at least one hour or -80°C for 30 minutes.
-
Centrifuge at high speed (≥12,000 x g) for 15-30 minutes at 4°C to pellet the nucleic acid.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol, being careful not to disturb the pellet.
-
Centrifuge for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified nucleic acid in a desired volume of nuclease-free water or TE buffer.
Figure 2. Detailed workflow for nucleic acid recovery from a DATD-crosslinked gel.
Troubleshooting and Optimization
-
Incomplete Gel Polymerization: Ensure the APS solution is fresh. The ratio of APS and TEMED may need slight adjustments depending on the ambient temperature and the purity of the reagents.
-
Gel Brittleness: DATD-crosslinked gels can be more fragile than their bis-acrylamide counterparts. Handle them with care during staining and transfer.
-
Incomplete Gel Solubilization: If the gel slice does not dissolve completely, increase the incubation time with periodic acid or slightly warm the solution (e.g., to 37°C). Ensure the periodic acid solution has not expired.
-
Low Nucleic Acid Yield: Use a co-precipitant to aid in the visualization and recovery of the nucleic acid pellet. Ensure the pellet is not dislodged during the washing steps.
Conclusion
The use of N,N'-diallyltartardiamide as a reversible crosslinker in polyacrylamide gel electrophoresis represents a significant advancement in the purification of nucleic acids. The ability to completely solubilize the gel matrix post-electrophoresis overcomes the major limitations of traditional methods, leading to higher yields and superior purity of the recovered nucleic acids. This, in turn, enhances the reliability and success of downstream molecular biology applications. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively implement this powerful technique to advance their scientific endeavors.
References
-
Hansen, J. N. (1976). Electrophoresis of ribonucleic acid on a polyacrylamide gel which contains a cleavable crosslinker. Analytical Biochemistry, 76(1), 37-44. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: N,N'-Diallyltartramide (DATD) Gel Polymerization
Welcome to the technical support center for N,N'-Diallyltartramide (DATD) crosslinked polyacrylamide gels. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with poor or failed polymerization during their experiments. As a Senior Application Scientist, I have structured this guide to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your gel casting process.
I. Understanding the Polymerization of DATD Gels: A Quick Primer
Polyacrylamide gels are formed through the free-radical polymerization of acrylamide monomers, which are crosslinked by a bifunctional agent to create a porous matrix.[1] While N,N'-methylenebisacrylamide (bis-acrylamide) is the most common crosslinker, this compound (DATD) offers unique advantages, such as the ability to be cleaved by periodic acid, facilitating the extraction of separated molecules.[2]
The polymerization is initiated by the generation of free radicals from ammonium persulfate (APS), and this process is catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[3] TEMED accelerates the formation of sulfate free radicals from APS, which then activate acrylamide monomers to initiate the polymerization chain reaction.[4]
However, DATD is known to be a slower crosslinking agent compared to bis-acrylamide and can even inhibit polymerization at high concentrations.[2] This guide will address the common challenges associated with the use of DATD and provide systematic troubleshooting strategies.
II. Troubleshooting Guide: Question & Answer Format
This section is designed to directly address the specific issues you may be encountering.
Issue 1: The gel does not polymerize at all or polymerizes very slowly.
Question: I've mixed all the reagents, but my DATD gel is not solidifying after the expected time. What could be the problem?
Answer: This is a common issue and can be attributed to several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Degraded or Old Reagents:
-
Ammonium Persulfate (APS): APS is hygroscopic and degrades over time, losing its ability to generate free radicals. A fresh 10% (w/v) APS solution should be prepared daily.[3]
-
TEMED: TEMED can oxidize over time, indicated by a yellowish color. Use high-quality, clear TEMED and replace it every three to six months.[3]
-
Acrylamide/DATD Solution: While more stable than APS and TEMED, these solutions should be stored at 4°C, protected from light, and used within a few months. Poor quality or degraded acrylamide/DATD can impede polymerization.[3]
-
-
Incorrect Catalyst Concentration:
-
Insufficient APS or TEMED: The concentrations of APS and TEMED are critical for the rate of polymerization. If the gel is polymerizing too slowly, you can try increasing the amount of APS and/or TEMED.[5] A typical starting point is 0.1% (v/v) TEMED and 0.1% (w/v) APS.
-
Excessive APS or TEMED: Conversely, too much catalyst can lead to very rapid polymerization, resulting in a brittle gel with smaller pores and potentially inhibiting polymerization altogether.[3]
-
-
Oxygen Inhibition:
-
Oxygen is a potent inhibitor of free-radical polymerization.[3] It scavenges free radicals, preventing the initiation of the polymerization chains.
-
Solution: Degas your acrylamide/DATD solution under a vacuum for at least 15 minutes before adding APS and TEMED.[3] This is particularly important for lower percentage gels which have a larger surface area-to-volume ratio exposed to air.
-
-
Incorrect Temperature:
Issue 2: The top of the gel polymerizes, but the bottom remains liquid.
Question: My DATD gel seems to have polymerized only at the top where it was exposed to air. Why is this happening?
Answer: This phenomenon, often counterintuitive, is typically a result of a combination of factors related to oxygen and reagent mixing.
Potential Causes & Solutions:
-
Inadequate Mixing:
-
If the APS and TEMED are not thoroughly mixed into the acrylamide/DATD solution, you can have localized areas of poor polymerization.
-
Solution: After adding APS and TEMED, gently swirl the solution for a few seconds to ensure homogeneity. Avoid vigorous mixing, as this can introduce oxygen.
-
-
Oxygen Paradox:
-
While oxygen is an inhibitor, a very thin layer at the surface can sometimes appear to polymerize due to complex interactions at the air-liquid interface. However, the bulk of the solution, if not properly catalyzed or if inhibited by dissolved oxygen, will fail to polymerize. The primary issue is still likely oxygen throughout the solution.
-
Solution: Thoroughly degas the entire gel solution before adding the catalysts.
-
Issue 3: The gel is brittle and cracks easily.
Question: My DATD gel polymerized, but it's very fragile and difficult to handle. What causes this?
Answer: A brittle gel is often a sign of a disordered polymer matrix, which can be caused by the polymerization conditions.
Potential Causes & Solutions:
-
Excessive Catalyst Concentration:
-
As mentioned earlier, too much APS and TEMED can lead to the rapid formation of short polymer chains, resulting in a brittle gel.[3]
-
Solution: Reduce the concentration of APS and/or TEMED.
-
-
High DATD Concentration:
-
DATD is known to be an inhibitor of polymerization at high concentrations.[2] This can be due to steric hindrance from its bulky structure, which can disrupt the formation of long, uniform polyacrylamide chains.
-
Solution: While there is no universally "optimal" concentration, it is generally recommended to keep the DATD to acrylamide ratio low. If you are using a high percentage of DATD, try reducing it.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended ratio of Acrylamide to DATD?
While there is no single "best" ratio, a common starting point for bis-acrylamide gels is 29:1 or 37.5:1 (acrylamide:crosslinker). For DATD, it is advisable to start with a similar or even lower ratio of DATD to acrylamide due to its potential for inhibition at higher concentrations. A kinetic study has shown that polymerization is efficient when the ratio of DATD to acrylamide is low.
Q2: Can the pH of the buffer affect DATD gel polymerization?
Yes, the pH of the gel buffer can influence polymerization. The free radical generation by the APS/TEMED system is most efficient at a slightly alkaline pH (around 8.0-9.0). The standard Tris-HCl buffers used for Laemmli gels are in this range. If you are using a custom buffer system, ensure the pH is conducive to free radical polymerization.
Q3: Are there any known contaminants that can inhibit DATD gel polymerization?
While there is no specific data on contaminants for DATD polymerization, general inhibitors of polyacrylamide polymerization should be avoided. These include:
-
Heavy metals: Some metal ions can interfere with the redox reaction of the APS/TEMED system.[6][7][8][9]
-
Detergents and other cleaning residues: Ensure your glass plates and casting equipment are meticulously clean.[10]
-
High concentrations of thiol reagents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol in your samples can interfere with polymerization if they contaminate the gel solution.[5]
Q4: How should I store my DATD powder and solutions?
DATD powder should be stored in a cool, dry, and dark place.[11][12] Acrylamide/DATD stock solutions should be stored at 4°C and protected from light. It is recommended to filter the solution after preparation and to use it within a few months.
IV. Experimental Protocols & Data
Protocol 1: Standard Hand-Casting of a 12% DATD-Polyacrylamide Gel
This protocol provides a standard method for casting a 12% resolving gel.
Materials:
-
40% Acrylamide/DATD solution (e.g., 29:1 ratio)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol or water-saturated n-butanol
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean the glass plates and spacers with ethanol and a lint-free cloth. Assemble the casting sandwich according to the manufacturer's instructions.
-
Prepare the Resolving Gel Solution (10 mL):
-
Deionized water: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
40% Acrylamide/DATD solution: 4.0 mL
-
10% SDS: 100 µL
-
-
Degas the Solution: Place the resolving gel solution under a vacuum for 15 minutes to remove dissolved oxygen.
-
Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED to the degassed solution. Swirl gently to mix.
-
Pour the Resolving Gel: Immediately pour the solution into the gel cassette to the desired height (leaving space for the stacking gel and comb).
-
Overlay: Carefully overlay the resolving gel with isopropanol or water-saturated n-butanol to create a flat surface and prevent contact with atmospheric oxygen.
-
Allow Polymerization: Let the resolving gel polymerize for at least 30-60 minutes at room temperature.[3] A sharp interface will be visible upon polymerization.
-
Prepare and Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Prepare the stacking gel solution, add APS and TEMED, and pour it on top of the resolving gel. Insert the comb and allow it to polymerize.
Table 1: Troubleshooting Summary for Poor DATD Gel Polymerization
| Symptom | Possible Cause | Solution |
| Gel does not polymerize or polymerizes very slowly | Degraded APS and/or TEMED | Prepare fresh 10% APS daily. Replace TEMED every 3-6 months. |
| Insufficient APS or TEMED | Increase the concentration of APS and/or TEMED incrementally. | |
| Oxygen inhibition | Degas the acrylamide/DATD solution for at least 15 minutes. | |
| Low room temperature | Allow solutions to equilibrate to room temperature (23-25°C). | |
| Poor quality of acrylamide/DATD | Use high-purity reagents. | |
| Gel is brittle and cracks easily | Excessive APS or TEMED | Reduce the amount of APS and/or TEMED. |
| High DATD concentration | Decrease the ratio of DATD to acrylamide. | |
| Uneven polymerization | Incomplete mixing of reagents | Gently swirl the solution after adding APS and TEMED. |
| Contaminated glassware | Thoroughly clean glass plates and spacers.[10] |
V. Visualizations
Diagram 1: Troubleshooting Workflow for Poor DATD Gel Polymerization
Caption: A logical workflow for troubleshooting common issues in DATD gel polymerization.
Diagram 2: Key Factors in DATD Gel Polymerization
Caption: A diagram illustrating the key components and conditions influencing DATD gel polymerization.
VI. References
-
Vertex AI Search. (2015, August 13). What are the uses of APS and TEMED in SDS PAGE protocol.
-
Bio-Rad. Acrylamide Polymerization — A Practical Approach. Retrieved from Bio-Rad website.
-
Vertex AI Search. (2009, January 6). does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology - Protocol Online.
-
Vertex AI Search. Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis.
-
ResearchGate. Gel preparation troubleshooting.(a) Acrylamide polymerization is very....
-
ACS Publications. (2025, April 29). Influence of Diallyl Disulfide on the Properties of Biobased Antimicrobial Vitrimers for Microimprint Lithography.
-
Wikipedia. N,N'-Diallyl-L-tartardiamide.
-
Sigma-Aldrich. (+)-N,N -Diallyltartramide = 99 58477-85-3.
-
NASA Technical Reports Server. Influence of Several Metal Ions on the Gelation Activation Energy of Silicon Tetraethoxide.
-
ResearchGate. (2025, August 7). (PDF) Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation.
-
ResearchGate. The effect of metal ions on the polymerization of gels. a)....
-
University of Waterloo. A Kinetic Study of Acrylamide/Acrylic Acid Copolymerization Muhammad Haque A thesis presented to the University of Waterloo in.
-
Sigma-Aldrich. (+)-N,N -Diallyltartramide = 99 58477-85-3.
-
NIH. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination.
-
Baghdad Science Journal. Kinetic Study of Polymerization Isopropylacrylamide in Aqueous Solution.
-
The University of East Anglia. DIALLYL POLYSULFIDES FROM GARLIC.
-
ChemicalBook. N,N'-DIALLYL-L-TARTARDIAMIDE | 58477-85-3.
-
Fisher Scientific. SAFETY DATA SHEET.
-
ResearchGate. (PDF) Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine.
-
SpringerLink. (2011, January 10). Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers.
-
NIH. (2014, April 16). Increasing Mechanical Strength of Gelatin Hydrogels by Divalent Metal Ion Removal.
-
ACS Publications. (2024, October 23). Synergistic Dual-Cross-Linking Gelation: Exploring the Impact of Metal–Ligand Complexation on Ionogel Performance.
-
NIH. (2020, January 28). Supramolecular Peptide Gels: Influencing Properties by Metal Ion Coordination and Their Wide-Ranging Applications.
-
NIH. In Situ Copolymerization Studies of Lignin, Acrylamide, and Diallyldimethylammonium Chloride: Mechanism, Kinetics, and Rheology.
-
NIH. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer.
-
ResearchGate. (2025, August 8). Polymerization kinetics of dimethyldiallylammonium chloride and acrylamide | Request PDF.
-
ResearchGate. (2025, August 5). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method.
-
ResearchGate. (2025, August 6). (PDF) Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer.
-
ResearchGate. (2025, August 5). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12).
-
ResearchGate. (2025, August 6). The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity.
Sources
- 1. (+)-N,N -Diallyltartramide = 99 58477-85-3 [sigmaaldrich.com]
- 2. N,N'-Diallyl-L-tartardiamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Increasing Mechanical Strength of Gelatin Hydrogels by Divalent Metal Ion Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Supramolecular Peptide Gels: Influencing Properties by Metal Ion Coordination and Their Wide-Ranging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N,N'-DIALLYL-L-TARTARDIAMIDE | 58477-85-3 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Periodic Acid Concentration for DATD Gel Dissolution
Welcome to the technical support center for optimizing the dissolution of N,N'-diallyltartardiamide (DATD)-crosslinked polyacrylamide gels using periodic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to efficiently and safely recover your valuable samples from DATD-crosslinked gels for downstream applications.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the fundamental principles behind the use of periodic acid for dissolving DATD-crosslinked gels. Understanding the "why" is crucial for effective troubleshooting and optimization.
Q1: Why use DATD as a crosslinker instead of bis-acrylamide?
A1: N,N'-diallyltartardiamide (DATD) is a cleavable crosslinker. Unlike the highly stable methylene bridges formed by N,N'-methylenebisacrylamide, DATD possesses vicinal diols (two hydroxyl groups on adjacent carbon atoms) within its structure. This specific chemical feature allows for the targeted cleavage of the crosslinks under mild conditions, enabling the dissolution of the polyacrylamide gel matrix and facilitating the recovery of entrapped biomolecules.
Q2: What is the chemical mechanism behind periodic acid dissolving DATD gels?
A2: The dissolution of DATD-crosslinked gels by periodic acid is based on the Malaprade reaction. Periodic acid (HIO₄) is a strong oxidizing agent that specifically cleaves the carbon-carbon bond of vicinal diols.[1] In this reaction, the periodic acid oxidizes the hydroxyl groups of the tartrate moiety in DATD, breaking the crosslinks and converting the solid gel matrix into a soluble polymer solution.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments. Each solution is accompanied by a step-by-step protocol and an explanation of the underlying scientific principles.
Q3: My DATD gel is not dissolving completely, or the dissolution is very slow. What could be the cause?
A3: Incomplete or slow dissolution is a common issue that can stem from several factors, including suboptimal periodic acid concentration, insufficient incubation time or temperature, or issues with the gel itself.
Troubleshooting Protocol:
-
Verify Periodic Acid Concentration: A common starting concentration for dissolving DATD-crosslinked gels is a 2% (w/v) periodic acid solution.[2] However, it is crucial to note that while effective, this concentration can sometimes lead to issues with sample integrity.[2] If dissolution is incomplete, you may consider a modest increase in concentration, but be mindful of the potential for sample degradation.
-
Optimize Incubation Time and Temperature:
-
Time: Passive diffusion of the periodic acid into the gel matrix and the subsequent chemical reaction take time. If dissolution is slow, increase the incubation time. Monitor the gel periodically to assess its dissolution progress.
-
Temperature: Increasing the temperature can accelerate the rate of the chemical reaction and diffusion. However, excessive heat can be detrimental to the stability of your protein or nucleic acid samples. It is advisable to perform a temperature optimization experiment, starting from room temperature and gradually increasing to 37°C or slightly higher, while monitoring both dissolution and sample integrity.
-
-
Increase Surface Area: Cut the gel slices into smaller pieces to increase the surface area exposed to the periodic acid solution. This will facilitate faster diffusion of the reagent into the gel matrix.
-
Gentle Agitation: Place the gel slices and periodic acid solution on a gentle rotator or shaker. This will ensure continuous mixing and a more uniform dissolution process.
Causality Explained: The rate of a chemical reaction is dependent on the concentration of reactants, temperature, and the surface area of interaction. By optimizing these parameters, you can significantly improve the efficiency and speed of DATD gel dissolution.
Q4: I am concerned about the integrity of my protein/nucleic acid sample after periodic acid treatment. What are the potential side effects and how can I mitigate them?
A4: This is a critical consideration, as periodic acid is a potent oxidizing agent. Potential side effects include oxidation of amino acid residues in proteins and modification of the terminal ribose in RNA.
Mitigation Strategies and Scientific Rationale:
-
Proteins:
-
Potential Damage: Amino acids with susceptible side chains, such as methionine, cysteine, tryptophan, and tyrosine, are prone to oxidation by periodic acid. This can lead to loss of protein function, altered structure, and issues with downstream analyses like mass spectrometry.
-
Mitigation:
-
Use the Lowest Effective Concentration: Start with a lower concentration of periodic acid (e.g., 1%) and gradually increase it only if necessary for dissolution.
-
Minimize Incubation Time: As soon as the gel is dissolved, proceed to the next step to remove the periodic acid.
-
Work at Lower Temperatures: Perform the dissolution at 4°C or on ice to slow down the rate of oxidative side reactions.
-
Inclusion of Scavengers: While not a standard practice, the inclusion of mild reducing agents or scavengers after the dissolution step could be explored, but this requires careful validation to ensure they do not interfere with downstream applications.
-
-
-
Nucleic Acids:
-
Potential Damage: Periodic acid can oxidize the 2',3'-cis-diol at the 3'-terminus of RNA, converting it to a dialdehyde. DNA is generally resistant to this modification as it lacks the 2'-hydroxyl group. This modification can interfere with subsequent enzymatic reactions like ligation or reverse transcription.
-
Mitigation:
-
Assess Downstream Application Compatibility: If your downstream application is sensitive to 3'-terminal modifications of RNA, consider alternative elution methods.
-
Control Reaction Conditions: Similar to proteins, use the mildest possible conditions (lowest concentration, shortest time, lowest temperature) to minimize unwanted side reactions.
-
-
Q5: My sample recovery is low after dissolving the gel. What are the possible reasons and solutions?
A5: Low sample recovery can be due to incomplete elution from the dissolved gel matrix, adsorption to tube walls, or degradation.
Troubleshooting Protocol:
-
Ensure Complete Dissolution: Visually confirm that no gel fragments remain. If necessary, extend the incubation time or gently crush any remaining gel pieces with a sterile pipette tip.
-
Optimize Elution Buffer: After dissolution, the target molecules are entrapped in a viscous solution of linearized polyacrylamide. The composition of your elution buffer is critical for efficient recovery.
-
For proteins, ensure the buffer has an appropriate pH and ionic strength to maintain solubility and prevent aggregation. The inclusion of a non-ionic detergent might be beneficial.
-
For nucleic acids, use a standard elution buffer (e.g., TE buffer).
-
-
Precipitation and Resuspension:
-
Proteins: After neutralizing the periodic acid (if necessary), you can precipitate the protein using methods like trichloroacetic acid (TCA) or acetone precipitation. This helps to concentrate the protein and remove interfering substances.
-
Nucleic Acids: Standard ethanol or isopropanol precipitation is effective for recovering nucleic acids from the dissolved gel solution.
-
-
Use Low-Binding Tubes: To minimize sample loss due to adsorption, use low-protein-binding or low-nucleic-acid-binding microcentrifuge tubes for all steps.
Section 3: Quantitative Data and Experimental Protocols
To aid in your optimization process, the following table summarizes key parameters and their expected impact.
| Parameter | Recommended Starting Range | Effect of Increasing | Potential Issues with Excess |
| Periodic Acid Concentration | 1% - 2% (w/v) | Faster dissolution | Increased risk of sample oxidation and degradation.[2] |
| Incubation Time | 30 - 60 minutes | More complete dissolution | Prolonged exposure to oxidant, increasing sample damage risk. |
| Temperature | 4°C - 37°C | Faster dissolution | Increased rate of sample degradation, especially for sensitive proteins. |
| Agitation | Gentle rocking/shaking | More uniform and faster dissolution | Vigorous shaking can cause sample foaming and denaturation. |
Experimental Workflow: Optimizing DATD Gel Dissolution
Below is a detailed, step-by-step methodology for optimizing the dissolution of your DATD-crosslinked polyacrylamide gel.
Materials:
-
Excised gel slice containing the sample of interest
-
Periodic acid solution (prepare fresh)
-
Elution buffer appropriate for your sample
-
Low-binding microcentrifuge tubes
-
Rotator or shaker
-
Neutralizing agent (e.g., sodium thiosulfate, optional and requires validation)
-
Precipitation reagents (e.g., TCA, acetone, ethanol)
Protocol:
-
Gel Slice Preparation: Excise the band of interest from the DATD-crosslinked polyacrylamide gel using a clean scalpel. Cut the gel slice into smaller pieces (approximately 1-2 mm cubes) and place them in a low-binding microcentrifuge tube.
-
Dissolution:
-
Add a sufficient volume of freshly prepared periodic acid solution (e.g., 1.5% w/v) to completely submerge the gel pieces.
-
Incubate at room temperature with gentle agitation for 45 minutes, or until the gel is fully dissolved. Monitor the dissolution progress visually.
-
-
Neutralization (Optional): If there is concern about residual periodic acid interfering with downstream applications, a neutralization step can be included. This step must be carefully validated for your specific sample and workflow.
-
Sample Elution and Recovery:
-
Add an equal volume of a suitable elution buffer to the dissolved gel solution.
-
Vortex briefly and incubate for an additional 15-30 minutes at room temperature with gentle agitation to ensure complete elution of the sample from the linearized polymer.
-
-
Precipitation:
-
For Proteins: Add cold acetone or TCA to the final volume to precipitate the protein. Incubate on ice and then centrifuge at high speed to pellet the protein.
-
For Nucleic Acids: Add salt (e.g., sodium acetate) and cold ethanol or isopropanol to precipitate the nucleic acids. Incubate at low temperature and centrifuge to pellet.
-
-
Washing and Resuspension:
-
Carefully remove the supernatant.
-
Wash the pellet with an appropriate solvent (e.g., cold acetone for proteins, 70% ethanol for nucleic acids) to remove residual contaminants.
-
Air-dry the pellet briefly and resuspend it in a suitable buffer for your downstream application.
-
Section 4: Visualizing the Workflow
To provide a clear overview of the decision-making process in optimizing DATD gel dissolution, the following diagram illustrates the key steps and considerations.
Caption: Workflow for optimizing DATD gel dissolution.
References
-
Extraction of proteins from gels-A brief review. Journal of Proteins and Proteomics. Available at: [Link]
-
Periodic acid–Schiff stain. Wikipedia. Available at: [Link]
Sources
preventing cracking of N,N'-Diallyltartramide gels during electrophoresis
Technical Support Center: N,N'-Diallyltartramide (DATD) Gels
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (DATD) crosslinked polyacrylamide gels. As Senior Application Scientists, we understand that mastering the nuances of gel casting and electrophoresis is critical for reproducible and reliable results. DATD is an excellent crosslinker choice for experiments requiring the extraction of nucleic acids or proteins after separation, due to its susceptibility to cleavage by periodic acid. However, this chemical property also contributes to a less robust physical structure compared to gels crosslinked with N,N'-methylene-bis-acrylamide (bis-acryl), making them more prone to cracking and handling issues.
This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you overcome the common challenges associated with DATD gels.
Troubleshooting Guide: Why Did My DATD Gel Crack?
Cracking is the most frequently reported issue with DATD-crosslinked gels. The root cause is almost always related to stress accumulation within a fragile gel matrix. This stress can be thermal, mechanical, or chemical in origin.
Question: My DATD gel cracked or fell apart during or after the electrophoresis run. What happened?
This is a multi-faceted problem. Let's break down the potential causes and solutions.
Most Common Cause: Thermal Stress
Unlike the stable amide linkages in bis-acryl crosslinks, the DATD crosslink contains vicinal diols, making the entire polyacrylamide matrix more sensitive to environmental factors, especially temperature.[1][2][3] High temperatures generated during electrophoresis can cause localized changes in the gel structure, leading to stress and subsequent cracking.[1][4]
-
The Mechanism: The polymerization of acrylamide is an exothermic reaction. If this heat is not dissipated, or if the electrophoresis is run at too high a voltage (generating significant Joule heating), the gel matrix can become unstable.[5] Elevated temperatures can lead to the rupture of polymer chains and cross-linker chains, weakening the gel structure significantly.[1][2][3]
-
Solution 1: Control Electrophoresis Temperature. Run the gel in a cold room (4°C) or use a cooling unit for the electrophoresis tank.[5] Using chilled running buffer can also help mitigate heat buildup.[5]
-
Solution 2: Reduce Voltage. Operate the electrophoresis unit at a lower constant voltage. This reduces the current and, consequently, the heat generated (Power = Voltage x Current).
-
Solution 3: Ensure Proper Buffer Recirculation. If your system supports it, use buffer recirculation to maintain a uniform temperature throughout the tank.[5]
Secondary Cause: Improper or Incomplete Polymerization
A poorly polymerized gel is inherently weak. Pockets of unpolymerized monomer or areas with non-uniform pore sizes create stress points that can easily propagate into cracks.
-
The Mechanism: Polymerization is a free-radical chain reaction initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED).[6][7] If the reagents are old, improperly stored, or used at incorrect concentrations, the polymerization rate can be too slow or incomplete, resulting in a fragile gel.[8][9]
-
Solution 1: Use Fresh APS and TEMED. APS solution should be made fresh daily.[10] TEMED is sensitive to oxidation; store it tightly capped and protected from light.
-
Solution 2: Degas the Monomer Solution. Dissolved oxygen can inhibit the polymerization process. Degassing the acrylamide/DATD solution under a vacuum for 15-20 minutes before adding APS and TEMED is highly recommended.
-
Solution 3: Optimize Catalyst Concentrations. While it may be tempting to add excess APS/TEMED to speed up polymerization, this can create a brittle gel with short polymer chains.[6] Conversely, too little catalyst will result in a slow, incomplete reaction.[9] Follow a validated protocol for catalyst concentrations.
Tertiary Cause: Mechanical Stress & Handling
DATD gels are physically more fragile than their bis-acryl counterparts. Even minor physical stress can initiate a crack.
-
Solution 1: Careful Handling. When moving the gel from the casting stand to the electrophoresis tank, or during staining/destaining, handle the glass plates gently. Avoid any flexing or torque.
-
Solution 2: Smooth Well Formation. When inserting the comb, do so at a slight angle to prevent trapping air bubbles. Remove the comb slowly and vertically after polymerization to avoid tearing the wells, which can act as starting points for larger cracks.
-
Solution 3: Check Glass Plates. Use plates that are free of chips and cracks, as these imperfections can cause leaks and create stress points in the gel.[5]
Below is a troubleshooting workflow to diagnose the cause of a cracked gel.
Caption: Troubleshooting workflow for cracked DATD gels.
Experimental Protocols & Data
Adhering to a robust protocol is the best preventative measure. Here we provide a standard protocol for casting a DATD gel and a table of recommended catalyst concentrations.
Protocol: Casting a 10% DATD-Crosslinked Resolving Gel (1.0 mm)
-
Preparation: Thoroughly clean glass plates with 70% ethanol and assemble the casting stand, ensuring a leak-proof seal.[10]
-
Monomer Solution: In a 50 mL conical tube, combine the following for a 15 mL resolving gel:
-
Deionized Water: 5.8 mL
-
40% Acrylamide/DATD (29:1 ratio) stock: 3.8 mL
-
1.5 M Tris-HCl, pH 8.8: 5.0 mL
-
10% SDS: 150 µL
-
-
Degassing: Place the tube under a vacuum for 15-20 minutes to remove dissolved oxygen.
-
Initiation: Add the polymerization catalysts. Work quickly from this point forward as polymerization will begin.[10][11]
-
10% Ammonium Persulfate (APS), freshly prepared: 150 µL
-
N,N,N',N'-Tetramethylethylenediamine (TEMED): 15 µL
-
-
Casting: Immediately after adding TEMED, gently swirl the tube once and pour the solution into the gel cassette. Fill to the desired height for the resolving gel.
-
Overlay: Carefully overlay the monomer solution with water-saturated isopropanol to ensure a flat interface.
-
Polymerization: Allow the gel to polymerize for 45-60 minutes at room temperature (23-25°C). A sharp, clear line between the gel and the overlay indicates complete polymerization.[6]
-
Stacking Gel: Pour off the overlay and rinse with deionized water. Pour the stacking gel and insert the comb. Allow it to polymerize for at least 30 minutes.
Data Table: Recommended Catalyst Concentrations
The polymerization rate is highly dependent on the total monomer concentration (%T). Lower percentage gels require more catalyst to polymerize in a reasonable timeframe.
| Gel Concentration (%T) | Acrylamide/DATD (40% Stock) per 10 mL | 10% APS (µL) per 10 mL | TEMED (µL) per 10 mL | Expected Polymerization Time (min) |
| 8% | 2.0 mL | 100 µL | 10 µL | ~45-60 |
| 10% | 2.5 mL | 100 µL | 10 µL | ~30-45 |
| 12% | 3.0 mL | 80 µL | 8 µL | ~30 |
| 15% | 3.75 mL | 60 µL | 6 µL | ~20-30 |
Note: These values are starting points. Optimal concentrations may vary based on reagent purity and ambient temperature.[6][9]
Frequently Asked Questions (FAQs)
Q1: Why use DATD instead of the more robust bis-acryl crosslinker?
DATD's primary advantage is that its 1,2-diol structure can be cleaved by periodic acid. This allows for the quantitative recovery of separated molecules (e.g., DNA, proteins) from the gel matrix for downstream applications like sequencing or mass spectrometry. Bis-acryl forms a much more stable crosslink that cannot be easily chemically cleaved.
Caption: Comparison of DATD and Bis-Acrylamide crosslinks.
Q2: Can I store hand-cast DATD gels?
While it is possible, it is not recommended for more than a few days. DATD gels are less stable over time than bis-acryl gels. For best results, cast DATD gels the day of or the day before use. If storage is necessary, wrap the gel (still in its cassette) in a paper towel dampened with running buffer and store it in a sealed bag at 4°C for no more than 2-3 days.[10][11]
Q3: My low-percentage DATD gels (<8%) are always the ones that crack. Why?
Low-percentage gels have a larger pore size and a lower concentration of polymer, making them inherently more fragile.[9] They are more susceptible to both mechanical and thermal stress. For these gels, it is critical to run electrophoresis at a low voltage in a cooled apparatus and to handle them with extreme care. Increasing the catalyst concentration slightly (see table above) can also help ensure a more complete and uniform polymerization.
Q4: Does buffer pH affect DATD gel stability?
Yes. While the primary cause of degradation is heat, extreme pH can also contribute to the hydrolysis of the amide groups in the polyacrylamide backbone, weakening the overall structure.[4] It is crucial to use freshly prepared buffers at the correct pH for your specific gel system (e.g., Tris-Glycine, Bis-Tris).
References
-
ResearchGate. (n.d.). Hi, I am facing an issue with making polyacrylamide hydrogels for cell culture. I am noticing cracks in the gel. What could be the possible reason? Retrieved from ResearchGate. [Link]
-
NIH. (2020). A simple method of drying polyacrylamide slab gels that eliminates cracking. National Center for Biotechnology Information. [Link]
-
Xiong, B., et al. (2018). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. ACS Omega. [Link]
-
MDPI. (2022). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. Polymers. [Link]
-
ACS Publications. (2018). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. ACS Omega. [Link]
-
ResearchGate. (2000). The effects of salinity and temperature on the behaviour of polyacrylamide gels. Retrieved from ResearchGate. [Link]
-
European Journal of Chemistry. (2022). Influence of temperature and pH on polyacrylamide-based drilling fluid: Characterization and rheological study. European Journal of Chemistry. [Link]
-
Global Thesis. (2018). Study On High Temperature Stability Of Polyacrylamide Gel. Retrieved from Global Thesis. [Link]
-
NIH. (2012). Surface Creasing Instability of Soft Polyacrylamide Cell Culture Substrates. Biophysical Journal. [Link]
-
University of Victoria. (n.d.). Gel Casting Protocol. Retrieved from UVic Online Academic Community. [Link]
-
BioTechniques. (2002). Polyacrylamide Gel Polymerization with Adjustable Gelation Rate. Retrieved from BioTechniques. [Link]
-
NuPAGE Gel Casting Protocol. (2017). Protocol for casting NuPAGE gels. [Link]
-
Galloway Lab Protocols. (n.d.). Protein gel casting. Retrieved from GitHub Pages. [Link]
-
ABClonal. (2020). A Complete Guide to Handcasting SDS-PAGE Gels. Retrieved from ABClonal. [Link]
-
NIH. (2022). Optimization of the Methods to Develop Stable Polymer Gels for Water Management in Medium- and Ultra-High-Salinity Reservoirs. National Center for Biotechnology Information. [Link]
-
Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad Laboratories. [Link]
-
ResearchGate. (2017). Accelerating polymerization of polyacrylamide gels: Good idea or bad idea? Retrieved from ResearchGate. [Link]
-
ResearchGate. (2020). Characterization of Bis-Acryl Composite Resins for Provisional Restorations. Retrieved from ResearchGate. [Link]
-
Bio-Rad. (n.d.). Introduction to Polyacrylamide Gels. Bio-Rad Laboratories. [Link]
-
Journal of Medical and Bioengineering. (2019). Interim crowns of pmma and bis-acryl resin and their colour change in various conditions-a comparative study. Retrieved from Journal of Medical and Bioengineering. [Link]
-
Mahidol University. (2011). Flexural strengths and color stability of bis-acryl resin materials for provisional restorations. Mahidol University Journal of Pharmaceutical Sciences. [Link]
-
NIH. (2023). Comparative Evaluation of Flexural Strength of Four Different Types of Provisional Restoration Materials: An In Vitro Pilot Study. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Physical and structural characterization of bis-acryl composite resin. Retrieved from ResearchGate. [Link]
Sources
- 1. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurjchem.com [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
Technical Support Center: Optimizing Protein Resolution with N,N'-Diallyltartramide (DATD) PAGE
Welcome to the technical support resource for N,N'-Diallyltartramide (DATD) Polyacrylamide Gel Electrophoresis (PAGE). This guide is designed for researchers, scientists, and drug development professionals seeking to enhance protein resolution and recovery in their electrophoretic analyses. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the nuances of DATD-PAGE and achieve optimal, reproducible results.
Understanding the Advantage of this compound (DATD)
This compound (DATD) is a reversible crosslinking agent used as an alternative to the more common N,N'-methylenebisacrylamide (bis-acrylamide) in the preparation of polyacrylamide gels. The key advantage of DATD lies in its vicinal diol structure, which allows for the cleavage of the crosslinks by periodic acid. This property is particularly beneficial for the recovery of separated proteins for subsequent analysis, such as mass spectrometry or sequencing.
Furthermore, DATD-crosslinked gels can offer superior resolution for certain proteins, particularly in the higher molecular weight range.[1][2] The altered pore structure and matrix elasticity of DATD gels can lead to sharper bands and better separation compared to traditional bis-acrylamide gels.
Troubleshooting Guide: Enhancing Protein Resolution
This section addresses common issues encountered during DATD-PAGE, providing explanations for their causes and actionable solutions.
Issue 1: Poor or No Gel Polymerization
Question: My DATD-acrylamide gel is not polymerizing, or is polymerizing very slowly and unevenly. What could be the cause?
Answer:
Incomplete or failed polymerization is a frequent issue that can often be traced back to the reagents or the polymerization conditions.
-
Causality: The polymerization of acrylamide is a free-radical-catalyzed reaction initiated by ammonium persulfate (APS) and accelerated by N,N,N',N'-tetramethylethylenediamine (TEMED). The efficiency of this reaction is highly dependent on the quality of the reagents and the absence of inhibitors. DATD itself can influence the polymerization kinetics, which are most efficient when the ratio of DATD to acrylamide is low.[1][2]
-
Troubleshooting Steps:
-
Check Reagent Quality:
-
APS: Ammonium persulfate solution should be freshly prepared. Over time, APS in solution hydrolyzes, losing its effectiveness. Prepare a fresh 10% (w/v) solution in deionized water daily.
-
TEMED: TEMED can oxidize when exposed to air. If your TEMED has a yellowish tint, its activity may be compromised. Use a fresh, clear stock of TEMED.
-
Acrylamide/DATD Stock Solution: Acrylamide and DATD solutions should be protected from light and stored at 4°C. Over time, these solutions can degrade. If you suspect degradation, prepare a fresh stock solution.
-
-
Degas the Gel Solution: Oxygen is a scavenger of free radicals and will inhibit polymerization. It is crucial to degas the acrylamide/DATD solution under a vacuum for at least 15-20 minutes before adding APS and TEMED.
-
Optimize Initiator and Catalyst Concentrations:
-
If polymerization is slow, you can slightly increase the amount of APS and TEMED. However, be cautious, as excessive amounts can lead to a brittle gel with smaller pores, affecting protein migration. A good starting point is 10 µL of 10% APS and 1 µL of TEMED per 1 mL of gel solution.
-
-
Control the Temperature: Polymerization is an exothermic reaction. Casting gels at room temperature is generally optimal. If the room is too cold, the reaction will be significantly slower.
-
Issue 2: Smeared or Distorted Protein Bands
Question: My protein bands are smeared vertically or appear distorted ("smiling" or "frowning"). How can I improve the band sharpness?
Answer:
Band smearing and distortion are indicative of issues with sample preparation, gel integrity, or electrophoresis conditions.
-
Causality: Sharp protein bands are the result of uniform migration through the gel matrix. Incomplete protein denaturation, protein aggregation, uneven heat distribution during the run, or an inconsistent gel matrix can all lead to distorted bands.[3][4]
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Complete Denaturation: Ensure your protein samples are fully denatured by heating them in Laemmli sample buffer at 95-100°C for 5-10 minutes. Incomplete denaturation can result in multiple conformations of the same protein, leading to smeared bands.
-
Sufficient Reducing Agent: For proteins with disulfide bonds, ensure your sample buffer contains an adequate concentration of a reducing agent like β-mercaptoethanol or dithiothreitol (DTT).
-
Remove Insoluble Material: Centrifuge your samples after boiling and before loading to pellet any aggregated protein or cellular debris that can clog the wells and cause streaking.
-
-
Ensure Gel Uniformity:
-
Even Polymerization: Follow the steps in Issue 1 to ensure your gel polymerizes evenly. An inconsistent gel matrix will have varying pore sizes, causing proteins to migrate at different rates across the lane.
-
Well Integrity: When removing the comb, do so carefully to avoid tearing the wells. Damaged wells will lead to distorted bands. Rinse the wells with running buffer before loading your samples to remove any unpolymerized acrylamide.
-
-
Control Electrophoresis Conditions:
-
"Smiling" or "Frowning" Bands: These distortions are often caused by uneven heat distribution. Running the gel at a lower voltage for a longer duration can mitigate this. Using a cooling system or running the electrophoresis apparatus in a cold room can also help maintain a consistent temperature.
-
Consistent Running Buffer: Use fresh running buffer for each experiment. Ensure the buffer composition is correct, as incorrect ionic strength can affect protein migration and band sharpness.
-
-
Issue 3: Poor Resolution of High Molecular Weight Proteins
Question: I am having trouble resolving high molecular weight proteins. They appear compressed at the top of the gel. What can I do?
Answer:
Poor resolution of large proteins is a common challenge and can be addressed by modifying the gel composition.
-
Causality: The pore size of the polyacrylamide gel is the primary determinant of the separation range. For high molecular weight proteins, the pores of a standard percentage gel may be too small, impeding their migration and causing them to "stack" at the top. DATD-crosslinked gels have been reported to offer greater resolution for higher molecular weight proteins compared to bis-acrylamide gels.[1][2]
-
Troubleshooting Steps:
-
Lower the Acrylamide Concentration: To increase the pore size of your gel, decrease the total acrylamide concentration (%T). For large proteins (>200 kDa), a gel with a lower acrylamide concentration (e.g., 6-8%) is recommended.
-
Use a Gradient Gel: A gradient gel, with an increasing concentration of acrylamide from top to bottom, provides a broader separation range. The larger pores at the top of the gel allow high molecular weight proteins to enter and separate, while the smaller pores at the bottom resolve the smaller proteins.
-
Optimize the DATD:Acrylamide Ratio: The ratio of crosslinker to acrylamide (%C) also influences pore size. While the standard is often around 2.67%, you can experiment with slightly lower ratios to potentially increase the pore size. However, be aware that too little crosslinker will result in a mechanically unstable gel.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common DATD-PAGE issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using DATD over bis-acrylamide?
The main advantage of DATD is the reversibility of its crosslinks. The 1,2-diol structure in DATD can be cleaved by periodic acid, allowing for the efficient recovery of separated proteins from the gel for downstream applications like mass spectrometry. Additionally, DATD gels can provide enhanced resolution for certain proteins.[1][2]
Q2: Are DATD-crosslinked gels more fragile than bis-acrylamide gels?
Yes, DATD gels can be more brittle and less elastic than their bis-acrylamide counterparts, especially at higher acrylamide concentrations. Handle them with extra care during staining, destaining, and transfer procedures.
Q3: Can I use the same buffers for DATD-PAGE as I do for standard SDS-PAGE?
Yes, you can use the standard Laemmli buffer system (Tris-HCl, SDS, glycine) for DATD-PAGE.
Q4: How do I elute proteins from a DATD-crosslinked gel?
To elute proteins, the gel slice containing the band of interest is excised and incubated in a solution of periodic acid (e.g., 50 mM periodic acid in water) for 1-2 hours at room temperature. This will cleave the DATD crosslinks and dissolve the gel, releasing the protein. The protein can then be recovered by precipitation or dialysis.
Q5: Will the periodate treatment modify my protein of interest?
Periodic acid is a mild oxidizing agent. While it is relatively specific for vicinal diols, it can potentially oxidize certain amino acid residues, such as methionine, cysteine, and tryptophan, especially with prolonged incubation or high concentrations.[5][6] It is advisable to use the minimum concentration and incubation time necessary for gel dissolution and to include a quenching step (e.g., with sodium bisulfite) to neutralize any remaining periodate.
Protocols
Protocol 1: Preparation of DATD-Crosslinked Polyacrylamide Gels
This protocol provides a template for casting a 10% resolving gel and a 4% stacking gel. Adjust the acrylamide concentration as needed for your specific application.
Reagents and Stock Solutions:
| Reagent | Composition | Storage |
| 30% Acrylamide/DATD Solution | 29.2 g Acrylamide, 0.8 g DATD in 100 mL deionized water | 4°C, protected from light |
| 1.5 M Tris-HCl, pH 8.8 | 18.15 g Tris base in 100 mL deionized water, pH adjusted with HCl | Room Temperature |
| 0.5 M Tris-HCl, pH 6.8 | 6 g Tris base in 100 mL deionized water, pH adjusted with HCl | Room Temperature |
| 10% (w/v) SDS | 10 g SDS in 100 mL deionized water | Room Temperature |
| 10% (w/v) Ammonium Persulfate (APS) | 0.1 g APS in 1 mL deionized water | Prepare Fresh Daily |
| TEMED | N,N,N',N'-Tetramethylethylenediamine | Room Temperature |
Procedure for a 10 mL Resolving Gel (10%):
-
Assemble the gel casting apparatus according to the manufacturer's instructions.
-
In a small beaker or conical tube, combine the following:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/DATD Solution: 3.3 mL
-
10% SDS: 100 µL
-
-
Degas the solution under vacuum for 15-20 minutes.
-
Add 100 µL of 10% APS and 10 µL of TEMED. Swirl gently to mix.
-
Immediately pour the solution into the gel casting apparatus, leaving space for the stacking gel.
-
Carefully overlay the resolving gel with water-saturated butanol or water to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.
Procedure for a 5 mL Stacking Gel (4%):
-
After the resolving gel has polymerized, pour off the overlay.
-
In a separate tube, combine the following:
-
Deionized Water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/DATD Solution: 0.67 mL
-
10% SDS: 50 µL
-
-
Add 50 µL of 10% APS and 5 µL of TEMED. Swirl gently to mix.
-
Pour the stacking gel solution on top of the resolving gel.
-
Insert the comb and allow the stacking gel to polymerize for 30 minutes.
Protocol 2: Protein Elution from DATD Gels
-
After electrophoresis, stain the gel with a Coomassie-based stain. Avoid using silver staining methods that may interfere with subsequent analyses.
-
Excise the protein band of interest with a clean scalpel.
-
Place the gel slice in a microcentrifuge tube.
-
Wash the gel slice with deionized water to remove excess stain.
-
Add 200-500 µL of 50 mM periodic acid to the tube, ensuring the gel slice is fully submerged.
-
Incubate at room temperature for 1-2 hours with gentle agitation until the gel slice dissolves.
-
To quench the reaction, add 20 µL of 1 M sodium bisulfite.
-
The protein is now in solution and can be further processed (e.g., buffer exchange, trypsin digestion for mass spectrometry).
Chemical Mechanisms
DATD Crosslinking
Caption: Polymerization of acrylamide with DATD as a crosslinker.
Periodate Cleavage of DATD Crosslinks
Sources
- 1. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Protein Migration in DATD-Crosslinked Gels
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N,N'-diallyltartardiamide (DATD) crosslinked polyacrylamide gel electrophoresis. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique, cleavable properties of DATD for protein analysis and recovery. Here, we address common migration issues, provide in-depth troubleshooting, and answer frequently asked questions to help you optimize your experiments for reliable and reproducible results.
Troubleshooting Guide: Common Protein Migration Issues
This section addresses specific problems you may encounter when using DATD as a crosslinker. Each issue is presented in a question-and-answer format, focusing on the root cause and providing actionable solutions.
Question 1: Why are my protein bands "smiling" or distorted in my DATD gel?
Distorted, or "smiling," bands are a classic sign of uneven migration, which is often exacerbated by thermal effects.
-
Causality: DATD-crosslinked gels can be more susceptible to thermal instability compared to their N,N'-methylenebisacrylamide (bis-acrylamide) counterparts. The primary cause of smiling is uneven heat distribution across the gel during the run. The edges of the gel dissipate heat more effectively into the buffer than the center, causing the lanes in the middle to heat up. This localized increase in temperature decreases the viscosity of the running buffer within the gel matrix, leading to faster migration in the center lanes compared to the outer lanes.
-
Troubleshooting Steps:
-
Reduce Voltage: The most effective solution is to lower the voltage and increase the run time.[1] Running the gel at a constant, lower voltage (e.g., 80-100V for a standard mini-gel) generates less heat, ensuring a more uniform temperature across the gel.[2]
-
Improve Cooling: If your electrophoresis apparatus has cooling capabilities, use them. Running the gel in a cold room (4°C) or placing the electrophoresis tank in an ice bath can help maintain a consistent temperature.
-
Check Buffer Levels: Ensure that the running buffer in the outer chamber of the tank is sufficient to act as a heat sink.[3]
-
Polymerization Uniformity: Uneven polymerization can also lead to a distorted matrix. Ensure that the ammonium persulfate (APS) and TEMED are fresh and thoroughly mixed before casting the gel to promote uniform polymerization.[1]
-
Question 2: My proteins are migrating much slower than expected, or the resolution of high molecular weight proteins is poor. What's wrong?
This is a common observation when switching from bis-acrylamide to DATD crosslinkers. The issue lies in the different matrix structure formed by DATD.
-
Causality: DATD is a larger and more hydrophilic molecule than bis-acrylamide. For a given total acrylamide concentration (%T), DATD crosslinkers tend to create a more porous gel matrix. While this can improve the resolution of very large proteins, it can sometimes lead to slower-than-expected migration for a broad range of proteins if the gel percentage is not optimized. Poor resolution of large proteins often indicates that the pore size is still too small.[4]
-
Troubleshooting Steps:
-
Adjust Gel Percentage (%T): To improve the migration and separation of large proteins, try casting a gel with a lower total acrylamide concentration (%T).[4][5] For example, if you are using a 10% bis-acrylamide gel, you might achieve comparable separation with an 8% DATD-crosslinked gel.
-
Optimize Crosslinker Percentage (%C): The ratio of crosslinker to acrylamide is critical. While a standard bis-acrylamide gel might use a 37.5:1 ratio (2.6% C), DATD gels often polymerize more effectively at slightly different ratios. Experiment with varying the %C to find the optimal pore size for your proteins of interest.
-
Consider a Gradient Gel: For samples with a wide range of protein sizes, a gradient gel (e.g., 4-15%) can provide excellent resolution across the entire molecular weight spectrum.[6]
-
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for diagnosing common issues with DATD-crosslinked gels.
Caption: Troubleshooting flowchart for DATD gel issues.
Frequently Asked Questions (FAQs)
What are the primary advantages of using DATD over bis-acrylamide?
The single most important advantage is that DATD-crosslinked gels are cleavable . The DATD molecule contains a 1,2-diol group that can be specifically cleaved by oxidation with periodic acid. This allows for the efficient and gentle elution of separated proteins directly from the gel slices, which is invaluable for downstream applications like mass spectrometry, sequencing, or functional assays.
Table 1: Comparison of DATD and Bis-acrylamide Crosslinkers
| Feature | N,N'-diallyltartardiamide (DATD) | N,N'-methylenebisacrylamide (Bis-acrylamide) |
| Cleavability | Yes, with periodic acid | No |
| Primary Use Case | Protein recovery, 2D-PAGE | Standard protein separation (SDS-PAGE, Western Blot) |
| Relative Pore Size | Generally larger for a given %T | Generally smaller for a given %T |
| Mechanical Stability | Can be more brittle | Mechanically robust |
| Polymerization | Can be more sensitive to inhibitors (e.g., oxygen) | Standard, well-characterized polymerization |
| Protein Migration | May differ from bis-acrylamide gels[7] | The established standard for migration |
What is the chemical mechanism behind DATD cleavage?
The cleavage of DATD is a classic organic chemistry reaction: the oxidative cleavage of a vicinal diol (two hydroxyl groups on adjacent carbons) by a periodate salt, such as periodic acid (HIO₄) or sodium periodate (NaIO₄).
Caption: Cleavage of a DATD crosslink by periodic acid.
The periodate ion attacks the diol, forming a cyclic periodate ester intermediate. This intermediate then decomposes, breaking the carbon-carbon bond between the two hydroxyl-bearing carbons and reducing the periodate to iodate (IO₃⁻). This breaks the crosslink, solubilizing the polyacrylamide matrix and releasing the trapped proteins.[8]
Experimental Protocols
Protocol 1: Casting a DATD-Crosslinked SDS-PAGE Gel (10% Resolving)
Caution: Acrylamide is a neurotoxin. Always wear gloves and eye protection when handling acrylamide solutions.
Reagents:
-
30% Acrylamide/DATD solution (e.g., 29:1 w/w ratio)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)[9]
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)[9]
-
10% (w/v) SDS
-
10% (w/v) Ammonium Persulfate (APS) - Prepare fresh weekly [10]
-
TEMED
Procedure (for one 1.0 mm mini-gel):
-
Assemble Gel Cassette: Thoroughly clean glass plates with ethanol and assemble the casting apparatus.[11]
-
Prepare Resolving Gel Solution (10 mL):
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/DATD: 3.3 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently by swirling.
-
Pour Resolving Gel: Immediately pour the solution into the gel cassette, leaving enough space for the stacking gel and comb (about 1.5 cm).
-
Overlay: Carefully overlay the gel with water or isopropanol to ensure a flat surface and prevent oxygen from inhibiting polymerization.[12]
-
Polymerize: Allow the gel to polymerize for 30-45 minutes at room temperature.
-
Prepare Stacking Gel Solution (5 mL):
-
Deionized Water: 3.0 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/DATD: 0.65 mL
-
10% SDS: 50 µL
-
-
Pour Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix, and pour it on top of the resolving gel.
-
Insert Comb: Immediately insert the comb, taking care not to trap air bubbles.
-
Polymerize: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use.
Protocol 2: Protein Elution via Periodic Acid Cleavage
-
Stain and Excise: After electrophoresis, briefly stain the gel with a reversible stain (e.g., Coomassie Blue or copper chloride) to visualize the bands. Excise the band(s) of interest with a clean scalpel.
-
Destain and Mince: If using Coomassie, destain the gel slice completely. Mince the gel slice into small pieces (approx. 1x1 mm) to maximize surface area.
-
Prepare Cleavage Solution: Prepare a solution of 20-50 mM periodic acid in water. Note: The optimal concentration may require some optimization.
-
Incubation: Add enough cleavage solution to fully submerge the minced gel pieces. Incubate at room temperature for 1-2 hours with gentle agitation. The gel pieces should dissolve or become significantly softened.
-
Neutralize (Optional but Recommended): To stop the reaction and prevent over-oxidation of your protein, add a small amount of a reducing agent like sodium bisulfite or add a buffer to neutralize the acidic solution.
-
Protein Collection: Centrifuge the tube to pellet any remaining gel fragments. Carefully collect the supernatant, which now contains your eluted protein.
-
Downstream Processing: The protein solution can now be concentrated, buffer-exchanged, or directly prepared for downstream analysis. Be aware that the solution will contain periodate/iodate salts, which may need to be removed via dialysis or a desalting column.[5]
References
- Vertex AI Search. (2024). 9 Tips to Troubleshoot the Challenges You Encounter in Gel Electrophoresis. Google Cloud.
- The Bumbling Biochemist. (2023). Common problems when running PAGE gel electrophoresis (and how to avoid them). YouTube.
-
Mofokeng, M., et al. (2022). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. MDPI. [Link]
- Lab Reporter. (2025). Mastering Gel Electrophoresis Troubleshooting: Expert Tips and Tricks. Lab Reporter.
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Azure Biosystems. (2022). 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels. Azure Biosystems. [Link]
- G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. G-Biosciences.
- Yeasen. (2025). Troubleshooting Nucleic Acid Gel Electrophoresis—Solved in One Go!. Yeasen Biotech.
- McMaster Demystifying Medicine. (2024). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE). YouTube.
- Gold Biotechnology. (2023). SDS-PAGE Gel Casting: Common Problems & Fixes. YouTube.
- Spalding, M. A. (2017). Troubleshooting Gels in Polyolefin Films.
-
Abourehab, M. A. S., et al. (2022). Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications. PMC - NIH. [Link]
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Rath, A., et al. (2013). Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts. PMC - NIH. [Link]
- Herr, A. E., et al. (2003). Photopolymerized Cross-Linked Polyacrylamide Gels for On-Chip Protein Sizing. Analytical Chemistry.
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Stutts, L., et al. (2017). Dynamic control of hydrogel crosslinking via sortase-mediated reversible transpeptidation. PMC - NIH. [Link]
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MBL International. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). MBL International. [Link]
- Das, P. P. (2015). What is the difference between acrylamide and bisacrylamide?.
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EnCor Biotechnology Inc. (n.d.). SDS-PAGE Protocol. EnCor Biotechnology Inc. [Link]
- Creative BioMart. (2015). Principle and Protocol of Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Bashir, S., et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC - NIH. [Link]
- Ullah, K., et al. (2019). Periodate-Modified Gum Arabic Cross-linked PVA Hydrogels: A Promising Approach toward Photoprotection and Sustained Delivery of Folic Acid.
- Professor Dave Explains. (2020). Cleavage of Carbon-Carbon Bonds With Periodic Acid. YouTube.
- Open Yale Courses. (2012). 31. Periodate Cleavage, Retrosynthesis, and Green Chemistry. YouTube.
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Technical Support Center: Optimizing DATD Gel Dissolution
Welcome to the technical support guide for N,N'-diallyltartardiamide (DATD) cross-linked polyacrylamide gels. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep mechanistic understanding with field-proven protocols to help you navigate the challenges of DATD gel dissolution and protein recovery. This guide is structured in a question-and-answer format to directly address the common and complex issues encountered during this critical experimental step.
Section 1: The Foundational Chemistry of DATD Cleavage
Before troubleshooting, it is crucial to understand the underlying chemical principles. DATD is used as a cross-linking agent in polyacrylamide gels because its vicinal diol structure (two hydroxyl groups on adjacent carbon atoms) can be selectively cleaved by an oxidizing agent.[1] The reagent of choice for this is periodic acid (HIO₄) or its salt, sodium periodate (NaIO₄).
The periodate ion attacks the vicinal diols, forming a cyclic periodate ester intermediate. This intermediate then rapidly breaks down, cleaving the carbon-carbon bond between the hydroxyl-bearing carbons.[2][3] This cleavage breaks the cross-links within the polyacrylamide matrix, causing the gel to dissolve and releasing the trapped molecules, such as proteins.
Caption: Chemical cleavage of a DATD cross-link by periodic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues researchers face when working with DATD-crosslinked gels.
Q1: My gel isn't dissolving completely, or it's taking too long. What's wrong?
Answer: Incomplete or slow dissolution is the most frequent problem and typically stems from three interconnected factors: insufficient periodate concentration, suboptimal incubation time, or incorrect temperature.
-
Cause 1: Insufficient Periodic Acid: The cleavage reaction is stoichiometric, meaning one molecule of periodate is consumed for each DATD cross-link it breaks. If there isn't enough periodic acid to cleave all the cross-links, the gel will only partially dissolve. Gel swelling without dissolution is a classic sign of insufficient reagent.
-
Cause 2: Suboptimal Incubation Time: The dissolution is a chemical reaction that requires time to proceed to completion. Shorter incubation times may not be sufficient for the periodic acid to diffuse throughout the gel matrix and cleave all the cross-links.
-
Cause 3: Incorrect Temperature: Like most chemical reactions, the rate of DATD cleavage is temperature-dependent.[4] Low temperatures (e.g., 4°C) will significantly slow down the dissolution process. Conversely, excessively high temperatures can risk protein denaturation or degradation.[5][6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete DATD gel dissolution.
Q2: How do I determine the optimal periodic acid concentration and incubation time for my specific gel?
Answer: The ideal concentration and time depend on the gel's acrylamide percentage, thickness, and the DATD:acrylamide ratio. A higher percentage gel is denser and requires more time for the reagent to penetrate. The best approach is to perform a small-scale optimization experiment.
| Parameter | Recommended Starting Conditions | Optimization Range | Rationale |
| Periodic Acid Conc. | 20 mM | 10 mM - 50 mM | Balances effective dissolution with minimizing protein oxidation. |
| Incubation Temperature | 37°C | Room Temp (25°C) - 45°C | 37°C provides a good balance of reaction speed without significant risk to most proteins.[5] |
| Incubation Time | 30 - 60 minutes | 15 min - 2 hours | Should be optimized alongside concentration. Higher concentrations may require less time. |
| Agitation | Gentle Rocking | N/A | Ensures even distribution of the dissolution buffer around the gel slice. |
Experimental Protocol 1: Optimizing Dissolution Conditions
-
Run your standard protein sample on a DATD-crosslinked gel. After electrophoresis, excise several identical small slices (e.g., 5x5 mm) from a representative area of the gel.
-
Prepare a series of dissolution buffers with varying concentrations of periodic acid (e.g., 10 mM, 20 mM, 30 mM, 40 mM). Use your intended protein elution buffer as the base.
-
Place one gel slice into a microcentrifuge tube for each condition. Add 500 µL of the corresponding dissolution buffer.
-
Incubate all tubes at 37°C on a gentle rocker.
-
Visually inspect the tubes every 15 minutes and record the time to complete dissolution for each concentration.
-
Select the lowest concentration and shortest time that achieves complete and rapid dissolution. This becomes your optimized protocol, minimizing reagent use and potential for protein damage.
Q3: My protein of interest is precipitating or aggregating after the gel is dissolved. How can I prevent this?
Answer: This is a critical challenge. During electrophoresis (SDS-PAGE), proteins are denatured and kept soluble by the detergent SDS. When the gel is dissolved in a buffer that may lack sufficient SDS or has a different pH/ionic strength, proteins can misfold and aggregate, especially at high concentrations.[7][8]
Key Strategies to Prevent Aggregation:
-
Maintain Solubilizing Conditions: The dissolution buffer must be compatible with your protein's stability. Often, simply dissolving the gel in water or a simple buffer is insufficient. Consider adding components to your dissolution buffer that are known to maintain protein solubility.[9]
-
Control pH: Proteins are least soluble at their isoelectric point (pI).[8] Ensure your dissolution buffer pH is at least 1 unit away from your protein's pI.
-
Optimize Salt Concentration: Ionic strength can significantly impact protein solubility. Some proteins require low salt, while others need higher salt concentrations (e.g., 150-300 mM NaCl) to prevent aggregation.[10]
-
Include Reducing Agents: If your protein has cysteine residues, adding a reducing agent like DTT or β-mercaptoethanol (1-5 mM) can prevent the formation of non-native disulfide bonds that lead to aggregation.[8][9]
-
Add Stabilizers/Detergents: Low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or stabilizers like glycerol (5-10%) or L-arginine (50-100 mM) can help keep proteins in solution.[8][10]
Troubleshooting Workflow for Protein Aggregation:
Caption: Stepwise workflow for troubleshooting protein aggregation.
Q4: What is the most efficient way to recover my protein from the viscous, dissolved gel solution?
Answer: Once the gel is dissolved, you are left with your protein in a solution containing long polyacrylamide chains. Separating your protein from this mixture is essential for downstream applications.
Method 1: Dialysis / Buffer Exchange
-
Principle: Uses a semi-permeable membrane to separate the large protein from the smaller, cleaved acrylamide fragments and periodate ions.
-
Best For: Larger sample volumes and when a buffer exchange is also required.
-
Protocol:
-
Transfer the dissolved gel solution into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) (choose a MWCO that is 1/3 to 1/2 the molecular weight of your protein).
-
Dialyze against your desired buffer (e.g., 1L for a 1-3 mL sample) at 4°C.
-
Perform at least two buffer changes over 4-8 hours to ensure complete removal of contaminants.
-
Method 2: Centrifugal Ultrafiltration
-
Principle: Uses centrifugal force to pass the solution through a membrane that retains larger molecules (your protein) while allowing smaller molecules and the solvent to pass through.[11]
-
Best For: Concentrating the sample while simultaneously purifying it. It is generally faster than dialysis.
-
Protocol:
-
Select a centrifugal filter unit with an appropriate MWCO.
-
Add your dissolved gel solution to the upper chamber of the device.
-
Centrifuge according to the manufacturer's instructions until the desired volume is reached.
-
To further purify, the retained sample can be washed by adding fresh buffer and centrifuging again.[11]
-
Method 3: Protein Precipitation
-
Principle: Adds a reagent (e.g., Trichloroacetic acid (TCA) or acetone) that reduces the solubility of the protein, causing it to precipitate. The precipitate can then be collected by centrifugation and resolubilized in a clean buffer.
-
Best For: When a denatured protein is acceptable for downstream analysis (e.g., mass spectrometry).
-
Caution: This method can be harsh and may irreversibly denature some proteins.
Section 3: Core Experimental Protocol
This section provides a validated starting point for your experiments.
Experimental Protocol 2: Standard DATD Gel Dissolution & Protein Elution
-
Gel Excision: After electrophoresis, visualize your protein bands using a compatible stain (e.g., Coomassie Blue or a reversible zinc stain). Carefully excise the band of interest with a clean scalpel. Minimize the amount of excess gel.
-
Destaining (If Necessary): If using Coomassie, destain the gel slice in a solution of 50% methanol, 10% acetic acid until the background is clear. Then, rehydrate the gel slice in water for 10 minutes.
-
Maceration: Place the gel slice in a 1.5 mL microcentrifuge tube. Mince the gel into small pieces (approx. 1x1 mm) using a clean pipette tip or a small pestle. This increases the surface area for efficient dissolution.[1]
-
Dissolution:
-
Prepare the Dissolution Buffer : Your chosen buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing freshly added 20 mM periodic acid .
-
Add 300-500 µL of Dissolution Buffer to the minced gel pieces, ensuring they are fully submerged.
-
-
Incubation:
-
Incubate the tube at 37°C for 45 minutes on a rotator or rocking platform.
-
Vortex briefly every 15 minutes to aid dissolution. The solution should become liquid and viscous.
-
-
Neutralization (Optional but Recommended): To stop the oxidation reaction, add a small volume of a quenching agent like ethylene glycol to a final concentration of 1-2%.
-
Protein Recovery: Proceed with your chosen protein recovery method (e.g., centrifugal ultrafiltration as described in Q4) to separate the protein from the solubilized polyacrylamide.
References
-
Vertex AI Search Result[7], Practical tips for preventing proteins from "crashing out" & what you can do if it happens. (2023).
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41-52. [Link]
-
Vertex AI Search Result[12], Troubleshooting Incomplete Dissolution of Tablets. (2025). Pharma.Tips.
- Bond, C. J., & Greenfield, N. J. (2007). Detection and prevention of protein aggregation before, during, and after purification. Methods in Enzymology, 428, 627-645.
-
ResearchGate. (2013). How to avoid protein aggregation during protein concentration?[Link]
- Larsen, N. B., et al. (2019). Electro-elution-based purification of covalent DNA–protein cross-links.
-
Pall Corporation. (n.d.). Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. [Link]
-
Vertex AI Search Result[13], Dissolution Method Troubleshooting: An Industry Perspective. (2022).
-
Kurien, B. T., & Scofield, R. H. (2009). Extraction of proteins from gels-A brief review. Journal of Proteins and Proteomics, 1(1), 1-8. [Link]
-
Vertex AI Search Result[14], Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins. (n.d.).
-
Vertex AI Search Result[15], Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine-Containing Molecules to Proteins. (n.d.).
-
Vertex AI Search Result[16], Dissolution Method Troubleshooting. (2022).
-
Interchim. (n.d.). InterBioTech Crosslinkers for gel electrophoresis. [Link]
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Vertex AI Search Result[17], Effects of Thermal Curing Conditions on Drug Release from Polyvinyl Acetate–Polyvinyl Pyrrolidone Matrices. (n.d.).
-
Eravci, M., et al. (2011). Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis. Proteome Science, 9(1), 47. [Link]
-
Vertex AI Search Result[18], (PDF) Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis. (2025).
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Vertex AI Search Result[19], Nucleic Acid Electrophoresis Protocols & Introduction. (n.d.).
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Vertex AI Search Result[20], Steps in Nucleic Acid Gel Electrophoresis. (n.d.).
- Al-Kassas, R., et al. (2016). Effect of tableting temperature on tablet properties and dissolution behavior of heat sensitive formulations. Journal of Drug Delivery Science and Technology, 32, 236-244.
-
de Souza, M. C. S., et al. (2022). Optimization of the Acid Cleavage of Proanthocyanidins and Other Polyphenols Extracted from Plant Matrices. Molecules, 27(24), 8963. [Link]
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Vertex AI Search Result[21], Dissolution Failure Investigation. (n.d.).
-
Burdine, L., et al. (2004). Periodate-triggered cross-linking of DOPA-containing peptide-protein complexes. Journal of the American Chemical Society, 126(37), 11442-11443. [Link]
-
Addgene. (2018). Protocol - How to Run an Agarose Gel. [Link]
- Grumann, H. D., & Kleinebudde, P. (2023). Effect of tableting temperature on tablet properties and dissolution behavior of heat sensitive formulations. International Journal of Pharmaceutics, 647, 123603.
-
ComplianceOnline. (n.d.). Troubleshooting Dissolution Methods for Solid Oral Dosage Forms. [Link]
-
Science Projects. (n.d.). The Effect of Temperature on the Rate of Dissolving. [Link]
-
Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]
-
Vertex AI Search Result[22], Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. (n.d.).
- Al-Zoubi, N., et al. (2023). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. Pharmaceutics, 15(7), 1876.
-
YaleCourses. (2012). 31. Periodate Cleavage, Retrosynthesis, and Green Chemistry. [Link]
-
ResearchGate. (2022). Optimization of the Acid Cleavage of Proanthocyanidins and Other Polyphenols Extracted from Plant Matrices. [Link]
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Technical Support Center: N,N'-Diallyltartramide (DATD) Gel Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N,N'-Diallyltartramide (DATD) gel polymerization. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your experiments and overcome common challenges related to the influence of temperature on DATD-crosslinked polyacrylamide gels.
Troubleshooting Guide: Temperature-Related Issues in DATD Gel Polymerization
This section addresses specific problems you may encounter during the preparation of DATD-crosslinked polyacrylamide gels, with a focus on temperature as a critical variable.
Issue 1: Significantly Slow or Incomplete Gel Polymerization
Symptoms:
-
The gel solution remains liquid for an extended period (e.g., > 60 minutes).
-
The polymerized gel is soft, flimsy, or tears easily.
-
A sharp interface between the resolving and stacking gels does not form.
Root Cause Analysis:
The polymerization of acrylamide with DATD is a free-radical chain reaction initiated by ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED). The rate of this reaction is highly dependent on temperature.[1][2] Low ambient temperatures significantly slow down the catalytic activity of the APS/TEMED system, leading to a reduced rate of free radical generation and, consequently, delayed polymerization.[2] It is also important to note that DATD itself can act as an inhibitor of gel polymerization, making the reaction more sensitive to suboptimal conditions compared to more reactive crosslinkers like N,N'-methylenebisacrylamide (bis-acrylamide).[3]
Solutions:
-
Optimize Polymerization Temperature:
-
Recommended Range: The optimal temperature for polyacrylamide gel polymerization is generally between 25-30°C.[3] Working in a cold room or a laboratory with a temperature below 23°C can significantly delay polymerization.[2]
-
Corrective Action: If your lab is cool, consider moving the gel casting setup to a temperature-controlled environment, such as an incubator set to 25°C.[2] Alternatively, a gentle warming of the gel cassette assembly with a blower on a minimal heat setting can be effective.[2]
-
-
Verify Reagent Quality:
-
APS: Ammonium persulfate solutions are prone to degradation. It is crucial to use a freshly prepared 10% (w/v) APS solution for each gel casting session.[1][4]
-
TEMED: TEMED can oxidize over time, leading to a loss of catalytic activity. Ensure your TEMED is not expired and has been stored correctly.[5]
-
-
Degas the Monomer Solution:
Issue 2: Poorly Formed or Distorted Sample Wells
Symptoms:
-
Sample wells are not sharp and well-defined.
-
The stacking gel around the comb is soft or unevenly polymerized.
-
Samples leak from the wells during loading.
Root Cause Analysis:
This issue often stems from uneven or incomplete polymerization of the stacking gel. Temperature gradients across the gel cassette can cause different sections to polymerize at varying rates. If the temperature is too low, the stacking gel may not polymerize sufficiently to form robust wells.
Solutions:
-
Ensure Uniform Temperature: Cast your gels on a level surface at a consistent room temperature (ideally 23-25°C).[5] Avoid placing them near drafts from air conditioning or windows.
-
Adjust Initiator/Catalyst Concentration: For stacking gels, a slightly faster polymerization is often desired. If polymerization is sluggish due to cooler temperatures, a marginal increase in the volume of APS and TEMED can be considered. However, be cautious as excessive amounts can lead to a brittle gel with smaller pores.[7]
-
Careful Comb Removal: Allow the stacking gel to polymerize completely before removing the comb. If the gel is not fully set, the wells can be easily damaged.[8]
Issue 3: "Smiling" or Distorted Protein Bands During Electrophoresis
Symptoms:
-
Protein bands in the center of the gel migrate faster than those at the edges, creating a curved or "smiling" appearance.
Root Cause Analysis:
While this is an issue observed during the electrophoresis run, its root cause can be related to heat. A "smiling" effect is a classic indicator of uneven heat distribution across the gel.[9] The center of the gel becomes hotter than the edges, leading to a localized decrease in the viscosity of the running buffer within the gel matrix and an acceleration of protein migration.
Solutions:
-
Control Running Conditions:
-
Ensure Proper Buffer Levels: The buffer in the electrophoresis tank acts as a heat sink. Ensure that the buffer levels in both the inner and outer chambers are correct as per the manufacturer's instructions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for polymerizing this compound (DATD) crosslinked gels?
A1: The optimal temperature range for the polymerization of polyacrylamide gels, including those crosslinked with DATD, is 25-30°C.[3] Polymerization at lower temperatures, such as in a cold room (4°C), is discouraged as it can lead to the formation of non-homogeneous gels with larger, less reproducible pore sizes and increased turbidity.[3] Conversely, excessively high temperatures can accelerate the reaction too much, potentially leading to shorter polymer chains and a more brittle gel.[3]
Q2: My polymerization is taking much longer in the winter than in the summer. Why is this, and what can I do?
A2: This is a common observation and is directly related to the ambient laboratory temperature. The chemical reaction for gel polymerization is catalyzed by TEMED and initiated by APS, a process that is significantly slower at lower temperatures.[2] A drop in lab temperature from summer to winter can easily increase polymerization time from 30 minutes to over an hour or more. To counteract this, ensure your gel casting solutions are equilibrated to room temperature (at least 23°C) before adding the initiators.[5] If your lab is consistently cold, using an incubator set to 25°C during polymerization can provide more consistent results.[2]
Q3: How does temperature affect the final structure and properties of a DATD gel?
A3: Temperature has a profound effect on the final gel structure. Gels polymerized at colder temperatures (e.g., 0-4°C) tend to be more turbid, less elastic, and have a larger, more heterogeneous pore size.[3] This is attributed to the formation of hydrogen bonds between crosslinker molecules at low temperatures, leading to non-uniform aggregation during polymerization.[3] Polymerizing at the recommended 25-30°C results in more transparent, elastic gels with a more uniform and reproducible pore structure, which is critical for achieving consistent protein separation.[3]
Q4: Can I store my DATD-crosslinked gels after polymerization? If so, at what temperature?
A4: Yes, you can store cast gels. After polymerization is complete, it is best to wrap the gels in a moist paper towel and store them in a sealed bag or container at 4°C.[12] This prevents the gel from dehydrating. Gels can typically be stored for several days to a week without a significant loss of resolution.[12][13]
Q5: I accidentally added too much TEMED to my gel solution on a hot day, and it polymerized in the beaker. What happened?
A5: You experienced a "runaway" polymerization reaction. Both high temperatures and high concentrations of TEMED act to accelerate the rate of polymerization.[1][6] On a hot day, the ambient temperature is already elevated, speeding up the reaction. Adding an excess of TEMED, the catalyst, further increases the reaction rate exponentially.[6] This combination can cause the gel to polymerize almost instantly, before you have time to pour it. It is crucial to adjust the amount of TEMED and APS, especially when the ambient temperature deviates significantly from the standard 23-25°C.
Visual Guides and Protocols
Diagram: Troubleshooting Temperature-Related Polymerization Issues
Caption: Troubleshooting logic for common temperature-related issues.
Experimental Protocol: Casting a DATD-Crosslinked Polyacrylamide Gel
This protocol provides a standard procedure for casting a 10% resolving gel and a 4% stacking gel.
Materials:
-
Acrylamide/DATD stock solution (e.g., 30% T, with a specific C ratio)
-
Resolving gel buffer (e.g., 1.5M Tris-HCl, pH 8.8)
-
Stacking gel buffer (e.g., 0.5M Tris-HCl, pH 6.8)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
n-butanol, water-saturated
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.[13]
-
Prepare Resolving Gel Solution: In a small beaker or conical tube, combine the reagents for the desired percentage of resolving gel (see table below).
-
Degas: Degas the resolving gel solution under vacuum for 15 minutes to remove dissolved oxygen.[5]
-
Initiate Polymerization: Add the specified amounts of 10% APS and TEMED to the degassed solution. Swirl gently to mix; avoid introducing air bubbles.
-
Pour Resolving Gel: Immediately pour the resolving gel solution into the cassette up to the desired height (leaving space for the stacking gel and comb).[5]
-
Overlay: Carefully overlay the resolving gel with water-saturated n-butanol or water to ensure a flat, even surface.[5]
-
Polymerize: Allow the resolving gel to polymerize at room temperature (23-25°C) for 45-60 minutes. A sharp interface will be visible upon completion.[5]
-
Prepare Stacking Gel: While the resolving gel is polymerizing, prepare the stacking gel solution.
-
Pour Stacking Gel: Once the resolving gel is polymerized, pour off the overlay and rinse the surface with deionized water. Pour the stacking gel solution on top of the resolving gel, filling the cassette to the top.
-
Insert Comb: Immediately insert the comb, taking care not to trap any air bubbles under the teeth.
-
Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes at room temperature.[14] The gel is now ready for use or can be stored at 4°C.
Table 1: Example Reagent Volumes for a 10% Resolving and 4% Stacking Gel (for one mini-gel)
| Reagent | 10% Resolving Gel (5 mL) | 4% Stacking Gel (2 mL) |
| Acrylamide/DATD (30%) | 1.67 mL | 0.27 mL |
| Resolving Buffer (1.5M, pH 8.8) | 1.25 mL | - |
| Stacking Buffer (0.5M, pH 6.8) | - | 0.5 mL |
| 10% SDS | 50 µL | 20 µL |
| Deionized Water | 2.03 mL | 1.21 mL |
| Add Just Before Pouring | ||
| 10% APS | 50 µL | 20 µL |
| TEMED | 5 µL | 2 µL |
Note: Volumes of APS and TEMED may need slight optimization based on ambient temperature and reagent freshness.
References
-
Righetti, P. G., et al. Polymerization kinetics of polyacrylamide gels II. Effect of temperature. ResearchGate. [Link]
-
Biology Stack Exchange. What is SDS PAGE gel polymerization time?. [Link]
-
Galloway Lab Protocols. Protein gel casting. GitHub Pages. [Link]
-
ResearchGate. Is there any role of temperature in gel polymerisation for SDS PAGE?. [Link]
-
ResearchGate. Thermal stability of the four hydrogels selected. [Link]
-
Bio-Rad. Handcasting Polyacrylamide Gels. [Link]
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Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41–52. [Link]
-
Mukhopadhyay, D. (2015). Method for casting 4-20% and 8-16% polyacrylamide linear gradient gels. ResearchGate. [Link]
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IDT. Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report. ResearchGate. [Link]
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Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. [Link]
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BDMAEE. catalytic effects of temed in chemical production processes to improve efficiency. [Link]
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Demystifying Medicine. Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE). YouTube. [Link]
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ResearchGate. A review of thermally stable gels for fluid diversion in petroleum production. [Link]
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Scherzer, T., & Decker, U. (2000). The effect of temperature on the kinetics of diacrylate photopolymerizations studied by Real-time FTIR spectroscopy. ResearchGate. [Link]
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Hu, S., et al. (2023). Optimization of the Methods to Develop Stable Polymer Gels for Water Management in Medium- and Ultra-High-Salinity Reservoirs. National Institutes of Health. [Link]
- Google Groups. APS & TEMED in acid gels.
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Bio-Rad. Technical Support FAQ. [Link]
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Bio-Rad. Acrylamide Polymerization — A Practical Approach. [Link]
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ResearchGate. What is the optimum period for gels to be polymerized?. [Link]
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Technical Support Center: A Troubleshooting Guide for N,N'-Diallyltartramide (DATD) Western Blots
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Technical Support Center: Strategies to Improve Protein Recovery from Dissolved DATD Gels
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize N,N'-diallyltartardiamide (DATD) as a crosslinker in polyacrylamide gel electrophoresis (PAGE) and face challenges in recovering proteins from these gels. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your protein recovery workflows for downstream applications.
Introduction: The DATD Advantage and the Recovery Challenge
N,N'-diallyltartardiamide (DATD) offers a significant advantage over the more common N,N'-methylenebisacrylamide as a crosslinking agent for polyacrylamide gels.[1] The vicinal diol structure within the DATD molecule allows for chemical cleavage by periodic acid, enabling the dissolution of the gel matrix.[2] This property is particularly advantageous for the recovery of proteins, as it theoretically allows for the complete release of entrapped molecules.[2][3]
However, the practical application of this technique is not without its challenges. Researchers often encounter issues such as low protein yield, protein modification or degradation, and interference from gel dissolution reagents in subsequent analytical steps.[2] This guide aims to address these common problems by providing a scientifically grounded framework for troubleshooting and protocol optimization.
Mechanism of DATD Gel Dissolution
The key to protein recovery from DATD-crosslinked gels lies in the specific and gentle cleavage of the DATD crosslinker. This is achieved through oxidation of the vicinal diol groups by periodic acid (H₅IO₆) or its salt, sodium periodate (NaIO₄).[4] The periodate ion selectively attacks the carbon-carbon bond of the diol, breaking the crosslink and converting the polyacrylamide chains from a networked gel into soluble linear polymers.[5]
Caption: Oxidative cleavage of DATD crosslinker by periodic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the protein recovery process, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Protein Recovery Yield
| Possible Cause | Explanation | Troubleshooting Strategy |
| Incomplete Gel Dissolution | The periodic acid may not have fully penetrated the gel slice or the concentration/incubation time was insufficient to cleave all DATD crosslinks. This leaves some protein trapped within the undissolved gel matrix. | Increase periodic acid concentration: Try increasing the concentration from the typical 2% (w/v) up to 5% (w/v).Extend incubation time: Incubate for a longer duration (e.g., 1-2 hours) at room temperature with gentle agitation.Reduce gel piece size: Finely mince the gel slice to increase the surface area for periodic acid penetration.[6][7] |
| Protein Precipitation During Dissolution | The change in buffer conditions or the presence of periodic acid may cause some proteins to aggregate and precipitate out of solution, making them difficult to recover.[8] | Include detergents: Add a non-ionic detergent like 0.1% Triton X-100 or an ionic detergent like 0.1% SDS to the periodic acid solution to maintain protein solubility.[6]Optimize pH: Ensure the pH of the dissolution buffer is at least one unit away from the isoelectric point (pI) of your target protein to prevent precipitation.[8] |
| Protein Adsorption to Tube Walls | Proteins, especially those that are "sticky" or present in low concentrations, can adsorb to the walls of microcentrifuge tubes, leading to significant losses. | Use low-binding tubes: Utilize commercially available low-protein-binding microcentrifuge tubes.Include a carrier protein: For very low abundance proteins, consider adding a carrier protein like BSA (if compatible with downstream analysis) to the dissolution buffer to block non-specific binding sites. |
| Inefficient Post-Dissolution Precipitation | The chosen precipitation method (e.g., TCA/acetone) may not be optimal for your protein or the concentration of your protein in the gel eluate may be too low for efficient precipitation.[9] | Optimize precipitation protocol: See the detailed "Protein Precipitation and Purification" section below for optimizing TCA/acetone precipitation.Consider alternative precipitation methods: Explore other methods like methanol-chloroform precipitation, which can be effective for a wide range of proteins.[9] |
Problem 2: Protein Degradation or Modification
| Possible Cause | Explanation | Troubleshooting Strategy |
| Oxidative Damage from Periodic Acid | Periodic acid is a strong oxidizing agent and can potentially modify certain amino acid side chains (e.g., methionine, cysteine, tryptophan), which may affect protein activity or subsequent analysis like mass spectrometry.[10] | Minimize incubation time: Use the shortest effective incubation time for complete gel dissolution.Work at low temperatures: Perform the dissolution step on ice or at 4°C to slow down potential oxidative reactions.Include scavengers (with caution): The addition of mild reducing agents after dissolution (e.g., sodium bisulfite) can quench excess periodate, but their compatibility with the protein and downstream applications must be verified. |
| Protease Activity | If the protein sample contains active proteases, they can degrade the target protein during the lengthy incubation periods of gel dissolution and subsequent steps.[11] | Incorporate protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to the periodic acid solution. |
Problem 3: Interference in Downstream Applications
| Possible Cause | Explanation | Troubleshooting Strategy |
| Residual Periodic Acid/Iodate | Residual periodate or its reduction product, iodate, can interfere with downstream assays, particularly those involving sensitive chemistries like mass spectrometry or enzymatic assays. | Thorough precipitation and washing: Ensure the protein pellet is washed multiple times with cold acetone after precipitation to remove residual salts.[12]Dialysis/Buffer Exchange: For applications intolerant to any residual salts, perform dialysis or use a desalting column to exchange the buffer of the redissolved protein pellet.[8] |
| Contamination with Solubilized Polyacrylamide | Linear polyacrylamide chains from the dissolved gel can co-precipitate with the protein and interfere with techniques like mass spectrometry or HPLC. | Optimize precipitation: Fine-tune the precipitation conditions (e.g., acetone concentration, temperature) to maximize protein precipitation while minimizing the co-precipitation of acrylamide polymers.[13]Gel filtration chromatography: For highly sensitive applications, consider a final cleanup step using size-exclusion chromatography to separate the protein from high-molecular-weight acrylamide chains. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of periodic acid to use for dissolving a DATD gel?
A1: A common starting point is a 2% (w/v) solution of periodic acid.[2] However, the optimal concentration can depend on the percentage of acrylamide and DATD in your gel, as well as the thickness of the gel slice. If you experience incomplete dissolution, you can incrementally increase the concentration up to 5% (w/v). It is recommended to start with a lower concentration and shorter incubation time to minimize potential protein oxidation.
Q2: How can I visualize my protein bands before excising them from the DATD gel without interfering with recovery?
A2: It is crucial to use a staining method that is compatible with protein recovery.
-
Reversible Staining: Zinc or copper-based reversible stains are excellent choices.[7] These stains allow for visualization of protein bands, which can then be destained before proceeding with dissolution, minimizing interference.
-
Coomassie Blue Staining: While Coomassie Brilliant Blue is a common protein stain, it can sometimes interfere with downstream analysis if not completely removed. If you use Coomassie, ensure thorough destaining of the excised gel piece before dissolution.[14]
-
Avoid Silver Staining: Standard silver staining protocols often involve reagents that can irreversibly modify proteins, making them unsuitable for most downstream applications.[14]
Q3: Can I recover biologically active proteins from dissolved DATD gels?
A3: Recovery of biologically active proteins is possible but challenging due to the use of an oxidizing agent. The feasibility depends on the specific protein's sensitivity to oxidation. To maximize the chances of retaining activity:
-
Perform all steps at low temperatures (4°C).
-
Use the minimum necessary concentration of periodic acid and incubation time.
-
Promptly remove the periodic acid after dissolution through precipitation and washing.
-
Consider including stabilizing agents like glycerol (5-10%) in your buffers after redissolving the protein pellet.[11]
Q4: My protein has precipitated after I redissolved the pellet from the TCA/acetone step. What can I do?
A4: Protein precipitation after redissolving the pellet is often due to improper refolding or inappropriate buffer conditions.[8]
-
Check Buffer pH and Ionic Strength: Ensure the pH of your resuspension buffer is not close to the protein's pI and that the salt concentration is optimal for its solubility (a common starting point is 150 mM NaCl).[8]
-
Use a Denaturant: If the protein is heavily aggregated, you may need to redissolve it in a buffer containing a denaturant like 6M guanidine HCl or 8M urea, followed by a refolding protocol (e.g., stepwise dialysis into buffers with decreasing concentrations of the denaturant).[8]
-
Incorporate Solubilizing Agents: Adding agents like L-arginine or non-detergent sulfobetaines to the resuspension buffer can sometimes aid in solubilization and prevent re-aggregation.
Experimental Protocols
Protocol 1: Dissolution of DATD-Crosslinked Gel Slice
This protocol provides a step-by-step methodology for the dissolution of an excised protein band from a DATD-crosslinked polyacrylamide gel.
-
Band Excision: After electrophoresis, visualize the protein bands using a compatible staining method (e.g., reversible zinc stain).[7] Carefully excise the band of interest using a clean scalpel, minimizing the amount of excess gel.
-
Gel Mincing: Place the excised gel slice into a 1.5 mL low-protein-binding microcentrifuge tube. Mince the gel into small pieces (approximately 1x1 mm) using a clean pipette tip or a gel macerator to increase the surface area.[6]
-
Dissolution: Add 3-5 volumes of freshly prepared 2% (w/v) periodic acid solution relative to the gel volume. For example, for a 100 µL gel slice, add 300-500 µL of the periodic acid solution.
-
Incubation: Incubate the tube at room temperature for 30-60 minutes on a rotator or shaker to ensure continuous mixing. The gel pieces should completely dissolve.
-
Neutralization (Optional): To quench the reaction, you can add a small volume of a reducing agent like sodium bisulfite. However, this step should be tested for compatibility with your downstream application.
Caption: Workflow for DATD gel dissolution.
Protocol 2: TCA/Acetone Precipitation of Recovered Protein
This protocol is designed to concentrate the protein from the gel eluate and remove interfering substances.
-
Initial Precipitation with TCA: To the dissolved gel solution containing your protein, add an equal volume of 20% (w/v) trichloroacetic acid (TCA).[15] For example, if you have 500 µL of eluate, add 500 µL of 20% TCA.
-
Incubation: Vortex the mixture briefly and incubate on ice for 30 minutes to allow the protein to precipitate.[15]
-
Centrifugation: Centrifuge the tube at 14,000 x g for 15 minutes at 4°C. A small white pellet of precipitated protein should be visible at the bottom of the tube.
-
Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the protein pellet.
-
Acetone Wash: Add 500 µL of ice-cold 90% acetone to the tube. Vortex briefly to wash the pellet. This step is critical for removing residual TCA and other salts.[12]
-
Second Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Final Wash and Drying: Carefully remove the acetone supernatant. Briefly air-dry the pellet for 5-10 minutes at room temperature to remove any remaining acetone. Do not over-dry the pellet, as this can make it difficult to redissolve.[15]
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., PBS for immunoassays, ammonium bicarbonate for mass spectrometry).
Quantitative Data Summary: TCA/Acetone Precipitation Parameters
| Parameter | Recommended Value | Purpose |
| TCA Concentration (Final) | 10% (w/v) | Efficient protein precipitation. |
| Incubation Time (TCA) | 30 minutes on ice | Allows for complete protein precipitation.[15] |
| Centrifugation Speed | 13,000 - 15,000 x g | To effectively pellet the precipitated protein.[15] |
| Acetone Wash Volume | At least 2x the original sample volume | To thoroughly remove residual TCA and salts. |
| Number of Acetone Washes | 2 | Ensures complete removal of contaminants.[12][16] |
| Drying Time | 5-10 minutes (air dry) | Removes residual acetone without making the pellet insoluble. |
Downstream Applications
The successful recovery of proteins from DATD gels opens the door to a variety of downstream analytical techniques.[17] The choice of protein recovery and purification strategy should always be made with the final application in mind.
-
Mass Spectrometry: For protein identification, recovered proteins must be free of detergents and salts. TCA/acetone precipitation is a suitable cleanup method.
-
Western Blotting: Recovered proteins can be used for immunoblotting to confirm their identity and assess purity.
-
Enzyme Activity Assays: If aiming to measure biological activity, protocols must be optimized to be as gentle as possible, minimizing exposure to harsh chemicals and maintaining a physiological pH where possible.
-
Antibody Production: Purified proteins can be used as antigens to generate specific antibodies.
By understanding the chemical principles behind DATD gel dissolution and protein recovery, and by systematically troubleshooting common issues, researchers can significantly improve the yield and quality of their recovered proteins, enabling successful downstream analysis.
References
-
Pall Corporation. (n.d.). Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. Retrieved from [Link]
-
Kurien, B. T., & Scofield, R. H. (2019). Extraction of proteins from gels-A brief review. Methods in Molecular Biology, 1853, 365–373. Retrieved from [Link]
-
Lab Networking. (2023). Simple TCA/acetone protein extraction protocol for proteomics studies. Retrieved from [Link]
-
Agrisera. (n.d.). TCA/Acetone protein precipitation method. Retrieved from [Link]
-
GE Healthcare. (n.d.). Precipitation techniques Acetone Precipitation Protocol TCA Precipitation Protocol Chloroform/Methanol Precipitation. Retrieved from [Link]
-
University of California, Berkeley. (2001). TCA protein precipitation protocol. Retrieved from [Link]
-
Kelkar, R. S., Mahen, A., Saoji, A. M., & Kelkar, S. S. (1986). N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. Journal of Postgraduate Medicine, 32(1), 27–31. Retrieved from [Link]
-
Kurien, B. T., & Scofield, R. H. (2018). Protein Extraction from Gels: A Brief Review. Methods in Molecular Biology, 1853, 365-373. Retrieved from [Link]
-
Burdine, L., Gillette, T. G., Lin, H. J., & Kodadek, T. (2004). Periodate-triggered cross-linking of DOPA-containing peptide-protein complexes. Journal of the American Chemical Society, 126(37), 11442–11443. Retrieved from [Link]
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Chen, Y. J., & Shameem, M. (2006). Chemistry of periodate-mediated cross-linking of 3,4-dihydroxylphenylalanine-containing molecules to proteins. Journal of the American Chemical Society, 128(6), 1968-1975. Retrieved from [Link]
-
Pion Inc. (2015). A Look at 4 Common Downstream Applications Following Cell Lysis. Retrieved from [Link]
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ResearchGate. (2015). How can I troubleshoot protein precipitation after purification? Retrieved from [Link]
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Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
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Varaprasad, K., Vimala, K., Ravindra, S., Reddy, N. N., & Raju, K. M. (2024). Kinetics of Periodate-Mediated Oxidation of Cellulose. Polymers, 16(3), 398. Retrieved from [Link]
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Ahn, T., & Kim, J. H. (2017). Protein Detection in Gels Using Fixation. Current Protocols in Protein Science, 90, 10.1.1-10.1.12. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Crosslinker Selection in Polyacrylamide Gel Electrophoresis: N,N'-Diallyltartramide vs. Bis-acrylamide
In the realm of protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) remains a cornerstone technique for its ability to resolve complex protein mixtures based on molecular weight[1]. The performance of this method hinges on the physical properties of the polyacrylamide gel matrix, which is formed by the polymerization of acrylamide monomers and a crosslinking agent[2][3]. For decades, N,N'-methylenebisacrylamide (bis-acrylamide) has been the default crosslinker, creating robust and reliable gels.
However, the very stability of bis-acrylamide's crosslinks presents a significant limitation for many modern applications, particularly in proteomics, where protein recovery for downstream analysis is paramount. This guide provides an in-depth comparison of the traditional bis-acrylamide and a scientifically elegant alternative: the reversible crosslinker N,N'-Diallyltartramide (DATD). We will explore the fundamental chemistry, comparative performance, and detailed protocols for each, empowering researchers to make an informed choice that aligns with their experimental goals.
The Industry Standard: N,N'-methylenebisacrylamide (Bis-acrylamide)
Bis-acrylamide is a simple molecule containing two acrylamide units linked by a methylene group[4]. During gel polymerization, which is initiated by ammonium persulfate (APS) and catalyzed by tetramethylethylenediamine (TEMED), bis-acrylamide co-polymerizes with acrylamide monomers. Its two reactive double bonds allow it to form covalent bridges between linear polyacrylamide chains, creating a porous and stable 3D matrix.
The pore size of this matrix, which dictates the sieving properties of the gel and thus the protein separation range, is controlled by two factors: the total acrylamide concentration (%T) and the concentration of the bis-acrylamide crosslinker (%C)[3]. This system is highly established, cost-effective, and provides excellent resolution for a wide array of routine applications like protein purity assessment and standard Western blotting.
The primary drawback of bis-acrylamide lies in the chemical stability of its methylene crosslinks. These bonds are irreversible under standard biochemical conditions, meaning the gel matrix cannot be easily dissolved. Consequently, recovering proteins trapped within the gel requires either electro-elution, which can be inefficient and time-consuming, or in-gel digestion for mass spectrometry, a process often hampered by poor enzyme access and incomplete peptide extraction[5].
The Reversible Alternative: this compound (DATD)
This compound (DATD) offers a sophisticated solution to the problem of irreversibility[6][7]. Structurally, DATD features a central tartrate moiety with two vicinal diols (adjacent hydroxyl groups) and two terminal allyl groups that act as the points of polymerization[7]. Like bis-acrylamide, it co-polymerizes with acrylamide to form a crosslinked gel matrix suitable for electrophoresis.
The key innovation of DATD is the 1,2-diol structure in its core. This bond is susceptible to cleavage by oxidation with periodic acid (H₅IO₆) or sodium periodate (NaIO₄). The periodate ion specifically attacks the vicinal diols, breaking the carbon-carbon bond between them. This cleavage event severs the crosslink, effectively dissolving the gel matrix and releasing any entrapped proteins into solution. This unique property makes DATD an exceptional choice for applications requiring high-efficiency protein recovery. Studies have also shown that DATD-crosslinked gels can offer greater resolution for high molecular weight proteins compared to their bis-acrylamide counterparts[8].
Visualizing the Chemistry: Crosslinker Structures
Caption: Chemical structures of acrylamide and the crosslinkers.
Head-to-Head Performance Comparison
| Feature | N,N'-methylenebisacrylamide (Bis-acrylamide) | This compound (DATD) | Scientific Rationale |
| Reversibility | No | Yes (Periodate Cleavable) | DATD's vicinal diols are susceptible to oxidative cleavage, while bis-acrylamide's methylene bridge is stable. |
| Protein Recovery | Low to Moderate (Requires electro-elution or in-gel digestion) | High (Gel matrix is fully solubilized) | Dissolving the matrix eliminates the physical barrier to protein extraction, improving recovery yields significantly. |
| Mass Spec Compatibility | Moderate | Excellent | High-efficiency protein recovery from DATD gels provides a cleaner, more concentrated sample for in-solution digestion, potentially increasing peptide yield and sequence coverage[5]. |
| Resolution | Excellent (Well-established) | Excellent (Reported to be superior for high MW proteins[8]) | The different geometry of the DATD crosslink may alter the matrix structure, improving resolution in certain size ranges. |
| Gel Handling | Robust, mechanically stable | Slightly more brittle, requires careful handling | The chemical nature of the DATD crosslinks can result in gels that are less elastic than bis-acrylamide gels. |
| Polymerization | Fast, efficient | Can be slightly slower; may require optimization of APS/TEMED | The reactivity of the allyl groups in DATD can differ from the acrylamide groups in bis, potentially affecting polymerization kinetics. |
| Cost | Low | High | DATD is a more complex specialty chemical, leading to higher manufacturing costs. |
Experimental Protocols & Workflows
The Polymerization Process: A Unified View
The formation of a polyacrylamide gel is a free-radical chain reaction. Understanding this process is key to troubleshooting and optimization, regardless of the crosslinker used.
Caption: Workflow for cleaving DATD gels and recovering proteins.
Protocol 3: Cleavage of DATD Crosslinks and Protein Recovery
Materials:
-
Excised gel band from DATD gel
-
50 mM Periodic Acid (H₅IO₆)
-
Trichloroacetic Acid (TCA) or cold acetone
-
Wash buffer (e.g., cold ethanol or acetone)
-
Resuspension buffer appropriate for downstream analysis (e.g., ammonium bicarbonate for MS)
Procedure:
-
Destaining: If necessary, destain the excised gel band completely.
-
Gel Solubilization: Place the gel slice in a microcentrifuge tube. Add 5-10 volumes of 50 mM periodic acid. Incubate at room temperature for 1-2 hours with gentle agitation. The gel slice will dissolve completely.
-
Scientist's Note: Periodic acid is a strong oxidizer. The incubation time may need optimization based on the gel percentage and size. The goal is complete dissolution of the polyacrylamide matrix.
-
-
Protein Precipitation: To separate the protein from the solubilized gel components and periodate, precipitate the protein. Add an equal volume of 20% TCA, vortex, and incubate on ice for 30 minutes. Alternatively, add 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.
-
Pellet Protein: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the protein.
-
Wash: Carefully discard the supernatant. Wash the pellet with cold acetone or ethanol to remove residual TCA and other contaminants. Centrifuge again and discard the supernatant. Air-dry the pellet briefly.
-
Resuspend: Resuspend the purified protein pellet in a buffer compatible with your downstream application, such as in-solution tryptic digestion for mass spectrometry analysis.[9]
Conclusion and Recommendations
The choice between this compound and bis-acrylamide is not a matter of which is "better," but which is appropriate for the experimental question at hand.
Choose N,N'-methylenebisacrylamide for:
-
Routine protein separation for visualization (Coomassie/silver staining).
-
Standard Western blotting protocols where efficient protein transfer is the only requirement.
-
Cost-sensitive experiments where protein recovery from the gel is not a goal.
Choose this compound (DATD) for:
-
Applications requiring high-yield recovery of intact, functional proteins from the gel.
-
Preparing samples for mass spectrometry, where removing matrix interference is critical for achieving high sequence coverage.[10]
-
Isolating proteins for N-terminal sequencing or functional assays.
-
Separating and recovering radiolabeled proteins for subsequent analysis like scintillation counting.[11]
By understanding the underlying chemistry of these crosslinkers, researchers can move beyond the standard protocol and strategically leverage the unique properties of each to enhance the quality and scope of their protein analysis workflows.
References
-
Berggren, K., Chernokalskaya, E., Steinberg, T. H., Kemper, C., Lopez, M. F., Diwu, Z., Haugland, R. P., & Patton, W. F. (2000). Mass spectrometry compatibility of two-dimensional gel protein stains. Proteomics, 1(1), 54-65. Retrieved from [Link]
-
Kelkar, R. S., Mahen, A., Saoji, A. M., & Kelkar, S. S. (1986). N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. Journal of Postgraduate Medicine, 32(1), 27–31. Retrieved from [Link]
-
Rath, A., Glibowicka, M., Nadeem, A., & Nallamothu, S. (2013). Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts. Proceedings of the National Academy of Sciences, 110(41), 16348-16353. Retrieved from [Link]
-
van der Giezen, J., Tjin, G., Vorrink, S. U., Sylva, M., Liu, N., Krijgsveld, J., & Heck, A. J. (2015). Cleavable crosslinkers as tissue fixation reagents for proteomic analysis. Chemical science, 6(5), 2911–2921. Retrieved from [Link]
-
EnCor Biotechnology Inc. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
-
Biocompare. (n.d.). Acrylamide / Bisacrylamide. Retrieved from [Link]
-
Jørgensen, C. S., Højrup, P., & Roepstorff, P. (2005). Efficacy and compatibility with mass spectrometry of methods for elution of proteins from sodium dodecyl sulfate-polyacrylamide gels and polyvinyldifluoride membranes. Analytical biochemistry, 343(2), 331–339. Retrieved from [Link]
-
Späth, P. J., & Koblet, H. (1979). Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. Analytical Biochemistry, 93(2), 275–285. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein loading on an SDS gel. Retrieved from [Link]
-
Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41–52. Retrieved from [Link]
-
Winkler, R., Grewal, R., & Loo, R. R. (2015). Rapid pre-gel visualization of proteins with mass spectrometry compatibility. Journal of visualized experiments : JoVE, (100), e52825. Retrieved from [Link]
-
MBL International. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]
-
Colwill, K., & Pawson, T. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current protocols in protein science, Chapter 10, Unit10.25. Retrieved from [Link]
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Moore, P. A. (1980). Liquid scintillation counting of polyacrylamide gels crosslinked with N,N'-methylene-bis-acrylamide and N,N'-diallyltartardiamide. Analytical Biochemistry, 108(1), 151–155. Retrieved from [Link]
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Bio-Rad. (n.d.). Western Blotting Electrophoresis Techniques. Retrieved from [Link]
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protocols.io. (2019). Polyacrylamide Gel Electrophoresis (SDS-PAGE). Retrieved from [Link]
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G. E. Healthcare. (2001). Preparation of protein samples for SDS-polyacrylamide gel electrophoresis: procedures and tips. Retrieved from [Link]
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A Head-to-Head Comparison for Maximizing Protein Yield: Dissolvable DATD Gels vs. Traditional Bis-Acrylamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of characterizing proteins, particularly for sensitive downstream applications like mass spectrometry or functional assays, the ability to efficiently recover intact proteins from polyacrylamide gels is paramount. Traditional methods using bis-acrylamide as a crosslinker present a significant challenge, as proteins become physically entrapped within the stable gel matrix, leading to low recovery yields.[1][2] This guide provides a comprehensive, data-driven comparison of protein recovery from N,N'-diallyltartardiamide (DATD)-crosslinked gels versus standard bis-acrylamide gels, demonstrating a superior method for maximizing protein recovery.
The Challenge with Conventional Protein Elution
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for protein separation.[2][3][4] However, the very properties that make bis-acrylamide gels excellent for separation—their stability and defined pore structure—also hinder the subsequent extraction of proteins.[1][2] Common elution methods, such as passive diffusion and electroelution, are often inefficient and time-consuming, with recovery rates that can be disappointingly low.[2][5][6] This is a critical bottleneck when working with low-abundance proteins or when the integrity of the recovered protein is crucial for further analysis.
The DATD Advantage: A Chemically Cleavable Solution
N,N'-diallyltartardiamide (DATD) offers a transformative alternative to bis-acrylamide. The key to its advantage lies in the vicinal diol structure within the DATD molecule. This feature allows the crosslinks of the polyacrylamide gel to be cleaved by oxidation with periodic acid.[7][8] This targeted chemical dissolution of the gel matrix liberates the entrapped proteins, enabling significantly higher recovery efficiencies compared to elution from non-dissolvable bis-acrylamide gels.
Experimental Validation: A Comparative Workflow
To objectively assess the protein recovery efficiency, a head-to-head experiment was designed to compare DATD-crosslinked gels with traditional bis-acrylamide gels.
Workflow Overview
The following diagram outlines the key stages of the comparative experimental workflow.
Caption: Periodate cleavage of DATD vs. the stability of bis-acrylamide.
The vicinal diols in the DATD crosslinker are susceptible to oxidative cleavage by periodic acid, which breaks the crosslinks and dissolves the gel matrix. [7][8]In contrast, the methylene bridge in bis-acrylamide is chemically stable and not amenable to such cleavage, necessitating physical extraction methods that are inherently less efficient.
Conclusion and Recommendations
For researchers requiring high-yield recovery of proteins from polyacrylamide gels for subsequent analysis, the use of DATD as a crosslinker offers a clear and significant advantage. The ability to chemically dissolve the gel matrix results in substantially higher protein recovery compared to traditional elution methods from bis-acrylamide gels. This is particularly critical for applications involving low-abundance proteins, post-translational modification analysis, and functional studies where maximizing the amount of recovered, intact protein is essential.
References
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Scheer, J. M., & Ryan, C. A. (2001). A method for the quantitative recovery of proteins from polyacrylamide gels. Analytical Biochemistry, 298(1), 130–132. [Link]
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Request PDF. (2025). A Method for the Quantitative Recovery of Proteins from Polyacrylamide Gels. ResearchGate. [Link]
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Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins. Abyntek Biopharma. [Link]
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Walker, J. M. (Ed.). (1984). Quantification of Proteins on Polyacrylamide Gels. Methods in Molecular Biology. [Link]
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Pall Corporation. (n.d.). Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. Pall Corporation. [Link]
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BioChain Institute Inc. (n.d.). Protein Extraction Methods. BioChain Institute Inc. [Link]
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canadianer. (2015, January 12). Can concentration of a protein be determined from a gel quantitatively (rough estimation)?. Biology Stack Exchange. [Link]
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Maurer, A., Zeyher, C., Amin, B., & Kalbacher, H. (2012). A Periodate-Cleavable Linker for Functional Proteomics under Slightly Acidic Conditions: Application for the Analysis of Intracellular Aspartic Proteases. Journal of Proteome Research, 12(1), 443–451. [Link]
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Maurer, A., Zeyher, C., Amin, B., & Kalbacher, H. (2013). A periodate-cleavable linker for functional proteomics under slightly acidic conditions: application for the analysis of intracellular aspartic proteases. Journal of Proteome Research, 12(1), 443–451. [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels: a brief review. Methods in Molecular Biology, 869, 403–405. [Link]
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L-H, A., M-E, K., & M-A, A. (2020). A protocol for recombinant protein quantification by densitometry. Biotechnology and Applied Biochemistry, 67(2), 209–216. [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of Proteins from Gels: A Brief Review. In Protein Electrophoresis: Methods and Protocols (pp. 403–405). Humana Press. [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels-A brief review. Methods in Molecular Biology, 869, 403-405. [Link]
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Stratech. (n.d.). Western blotting guide: Part 2, Protein separation by SDS-PAGE. Stratech. [Link]
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A Researcher's Guide: Comparing Protein Band Sharpness in DATD and Bis-acrylamide Gels
In the realm of protein analysis, polyacrylamide gel electrophoresis (PAGE) stands as a cornerstone technique, pivotal for separating proteins based on their molecular weight. The resolution and sharpness of protein bands are critically dependent on the gel matrix, which is formed by the polymerization of acrylamide monomers and a crosslinking agent. For decades, N,N'-methylenebisacrylamide (bis-acrylamide) has been the gold standard crosslinker. However, N,N'-diallyltartardiamide (DATD) presents a unique alternative with distinct properties. This guide provides an in-depth comparison of these two crosslinkers, focusing on their impact on protein band sharpness and overall gel performance, to help researchers make an informed choice for their specific applications.
The Crosslinkers: A Tale of Two Chemistries
The fundamental differences between bis-acrylamide and DATD lie in their chemical structures, which dictate the architecture and properties of the resulting polyacrylamide gel.
N,N'-methylenebisacrylamide (Bis-acrylamide): This is the most commonly used crosslinker in PAGE.[1] Its structure features two acrylamide groups linked by a rigid methylene bridge.[2] During polymerization, bis-acrylamide forms stable, covalent crosslinks between polyacrylamide chains, creating a robust and relatively inflexible three-dimensional network.[2] This rigidity is a key factor in the formation of sharp, well-defined protein bands, as it creates a uniform pore structure that consistently sieves proteins based on their size.
N,N'-diallyltartardiamide (DATD): DATD is a chemically distinct crosslinker containing a tartrate backbone with two allyl groups. The most significant feature of DATD is the presence of a 1,2-diol group in its core. This vicinal diol structure makes the crosslinks susceptible to cleavage by periodic acid.[3] This reversibility is the primary advantage of DATD, allowing for the solubilization of the gel matrix and the recovery of separated proteins.[4]
Diagram: Chemical Structures of Acrylamide and Crosslinkers
Caption: Molecular structures of acrylamide and the crosslinkers bis-acrylamide and DATD.
Impact on Gel Properties and Protein Band Sharpness
The choice of crosslinker directly influences the physical characteristics of the gel and, consequently, the resolution of protein separation.
Bis-acrylamide Gels:
-
Band Sharpness: Generally, bis-acrylamide crosslinked gels produce sharper protein bands. The rigid and uniform matrix minimizes diffusion, leading to more focused bands. The classic Laemmli system, which uses bis-acrylamide, is renowned for its ability to produce sharp bands due to a stacking effect created by a discontinuous buffer system.[5]
-
Gel Matrix: The resulting gels are mechanically stable and less prone to tearing. The pore size is highly dependent on the total acrylamide concentration (%T) and the concentration of the crosslinker (%C), allowing for precise control over the sieving properties.
-
Limitations: The primary drawback is the irreversible nature of the crosslinks. This makes the extraction of proteins from the gel matrix for downstream applications like mass spectrometry or sequencing more challenging, often requiring electroelution or diffusion-based methods that can have low yields.
DATD Gels:
-
Band Sharpness: The sharpness of bands in DATD gels can be more variable. Some studies have reported that DATD gels can provide greater resolution, particularly for high molecular weight proteins.[6] This may be attributed to the spontaneous formation of a gradient within the gel that slows protein diffusion.[6] However, the increased flexibility of the DATD crosslinker can sometimes lead to slightly broader bands compared to bis-acrylamide under standard conditions. The physical properties of DATD gels are also more sensitive to the ratio of DATD to acrylamide.
-
Gel Matrix: DATD-crosslinked gels are more elastic and porous than their bis-acrylamide counterparts. They are also more prone to shrinking during staining and destaining procedures.
-
Key Advantage - Reversibility: The defining feature of DATD is its cleavable crosslinks. Treatment of the gel with a solution of periodic acid oxidatively cleaves the 1,2-diol bond in the DATD molecule, dissolving the gel matrix.[3] This allows for the simple and efficient recovery of separated proteins in a soluble form, which is highly advantageous for subsequent analytical techniques.[4]
Comparative Summary
| Feature | N,N'-methylenebisacrylamide (Bis-acrylamide) | N,N'-diallyltartardiamide (DATD) |
| Typical Band Sharpness | Excellent, generally produces very sharp bands. | Good to Excellent, can offer higher resolution for large proteins, but may be slightly broader.[6] |
| Crosslink Reversibility | No, forms stable, irreversible crosslinks. | Yes, cleavable with periodic acid.[4] |
| Protein Recovery | More difficult, requires electroelution or diffusion. | Easy and efficient after gel solubilization. |
| Gel Properties | Mechanically stable, rigid. | More elastic, higher porosity, prone to shrinking. |
| Primary Application | High-resolution analytical SDS-PAGE, Western blotting. | Preparative electrophoresis, protein recovery for sequencing or mass spectrometry, 2D electrophoresis. |
Experimental Protocols
Accurate and reproducible results depend on meticulous preparation of the polyacrylamide gels. Below are representative protocols for creating both bis-acrylamide and DATD-crosslinked gels.
Diagram: General PAGE Workflow
Caption: A simplified workflow for preparing and running a polyacrylamide gel.
Protocol 1: Standard Bis-acrylamide-Crosslinked Gel (12% Resolving)
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Resolving Gel (10 mL):
-
In a small beaker, combine:
-
Deionized water: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis solution: 4.0 mL
-
10% SDS: 100 µL
-
-
Gently swirl to mix. Add 100 µL of 10% APS and 10 µL of TEMED to initiate polymerization.
-
Immediately pour the solution between the gel casting plates, leaving space for the stacking gel.
-
Overlay with a thin layer of water or isopropanol to ensure a flat surface. Allow to polymerize for 30-45 minutes.
-
-
Stacking Gel (5 mL):
-
After the resolving gel has polymerized, pour off the overlay.
-
In a separate tube, combine:
-
Deionized water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/Bis solution: 0.65 mL
-
10% SDS: 50 µL
-
-
Add 50 µL of 10% APS and 5 µL of TEMED.
-
Immediately pour the stacking gel solution over the resolving gel and insert the comb. Allow to polymerize for 30 minutes.
-
Protocol 2: DATD-Crosslinked Gel (12% Resolving)
Materials:
-
Acrylamide powder
-
DATD powder
-
Same buffers, SDS, APS, and TEMED as above
Procedure:
-
Prepare 30% Acrylamide/DATD Stock Solution (e.g., 15:1 Acrylamide:DATD):
-
Dissolve 28.125 g of acrylamide and 1.875 g of DATD in deionized water to a final volume of 100 mL. Store in a dark, cool place. Note: The optimal ratio of acrylamide to DATD may require empirical determination for specific applications.
-
-
Resolving and Stacking Gels:
-
Follow the same procedure as for the bis-acrylamide gel, but substitute the Acrylamide/Bis-acrylamide stock solution with your prepared Acrylamide/DATD stock solution. Polymerization times may vary slightly.
-
Protocol 3: Solubilization of DATD Gels
-
After electrophoresis, excise the protein band of interest from the gel.
-
Place the gel slice in a microcentrifuge tube.
-
Add 2-3 volumes of 2% (v/v) periodic acid in water.
-
Incubate at room temperature for 30-60 minutes, or until the gel slice has completely dissolved.
-
The protein is now in solution and can be precipitated (e.g., with TCA) or dialyzed to remove the periodic acid before further analysis.
Diagram: DATD Crosslink Cleavage
Caption: Schematic of periodic acid cleaving DATD crosslinks to solubilize the gel.
Conclusion and Recommendations
The choice between bis-acrylamide and DATD as a crosslinker is application-dependent.
-
For routine, high-resolution analytical SDS-PAGE where protein recovery is not a priority, bis-acrylamide remains the superior choice . Its ability to form a rigid, stable matrix consistently yields the sharpest protein bands, providing excellent resolution for complex protein mixtures.
-
When the experimental goal is the purification of proteins from a gel for downstream applications such as mass spectrometry, sequencing, or functional assays, DATD is the clear winner . The simple and efficient solubilization of the gel matrix allows for high-yield recovery of proteins, a significant advantage over the cumbersome extraction methods required for bis-acrylamide gels. While band sharpness might be slightly compromised in some cases, the benefits of reversible crosslinking often outweigh this potential drawback in preparative applications.
Ultimately, understanding the fundamental chemical and physical differences between these two crosslinkers empowers researchers to optimize their electrophoresis protocols, ensuring results of the highest quality and integrity.
References
-
Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41–52. [Link]
-
Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind N,N'-Methylenebisacrylamide: From Lab to Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N′-Methylenebisacrylamide. Retrieved from [Link]
-
Späth, P. J., & Koblet, H. (1979). Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. Analytical Biochemistry, 93(2), 275–285. [Link]
-
Professor Dave Explains. (2020, December 7). Cleavage of Carbon-Carbon Bonds With Periodic Acid [Video]. YouTube. [Link]
-
Bio-Rad. (n.d.). Introduction to Polyacrylamide Gels. Retrieved from [Link]
Sources
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- 5. Overview of Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
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A Researcher's Guide to High-Efficiency Protein Recovery: N,N'-Diallyltartramide (DATD) vs. Conventional Crosslinkers
In the pursuit of understanding complex biological systems, the ability to isolate and analyze specific proteins is paramount. Polyacrylamide gel electrophoresis (PAGE) remains a cornerstone technique for protein separation, but the subsequent recovery of proteins from the gel matrix for downstream applications like mass spectrometry, N-terminal sequencing, or functional assays presents a significant challenge. The efficiency of this extraction is fundamentally tied to the chemical nature of the crosslinking agent used to form the gel matrix.
This guide provides a comprehensive comparison of N,N'-Diallyltartramide (DATD), a reversible crosslinker, with the conventional, non-reversible crosslinker, N,N'-methylenebisacrylamide (bis-acrylamide). We will delve into the mechanistic differences that dictate protein extraction efficiency, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their experimental workflows.
The Crosslinker: Architect of the Gel and Gatekeeper of Your Protein
Polyacrylamide gels are formed by the polymerization of acrylamide monomers into long chains, which are then covalently linked by a crosslinker to form a porous matrix. This matrix acts as a molecular sieve, separating proteins based on their size.
-
N,N'-methylenebisacrylamide (Bis-acrylamide): For decades, bis-acrylamide has been the gold standard for PAGE.[1] It forms highly stable, covalent methylene bridges between polyacrylamide chains. While this stability is excellent for creating robust gels for analytical purposes, it becomes a significant obstacle when the goal is to recover the separated proteins. The protein is effectively entrapped within a resilient, insoluble cage.
-
This compound (DATD): DATD presents a chemically elegant solution to this problem. It also forms a polyacrylamide matrix, but the crucial difference lies in its core structure. The tartrate moiety contains a 1,2-diol bond, a feature that renders the crosslinks susceptible to cleavage. This chemical "Achilles' heel" allows for the controlled dissolution of the entire gel matrix, liberating the proteins for nearly complete recovery.
Comparative Analysis: Extraction Efficiency and Methodologies
The fundamental difference between stable and cleavable crosslinkers necessitates entirely different approaches to protein extraction, which directly impacts recovery yields.
Extraction from Bis-acrylamide Crosslinked Gels
Recovering proteins from a bis-acrylamide matrix relies on physical methods to coax the protein out of the intact gel slice. The two most common methods are:
-
Passive Diffusion: This method involves excising the protein band, mechanically crushing the gel slice to increase surface area, and soaking it in an elution buffer.[2][3] The protein slowly diffuses out of the gel fragments and into the buffer over a period of hours to days.
-
Causality: The efficiency is limited by the slow rate of diffusion and the equilibrium between the protein in the gel and in the buffer. Large proteins (>100 kDa) are notoriously difficult to extract efficiently with this method.[2]
-
-
Electroelution: In this technique, the gel slice is placed in a chamber, and an electric field is applied to actively drive the protein out of the gel matrix and into a collection buffer or onto a membrane.[3]
-
Causality: While generally faster and more efficient than passive diffusion, electroelution requires specialized equipment and can suffer from issues like protein precipitation, adsorption to membranes, and low yields for certain proteins.
-
The inherent challenge with these methods is that the protein must be extracted from an intact matrix, a process that is often incomplete and can lead to significant protein loss.
Extraction from DATD Crosslinked Gels
DATD's key advantage is its cleavable nature. The vicinal diols in its structure are readily oxidized by periodic acid (HIO₄), breaking the crosslinks and completely solubilizing the gel.[4] This transforms the solid gel slice into a liquid solution, releasing all entrapped proteins.
-
Causality: By dissolving the matrix, the extraction is no longer dependent on diffusion or electrophoresis. The protein is simply liberated into the solution, allowing for theoretically near-quantitative recovery. This approach is particularly advantageous for high molecular weight proteins, which are difficult to extract from non-cleavable gels.[5]
Quantitative Data: A Head-to-Head Comparison
While exact recovery percentages can vary based on the specific protein and protocol, the difference in efficiency between the methodologies is significant.
| Feature | N,N'-methylenebisacrylamide (Bis-acrylamide) | This compound (DATD) |
| Crosslink Type | Stable, Covalent | Cleavable, Covalent |
| Extraction Mechanism | Passive Diffusion or Electroelution | Chemical Dissolution of Gel Matrix |
| Typical Protein Recovery | Low to Moderate (often 10-50%) | High to Very High (approaching 90-100%) |
| Efficiency for Large Proteins | Generally Poor | Excellent |
| Speed of Extraction | Slow (hours to days for diffusion) | Fast (1-2 hours) |
| Potential Issues | Incomplete extraction, protein loss, specialized equipment for electroelution | Potential for protein oxidation by periodic acid, requires removal of cleavage reagents |
This table summarizes generally accepted performance characteristics based on the underlying chemical mechanisms. Specific yields can be protein and protocol-dependent.
Experimental Workflows and Protocols
Visualizing the workflow highlights the streamlined nature of extraction from DATD-crosslinked gels.
Workflow Comparison
Caption: Comparative workflows for protein extraction.
Detailed Protocol: High-Efficiency Protein Extraction from DATD-Crosslinked Gels
This protocol provides a self-validating system for recovering proteins from a DATD-crosslinked polyacrylamide gel.
Materials:
-
Excised gel band containing the protein of interest from a DATD-crosslinked gel.
-
Periodic Acid Solution: 2% (w/v) periodic acid in water. Prepare fresh.
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution.
-
Wash Buffer: Cold acetone.
-
Resuspension Buffer suitable for downstream analysis (e.g., Laemmli buffer for re-electrophoresis, ammonium bicarbonate for mass spectrometry).
-
Microcentrifuge tubes.
Methodology:
-
Band Excision: Following electrophoresis and staining (e.g., with Coomassie Brilliant Blue), carefully excise the protein band of interest using a clean scalpel. Minimize the amount of excess gel.
-
Destaining (Optional but Recommended): If using Coomassie stain, destain the gel slice completely to prevent dye interference in downstream analyses.
-
Gel Solubilization:
-
Place the gel slice into a 1.5 mL microcentrifuge tube.
-
Add 200-500 µL of 2% periodic acid solution, ensuring the gel slice is fully submerged.
-
Incubate at room temperature for 1-2 hours with occasional vortexing. The gel slice will dissolve completely. The causal step: Periodic acid cleaves the 1,2-diol bonds within the DATD crosslinker, breaking down the polymer matrix and releasing the protein into the solution.
-
-
Protein Precipitation:
-
Chill the tube containing the solubilized gel and protein solution on ice for 10 minutes.
-
Add 100% TCA to a final concentration of 20%. For example, add 125 µL of 100% TCA to a 500 µL sample.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.
-
-
Pelleting and Washing:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. A white protein pellet should be visible.
-
Carefully aspirate and discard the supernatant, which contains the TCA and cleaved crosslinker fragments.
-
Add 1 mL of cold acetone to the pellet. Do not disturb the pellet. This step washes away residual TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully remove the acetone wash and air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to resuspend.
-
-
Resuspension:
-
Resuspend the clean protein pellet in an appropriate volume (e.g., 20-50 µL) of buffer suitable for your downstream application.
-
Conclusion and Authoritative Recommendations
For researchers and drug development professionals, the choice of crosslinker is a critical experimental design parameter that directly influences data quality and the feasibility of subsequent analyses.
-
N,N'-methylenebisacrylamide remains a suitable and cost-effective choice for purely analytical applications where protein recovery is not the objective. Its robust nature provides excellent gel stability for visualization and documentation.
-
This compound (DATD) is the authoritative choice when high-efficiency protein recovery is essential . Its cleavable nature allows for the complete solubilization of the gel matrix, leading to superior protein yields compared to extraction from bis-acrylamide gels.[4][5] This is particularly crucial for:
-
Quantitative proteomics where sample loss must be minimized.
-
Analysis of low-abundance proteins.
-
Recovery of high molecular weight proteins.
-
Preparative applications requiring maximal yield for functional studies or antibody production.
-
By understanding the underlying chemistry and selecting the appropriate crosslinker, researchers can significantly enhance the efficiency and success of their protein analysis workflows, ensuring that the valuable proteins separated on a gel can be effectively utilized for downstream discovery.
References
-
Kelkar, R. S., Mahen, A., Saoji, A. M., & Kelkar, S. S. (1986). N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. Journal of Postgraduate Medicine, 32(1), 27–31. [Link]
-
Leitner, A., Faini, M., & Aebersold, R. (2014). Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes. Nature Methods, 11(3), 313–315. [Link]
-
Baumann, G., & Chrambach, A. (1976). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Analytical Biochemistry, 70(1), 32–38. [Link]
-
Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels-A brief review. Methods in Molecular Biology, 869, 411–414. [Link]
-
Interchim. (n.d.). Crosslinkers for gel electrophoresis. Retrieved from Interchim. [Link]
-
Tanca, A., Uzzau, S., & Addis, M. F. (2015). Full-length protein extraction protocols and gel-based downstream applications in formalin-fixed tissue proteomics. Methods in Molecular Biology, 1295, 117–134. [Link]
-
Liang, Y., Zhang, P., Wang, X., & Li, L. (2005). High-efficiency protein extraction from polyacrylamide gels for molecular mass measurement by matrix-assisted laser desorption/ionization-time of flight-mass spectrometry. Electrophoresis, 26(6), 1019–1028. [Link]
Sources
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- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
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A Senior Application Scientist's Guide to Mass Spectrometry Compatibility of Proteins Recovered from DATD Gels
For: Researchers, scientists, and drug development professionals engaged in proteomics and protein characterization.
Introduction: Re-evaluating the Gel Matrix for Modern Proteomics
For decades, polyacrylamide gel electrophoresis (PAGE) has been a cornerstone of protein analysis, offering unparalleled resolution for separating complex protein mixtures. The conventional use of N,N'-methylene-bis-acrylamide (bis-acrylamide) as a cross-linker creates a stable, yet largely un-dissolvable, gel matrix. While excellent for separation, recovering proteins from this matrix for subsequent analysis, particularly for mass spectrometry (MS), presents significant challenges.[1] Methods like passive diffusion or electroelution are often inefficient, leading to sample loss, especially for high molecular weight proteins.[1][2]
This guide explores a powerful alternative: the use of N,N'-diallyltartardiamide (DATD) as a reversible cross-linker. Unlike the permanent cross-links formed by bis-acrylamide, DATD-cross-linked gels can be chemically cleaved, offering a more efficient route to protein recovery and enhanced compatibility with downstream mass spectrometry workflows. We will delve into the chemical principles of DATD, provide a comparative overview against the traditional bis-acrylamide, and present detailed protocols for its application in a proteomics context.
The Chemistry of Reversibility: Why DATD Gels are Different
The key to DATD's utility lies in its chemical structure. It is a vicinal diol, meaning it possesses two hydroxyl (-OH) groups on adjacent carbon atoms. This specific arrangement makes the cross-links susceptible to cleavage by oxidizing agents, most notably periodic acid (H₅IO₆).
The reaction with periodic acid cleaves the carbon-carbon bond between the two hydroxyl-bearing carbons, effectively breaking the cross-links and dissolving the gel matrix.[3][4] This process transforms the cross-linked polyacrylamide network into linear acrylamide polymers, releasing the entrapped proteins into solution. This fundamental difference in chemistry underpins the potential advantages of DATD gels for protein recovery.
DATD vs. Bis-Acrylamide: A Comparative Analysis for Mass Spectrometry
The choice of cross-linker has significant implications for the success of a proteomics experiment that begins with gel electrophoresis. Below is a comparison of DATD and bis-acrylamide in the context of mass spectrometry compatibility.
| Feature | N,N'-methylene-bis-acrylamide (Bis-Acrylamide) | N,N'-diallyltartardiamide (DATD) |
| Cross-link Chemistry | Forms stable, non-cleavable methylene bridges between polyacrylamide chains. | Forms vicinal diol-containing cross-links that are cleavable with periodic acid. |
| Protein Recovery Method | Passive diffusion or electroelution from an intact gel matrix.[4][5] | Chemical dissolution of the gel matrix to release proteins into solution. |
| Reported Protein Recovery | Often low and variable, especially for large proteins, due to inefficient diffusion from the gel matrix.[1][2] | Higher protein recovery is theoretically achievable due to the complete dissolution of the gel matrix. |
| Mass Spectrometry Compatibility | Well-established protocols for in-gel digestion exist, but peptide extraction can be incomplete. | By recovering the entire protein in solution prior to digestion, a more complete enzymatic digestion and subsequent peptide analysis is possible. |
| Potential for Artifacts | Risk of incomplete peptide extraction, leading to biased representation in MS analysis. | The cleavage reagent (periodic acid) must be thoroughly removed to prevent potential modification of amino acid residues, although this is generally manageable with standard protein precipitation protocols. |
| Workflow Complexity | Standard, widely used protocols are available. | Requires an additional gel dissolution step and subsequent protein clean-up. |
While direct quantitative comparisons of protein recovery and MS sequence coverage between DATD and bis-acrylamide gels are not abundant in recent literature, the principle of enhanced recovery from dissolvable gels is well-supported by studies using other cleavable cross-linkers like N,N'-Bis(acryloyl)cystamine (BAC).[6] The ability to recover the entire protein population from a gel slice into solution before digestion logically suggests a more comprehensive starting material for mass spectrometry analysis.
Experimental Workflow: From Gel to Mass Spectrometer
The following diagram illustrates the workflow for protein analysis using DATD-crosslinked gels, highlighting the key differences from a standard bis-acrylamide gel workflow.
Caption: Comparative workflows for protein analysis using standard bis-acrylamide and reversible DATD cross-linked gels.
Detailed Experimental Protocols
Protocol 1: Casting DATD-Polyacrylamide Gels
This protocol is adapted for a standard mini-gel system. Adjust volumes as needed for your specific apparatus.
Materials:
-
Acrylamide/DATD solution (30% T, 2.6% C): 29.2 g Acrylamide, 0.8 g DATD, deionized water to 100 mL.
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the gel casting apparatus.
-
Prepare Resolving Gel Solution (for a 10% gel):
-
3.3 mL Acrylamide/DATD solution
-
2.5 mL Resolving Gel Buffer
-
4.1 mL Deionized water
-
100 µL 10% SDS
-
-
Initiate Polymerization: Add 50 µL of 10% APS and 5 µL of TEMED. Mix gently and immediately pour the solution into the gel cassette, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface.
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature.
-
Prepare Stacking Gel Solution (for a 4% gel):
-
0.67 mL Acrylamide/DATD solution
-
1.25 mL Stacking Gel Buffer
-
3.0 mL Deionized water
-
50 µL 10% SDS
-
-
Cast Stacking Gel: After the resolving gel has polymerized, pour off the overlay. Add 25 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix, and pour on top of the resolving gel. Insert the comb and allow to polymerize for 30 minutes.
Protocol 2: Protein Recovery from DATD Gels
Materials:
-
Periodic Acid Solution (2% w/v in water, prepare fresh)
-
Tris-HCl (1 M, pH 8.0)
-
Trichloroacetic acid (TCA), ice-cold
-
Acetone, ice-cold
Procedure:
-
Electrophoresis and Staining: Run the gel according to standard procedures. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue) and excise the protein band(s) of interest with a clean scalpel.
-
Gel Slice Preparation: Place the excised gel slice into a microcentrifuge tube.
-
Gel Dissolution: Add a sufficient volume of 2% periodic acid solution to completely submerge the gel slice. Incubate at room temperature for 30-60 minutes with occasional vortexing. The gel slice should completely dissolve.
-
Neutralization: Add 1 M Tris-HCl (pH 8.0) to neutralize the solution.
-
Protein Precipitation: Add ice-cold TCA to a final concentration of 20%. Incubate on ice for 30 minutes.
-
Pellet Protein: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully discard the supernatant.
-
Wash Pellet: Add ice-cold acetone to the pellet, vortex briefly, and centrifuge at 14,000 x g for 10 minutes at 4°C. Repeat the wash step.
-
Dry Pellet: After the final wash, carefully remove the acetone and allow the protein pellet to air dry. The protein is now ready for in-solution digestion.
Protocol 3: In-Solution Digestion for Mass Spectrometry
This is a standard protocol for the digestion of the recovered protein pellet.
Materials:
-
Ammonium Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Procedure:
-
Resuspend: Resuspend the dried protein pellet in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate in the dark for 45 minutes.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Conclusion and Future Outlook
The use of DATD as a cleavable cross-linker in polyacrylamide gels presents a compelling alternative to the traditional bis-acrylamide, particularly for applications requiring high-efficiency protein recovery for mass spectrometry. By enabling the complete dissolution of the gel matrix, DATD-based workflows have the potential to overcome the limitations of passive diffusion and electroelution, leading to more comprehensive proteomic analyses.
While the theoretical advantages are clear, there is a need for more direct, quantitative studies comparing the performance of DATD and bis-acrylamide gels in modern, high-sensitivity mass spectrometry workflows. Such studies would provide valuable data on protein recovery yields, sequence coverage, and the identification of low-abundance proteins. As the field of proteomics continues to push the boundaries of sensitivity and throughput, revisiting and optimizing foundational techniques like gel electrophoresis with innovative reagents like DATD will be crucial for unlocking new biological insights.
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O'Farrell, P. H. (2008). The pre-omics era: the early days of two-dimensional gels. Proteomics, 8(23-24), 4842–4852. [Link]
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Kurien, B. T., & Scofield, R. H. (2019). Protein Extraction from Gels: A Brief Review. In Methods in Molecular Biology (Vol. 1855, pp. 419–423). Humana Press, New York, NY. [Link]
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Satoh, T., et al. (2021). Novel gel electrophoresis technique allows rapid biomarker diagnosis via mass spectrometry. Wiley Analytical Science. [Link]
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-
Professor Dave Explains. (2020, December 7). Cleavage of Carbon-Carbon Bonds With Periodic Acid [Video]. YouTube. [Link]
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Iwasaki, M., et al. (2020). Top-down/bottom-up mass spectrometry workflow using dissolvable polyacrylamide gels. Analytical and bioanalytical chemistry, 412(24), 6247–6257. [Link]
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Harper, S., & Speicher, D. W. (2019). Comparing Complex Protein Samples Using Two-Dimensional Polyacrylamide Gels. Current protocols in protein science, 96(1), e87. [Link]
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Gasilova, N., et al. (2013). Comparison of in-gel protein separation techniques commonly used for fractionation in mass spectrometry-based proteomic profiling. Journal of separation science, 36(11), 1855–1864. [Link]
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A Senior Application Scientist's Guide to Reversible Crosslinkers for Polyacrylamide Gel Electrophoresis (PAGE)
In the landscape of protein analysis, polyacrylamide gel electrophoresis (PAGE) is an indispensable technique. While conventional PAGE provides excellent separation, the recovery of proteins from the stable, permanently crosslinked matrix for downstream applications presents a significant challenge. Reversible crosslinkers offer an elegant solution by enabling controlled gel dissolution post-electrophoresis, facilitating high-efficiency protein elution. This guide provides a comparative analysis of the primary classes of reversible crosslinkers, offering in-depth technical insights, performance considerations, and experimental protocols to empower researchers in their selection and application.
The Rationale for Reversibility: Beyond Separation to Recovery
Standard PAGE employs N,N'-methylenebisacrylamide to form a chemically inert and robust gel matrix. This very stability, however, becomes a bottleneck when the goal shifts from mere separation to the recovery of separated proteins for applications such as mass spectrometry, N-terminal sequencing, or functional assays. Traditional methods for protein elution from fixed gels, such as passive diffusion or electroelution, are often inefficient, time-consuming, and can result in low protein recovery yields[1][2][3].
Reversible crosslinkers introduce cleavable bonds into the polyacrylamide backbone. This allows for the chemical dissolution of the gel matrix after electrophoresis, releasing the entrapped proteins in a more quantitative and gentle manner. The choice of a reversible crosslinker is a critical experimental parameter, dictated by the chemistry of the crosslinker, the nature of the protein of interest, and the requirements of downstream analyses.
A Comparative Analysis of Reversible Crosslinker Chemistries
The utility of a reversible crosslinker is defined by its cleavage mechanism. Here, we delve into the three predominant classes of reversible crosslinkers for PAGE.
Disulfide-Based Crosslinkers: Cleavage by Reduction
Disulfide-based crosslinkers are perhaps the most widely adopted class of reversible crosslinkers. Their functionality hinges on the presence of a disulfide bond (-S-S-) within the crosslinker molecule, which can be readily cleaved by reducing agents.
Mechanism of Action: The disulfide bond is stable under typical electrophoretic conditions. Following separation, the gel is incubated with a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), which reduces the disulfide bond to two thiol groups (-SH)[4][5]. This scission of the crosslinks leads to the dissolution of the polyacrylamide matrix.
N,N' -bis(acryloyl)cystamine (BAC): A prominent example of a disulfide-based crosslinker is N,N'-bis(acryloyl)cystamine (BAC)[6]. Its structural similarity to bis-acrylamide allows for its straightforward substitution in standard gel recipes.
Figure 1: Workflow for protein recovery using a disulfide-based reversible crosslinker.
Advantages:
-
High Cleavage Efficiency: The reduction of disulfide bonds is a highly efficient and well-understood chemical reaction.
-
Mild Conditions: Cleavage can be achieved under relatively mild conditions.
Disadvantages:
-
Reduction of Protein Disulfide Bonds: A significant consideration is that the reducing agents used to cleave the gel matrix will also reduce any disulfide bonds within the protein of interest[4][7]. This can lead to the denaturation and potential loss of biological activity of the eluted protein.
Diol-Based Crosslinkers: Oxidative Scission
Crosslinkers containing vicinal diols (hydroxyl groups on adjacent carbons) offer an orthogonal cleavage chemistry based on oxidation.
Mechanism of Action: The carbon-carbon bond of the vicinal diol is susceptible to oxidative cleavage by periodate ions (IO₄⁻). This reaction breaks the crosslink and dissolves the polyacrylamide matrix.
N,N' -(1,2-dihydroxyethylene)bisacrylamide (DHEBA): DHEBA is the most common diol-based crosslinker used in PAGE[8][9][10]. The 1,2-diol moiety is readily oxidized by periodic acid or its salts[11].
Figure 2: Workflow for protein recovery using a diol-based reversible crosslinker.
Advantages:
-
Preservation of Protein Disulfide Bonds: The oxidative cleavage mechanism does not affect the disulfide bonds within the protein, making it a better choice for recovering proteins where disulfide integrity is crucial for function.
Disadvantages:
-
Potential for Amino Acid Oxidation: Periodate is a strong oxidizing agent and can potentially modify certain amino acid side chains, particularly serine, threonine, cysteine, methionine, tryptophan, tyrosine, and histidine[12][13]. This could alter the protein's properties or interfere with downstream analyses.
Ester-Based Crosslinkers: Base-Catalyzed Hydrolysis
Ester-containing crosslinkers provide a third, distinct mechanism for gel dissolution based on hydrolysis under alkaline conditions.
Mechanism of Action: The ester linkages within the crosslinker are stable at neutral or acidic pH but are susceptible to hydrolysis at high pH. This cleavage of the ester bonds breaks the crosslinks, leading to the solubilization of the gel.
Ethylene diacrylate (EDA): EDA is an example of an ester-based crosslinker that can be incorporated into polyacrylamide gels[14][15][16].
Advantages:
-
Avoidance of Redox Reagents: This method avoids the use of potentially damaging reducing or oxidizing agents.
Disadvantages:
-
Harsh Cleavage Conditions: The requirement for a high pH to induce hydrolysis can lead to denaturation and potential degradation of the target protein.
-
Slower Cleavage Kinetics: Base-catalyzed hydrolysis can be a slower process compared to the rapid cleavage of disulfide or diol-based crosslinkers.
Comparative Performance Overview
| Crosslinker Class | Crosslinker Example | Cleavage Agent | Cleavage Conditions | Advantages | Disadvantages |
| Disulfide-Based | N,N'-bis(acryloyl)cystamine (BAC) | DTT, β-mercaptoethanol | Mildly reducing, 37-50°C | High cleavage efficiency, common reagents | Reduces protein disulfide bonds, potential for protein denaturation[4][7] |
| Diol-Based | N,N'- (1,2-dihydroxyethylene)bisacrylamide (DHEBA) | Periodic acid | Mildly acidic/neutral, room temp | Preserves protein disulfide bonds | Potential for oxidation of specific amino acids[12][13] |
| Ester-Based | Ethylene diacrylate (EDA) | Mild base (e.g., carbonate buffer) | Alkaline pH (>10) | Avoids redox reagents | Harsh pH can denature or degrade proteins, slower cleavage[2] |
Experimental Protocols
Protocol 1: Protein Elution from a BAC-Crosslinked Gel
-
Gel Preparation: Prepare the polyacrylamide gel solution according to standard protocols, substituting N,N'-methylenebisacrylamide with an equimolar amount of BAC.
-
Electrophoresis: Perform electrophoresis under standard conditions.
-
Band Excision: After electrophoresis, visualize the protein bands using a compatible staining method (e.g., Coomassie Blue) and excise the band of interest.
-
Gel Solubilization: Place the gel slice in a microcentrifuge tube and add a sufficient volume of a buffer containing a reducing agent (e.g., 50-100 mM DTT or 1-5% β-mercaptoethanol in 50 mM Tris-HCl, pH 8.5) to fully immerse the gel.
-
Incubation: Incubate at 37-50°C for 1-2 hours with occasional vortexing until the gel is completely dissolved.
-
Protein Recovery: Recover the protein from the solubilized gel solution by methods such as protein precipitation (e.g., with trichloroacetic acid), dialysis, or using centrifugal filter units.
Protocol 2: Protein Elution from a DHEBA-Crosslinked Gel
-
Gel Preparation: Substitute N,N'-methylenebisacrylamide with an equimolar amount of DHEBA in the polyacrylamide gel solution.
-
Electrophoresis: Perform electrophoresis under standard conditions.
-
Band Excision: Visualize and excise the protein band of interest.
-
Gel Solubilization: Place the gel slice in a microcentrifuge tube and add a solution of periodic acid (e.g., 10-50 mM in water or a mild buffer) to cover the gel.
-
Incubation: Incubate at room temperature for 1-2 hours with gentle agitation until the gel is dissolved.
-
Protein Recovery: Remove the periodate from the sample by dialysis or buffer exchange prior to downstream applications.
Scientific Integrity and Self-Validation
To ensure the reliability of your results when using reversible crosslinkers, it is imperative to include appropriate controls:
-
Recovery Efficiency Control: Spike a known amount of a standard protein into a sample and run it on a parallel gel. Quantify the recovered protein to determine the efficiency of your elution protocol.
-
Negative Control: Excise a piece of the gel that does not contain any protein and subject it to the same elution procedure. Analyze the eluate to check for any contaminants that may be released from the gel matrix.
-
Protein Integrity Assessment: After elution, analyze a small aliquot of the recovered protein on a standard, non-reversible PAGE gel to check for any degradation or alteration in its molecular weight.
Conclusion
The choice of a reversible crosslinker for PAGE is a critical decision that profoundly influences the success of subsequent protein analysis. Disulfide-based crosslinkers like BAC offer a robust and widely used method, though the potential for reducing native protein disulfide bonds must be considered. Diol-based crosslinkers such as DHEBA provide an excellent alternative when preserving disulfide integrity is paramount, but the risk of amino acid oxidation should be acknowledged. Ester-based crosslinkers represent a third option that avoids redox chemistry, but the harsh pH required for cleavage may be detrimental to many proteins. By carefully weighing the advantages and disadvantages of each class of crosslinker in the context of their specific research goals, scientists can effectively leverage these powerful tools to unlock a deeper understanding of the proteome.
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Patsnap Synapse. (2026, April 29). Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? Retrieved from [Link]
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Pall Corporation. (n.d.). Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. Retrieved from [Link]
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ResearchGate. (2017, February 22). What are the possible effects of DTT or β-mercaptoethanol, unrelated to thiol disulfide exchange, on protein activity? Retrieved from [Link]
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ResearchGate. (2018, October 24). What is the best method for elution of protein from PAGE gel? Retrieved from [Link]
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Clamp, J. R., & Hough, L. (1965). THE PERIODATE OXIDATION OF AMINO ACIDS WITH REFERENCE TO STUDIES ON GLYCOPROTEINS. Biochemical Journal, 94(1), 17–24. [Link]
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ResearchGate. (2019, December 1). What's gain of Beta-mercaptoethanol more than DTT in refolding protein step? Retrieved from [Link]
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Albericio, L., et al. (1992). The differential effects of dithiothreitol and 2-mercaptoethanol on the secretion of partially and completely assembled immunoglobulins suggest that thiol-mediated retention does not take place in or beyond the Golgi. The Journal of Cell Biology, 119(3), 547–555. [Link]
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Clamp, J. R., & Hough, L. (1965). The periodate oxidation of amino acids with reference to studies on glycoproteins. Biochemical Journal, 94(1), 17-24. [Link]
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Kurien, B. T., & Scofield, R. H. (2019). Extraction of proteins from gels-A brief review. Methods in Molecular Biology, 1853, 333-339. [Link]
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Bodanszky, A., & Bodanszky, M. (1986). Quantitation of proteins separated in N, N'-1,2-dihydroxyethylenebisacrylamide-crosslinked polyacrylamide gels. Analytical Biochemistry, 156(1), 36-40. [Link]
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Toebes, A. U., et al. (2013). Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation. Chemistry, 19(5), 1754-1763. [Link]
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Brabham, R. L., et al. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Organic & Biomolecular Chemistry, 18(21), 4000-4003. [Link]
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Reddit. (2020, December 1). Periodate Cleavage of amino acids. Retrieved from [Link]
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Zuo, X., & Speicher, D. W. (2000). Quantitative Evaluation of Protein Recoveries in Two-Dimensional Electrophoresis With Immobilized pH Gradients. Electrophoresis, 21(14), 3035-3047. [Link]
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Cruise, G. M., et al. (2001). Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization. Biomaterials, 22(9), 929-941. [Link]
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Chiari, M., et al. (2000). Elastomeric polyacrylamide gels for high-resolution electrophoresis of proteins. Polymer, 41(13), 481-487. [Link]
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Scheer, J. M., & Ryan, D. H. (2001). A Method for the Quantitative Recovery of Proteins from Polyacrylamide Gels. Analytical Biochemistry, 298(1), 130-132. [Link]
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Cohen, S. L., & Chait, B. T. (2005). High-efficiency protein extraction from polyacrylamide gels for molecular mass measurement by matrix-assisted laser desorption/ionization-time of flight-mass spectrometry. Electrophoresis, 26(6), 1019-1028. [Link]
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Bhasin, N., et al. (2017). Multimer-PAGE: A Method for Capturing and Resolving Protein Complexes in Biological Samples. Journal of Visualized Experiments, (123), 55549. [Link]
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Cruise, G. M., et al. (2001). Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization. Biomaterials, 22(9), 929-941. [Link]
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Kurien, B. T., & Scofield, R. H. (2018). Protein Extraction from Gels: A Brief Review. Methods in Molecular Biology, 1853, 333-339. [Link]
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Okuyama, H., et al. (2026). Quantitative Comparison of Protein Adsorption on Polyethylene Glycol and Zwitterionic Brushes: A Machine Learning Approach. Langmuir. [Link]
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Creative Biolabs. (n.d.). How to cross-link proteins. Retrieved from [Link]
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ResearchGate. (2021, December 27). How to perform quantitative elution of proteins from BN-PAGE? Retrieved from [Link]
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ResearchGate. (n.d.). The Effects of Monoacrylated Poly(Ethylene Glycol) on the Properties of Poly(Ethylene Glycol) Diacrylate Hydrogels Used for Tissue Engineering. Retrieved from [Link]
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Phelps, J. L., et al. (2012). Controlled Proteolytic Cleavage Site Presentation in Biomimetic PEGDA Hydrogels Enhances Neovascularization In Vitro. Acta Biomaterialia, 8(11), 3934–3944. [Link]
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Snashall, E., et al. (2022). Comparison of in-gel and in-solution proteolysis in the proteome profiling of organ perfusion solutions. Proteome Science, 20(1), 1. [Link]
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Valles, K. L., et al. (2018). Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles. Journal of Nanomaterials, 2018, 5948347. [Link]
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Li, J., & Mooney, D. J. (2016). Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation. Advanced Healthcare Materials, 5(21), 2736-2745. [Link]
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Kok, S. J., et al. (2019). Recovery, overloading, and protein interactions in asymmetrical flow field-flow fractionation. Analytical and Bioanalytical Chemistry, 411(13), 2745-2754. [Link]
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Thakur, G., et al. (2014). Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. Current Eye Research, 39(11), 1084-1093. [Link]
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A Senior Application Scientist's Guide to Assessing Protein Integrity After Extraction from DATD Gels
For researchers in proteomics, structural biology, and drug development, the successful purification of a target protein is merely the first milestone. The ultimate goal is to recover a protein that is not only pure but also structurally and functionally intact. Polyacrylamide gel electrophoresis (PAGE) is a cornerstone of protein purification, and the choice of crosslinker in the gel matrix can profoundly impact the ease and success of protein recovery.[1][2][3]
This guide provides an in-depth comparison of methods for extracting proteins from gels crosslinked with N,N'-diallyltartardiamide (DATD). Unlike the more common N,N'-methylenebisacrylamide, DATD features a 1,2-diol bond, making the gel matrix susceptible to cleavage by periodic acid.[2] This unique property offers a distinct advantage for protein recovery, but it also introduces variables that must be carefully managed to preserve the integrity of the eluted protein. Here, we will explore the causality behind different extraction choices, present self-validating protocols, and offer a clear framework for assessing the quality of your final protein product.
The DATD Advantage: Why Choose a Cleavable Crosslinker?
Standard polyacrylamide gels, crosslinked with bis-acrylamide, create a chemically stable and inert matrix.[2] While excellent for analytical separation, recovering proteins from this matrix is challenging, often requiring harsh conditions that can irreversibly damage the protein.[2] DATD-crosslinked gels, however, can be chemically dissolved under relatively mild conditions (2% periodic acid), allowing for the gentle release of entrapped proteins.[2] This approach can lead to higher recovery yields, particularly for large proteins or protein complexes that diffuse poorly out of an intact matrix.[2] Studies have also shown that DATD-crosslinked gels can offer greater resolution, especially in the higher molecular weight range.[4]
A Comparative Guide to Protein Extraction Methods from DATD Gels
The selection of an extraction method is a critical decision that balances efficiency, speed, required resources, and the potential impact on protein integrity. While DATD gels are designed for dissolution, traditional methods like passive diffusion and electroelution remain viable alternatives.
Method 1: Passive Diffusion (The "Crush and Soak" Method)
This is the simplest approach, relying on the concentration gradient between the gel slice and the surrounding buffer to coax the protein out of the matrix.[2][5]
-
Causality: The process is driven by Fick's law of diffusion. By mincing the gel slice, we dramatically increase the surface area-to-volume ratio, facilitating the movement of the protein into the elution buffer.[6] The inclusion of detergents like SDS in the buffer helps to keep the protein denatured and soluble, aiding its release.[2]
-
Best Suited For: Smaller proteins (<60 kDa) that can more readily navigate the gel pores.[2] It is also a good choice when specialized equipment is unavailable.
-
Trustworthiness & Self-Validation: The protocol's simplicity is its weakness. Success is highly dependent on incubation time and the physical properties of the protein. A follow-up SDS-PAGE of the eluate is mandatory to confirm the presence and yield of the target protein.[5]
Method 2: Electroelution
This technique employs an electric field to actively and rapidly drive the protein out of the gel matrix and into a collection chamber.[1][2]
-
Causality: The same principle that separates proteins within the gel—electrophoretic mobility—is harnessed for extraction. The protein, coated in negatively charged SDS molecules, migrates out of the gel slice towards the positive electrode, where it is captured against a dialysis membrane of a specific molecular weight cutoff (MWCO).[1]
-
Best Suited For: Larger proteins or when higher recovery and speed are required. It is generally more efficient than passive diffusion.[6]
-
Trustworthiness & Self-Validation: The primary risk is protein precipitation or aggregation due to high local concentrations at the membrane. The eluted sample often requires subsequent concentration and desalting steps.[6] Monitoring current and temperature during the run is crucial to prevent overheating, which can denature the protein.
Method 3: Gel Dissolution via DATD Cleavage
This method leverages the unique chemistry of the DATD crosslinker.
-
Causality: Periodic acid specifically oxidizes the vicinal diols within the DATD molecule, breaking the crosslinks and dissolving the polyacrylamide matrix into soluble polymers.[2] This effectively liberates the entrapped protein without requiring it to navigate through a porous network.
-
Best Suited For: High-yield recovery of proteins of all sizes, especially very large proteins or complexes that are difficult to extract by other means.
-
Trustworthiness & Self-Validation: The key concern is the potential for the oxidizing agent (periodic acid) to modify the protein of interest, particularly residues like methionine, cysteine, or tryptophan. The protocol must include steps to remove the periodic acid after dissolution. A subsequent integrity check via mass spectrometry is highly recommended to confirm the absence of unwanted modifications.
Quantitative Comparison of Extraction Methods
| Parameter | Passive Diffusion | Electroelution | DATD Gel Dissolution |
| Principle | Concentration gradient-driven diffusion | Electric field-driven mobility | Chemical cleavage of gel crosslinks |
| Typical Yield | Low to Moderate | Moderate to High | High to Very High |
| Speed | Slow (overnight)[5] | Moderate (2-4 hours) | Fast (<1 hour for dissolution) |
| Equipment | Basic labware (tubes, shaker) | Specialized electroelution device, power supply | Basic labware, vortexer |
| Impact on Integrity | Low risk, but long incubation can allow for proteolysis | Risk of aggregation, overheating, and precipitation[6] | Risk of chemical modification by periodic acid[2] |
| Downstream Steps | Often requires sample concentration | Requires desalting and concentration[6] | Requires removal of periodic acid and gel polymers |
The Integrity Assessment Workflow: Validating Your Purified Protein
Extracting a protein from a gel is only half the battle. You must then rigorously assess its integrity to ensure its suitability for downstream applications.[7]
Caption: Workflow for Protein Extraction and Integrity Assessment.
Tier 1: Foundational Checks
-
SDS-PAGE: This is the most fundamental check for purity and integrity.[7] A single, sharp band at the expected molecular weight suggests a pure, non-degraded protein. Smearing below the main band indicates degradation, while high molecular weight species stuck in the stacking gel or wells suggest aggregation.[8]
-
Staining Considerations: Coomassie Brilliant Blue is a reliable, quantitative stain.[7] Silver staining is more sensitive for detecting low-level contaminants but is less quantitative. Reversible stains, like zinc stains, can be used to visualize bands before elution without permanently fixing the protein.[1]
Tier 2: Identity and Modification Confirmation
-
Western Blotting: This technique uses specific antibodies to confirm the identity of the target protein.[9] It is invaluable for distinguishing the protein of interest from co-migrating contaminants and for identifying specific degradation products if antibodies to different epitopes are available.
-
Mass Spectrometry (MS): MS provides the most definitive assessment of primary structure integrity.[7][10] It can precisely determine the molecular mass of the extracted protein, confirming that it is full-length and identifying any unexpected modifications (e.g., oxidation from periodic acid treatment) or truncations.[7]
Tier 3: The Ultimate Test of Integrity
-
Functional Assays: For enzymes, receptors, or other bioactive proteins, a functional assay is the gold standard for confirming integrity. This could be an enzymatic activity assay, a binding assay (e.g., ELISA or Surface Plasmon Resonance), or a cell-based assay. Regaining biological activity is a strong indicator that the protein has correctly refolded after denaturation and elution.[2][3]
Summary of Integrity Assessment Methods
| Method | Information Provided | Key Advantage | Key Limitation |
| SDS-PAGE | Purity, apparent size, degradation, aggregation | Simple, rapid, and universally accessible[7] | Does not confirm identity or functional state |
| Western Blot | Identity, presence of specific epitopes | Highly specific for the protein of interest[9] | Requires a specific primary antibody |
| Mass Spectrometry | Precise molecular mass, PTMs, chemical modifications | Highest accuracy for primary structure verification[7][10] | Requires specialized equipment and expertise; denaturing process[8][10] |
| Functional Assay | Biological activity, correct folding | The definitive measure of true protein integrity[3] | Assay must be specifically developed for the protein |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for protein extraction from DATD gels and subsequent integrity assessment.
Protocol 1: High-Yield Protein Extraction by DATD Gel Dissolution
This protocol is optimized to maximize protein recovery by dissolving the gel matrix.
-
Band Visualization & Excision: After electrophoresis, stain the gel briefly with Coomassie Brilliant Blue R-250 and destain just until the band of interest is clearly visible. Alternatively, use a reversible zinc stain.[1] Excise the band with a clean scalpel, minimizing the amount of excess gel.
-
Destaining: Place the excised gel slice in a microcentrifuge tube. Wash with 500 µL of 50% acetonitrile in 50 mM ammonium bicarbonate for 20 minutes to remove the stain. Repeat until the gel slice is colorless.
-
Gel Dissolution: Remove the destaining solution. Add 2-3 volumes of 2% (w/v) periodic acid to the gel slice. Incubate at room temperature for 30-45 minutes with gentle agitation. The gel slice should completely dissolve.
-
Periodic Acid Removal: To remove the periodic acid, which can interfere with downstream applications, precipitate the protein. Add 4 volumes of ice-cold acetone and incubate at -20°C for 60 minutes.
-
Protein Recovery: Centrifuge at 14,000 x g for 20 minutes at 4°C. Carefully decant the supernatant containing acetone and soluble gel polymers.
-
Wash & Resuspend: Wash the protein pellet with 500 µL of ice-cold 90% acetone to remove any residual contaminants. Centrifuge again for 10 minutes. Air-dry the pellet briefly (do not over-dry) and resuspend in a buffer appropriate for your downstream application (e.g., SDS-PAGE sample buffer, mass spectrometry buffer).
Caption: Comparison of Protein Extraction Principles.
Protocol 2: Standard Protein Extraction by Passive Diffusion
This protocol serves as a baseline or alternative when chemical dissolution is undesirable.
-
Band Excision: Excise the protein band as described in Protocol 1.
-
Gel Maceration: Place the gel slice in a microcentrifuge tube and crush it into small pieces using a clean pestle.[1][5]
-
Elution: Add 2-3 volumes of elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% SDS, pH 7.5).[1][5]
-
Incubation: Incubate the tube overnight at 30°C on a rotary shaker.[1][5]
-
Recovery: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the gel debris.[1][5] Carefully collect the supernatant containing the eluted protein.
-
Optional Second Elution: For higher recovery, add another 1-2 volumes of elution buffer to the gel pellet and repeat the incubation for a few hours. Pool the supernatants.
Protocol 3: Quality Control by SDS-PAGE
This is a mandatory step to verify the outcome of your extraction.
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) of your eluted protein solution from Protocol 1 or 2. Mix it with an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Denaturation: Heat the sample at 95°C for 5 minutes.
-
Electrophoresis: Load the sample onto a standard Tris-Glycine or Bis-Tris polyacrylamide gel alongside a molecular weight marker.
-
Visualization: Run the gel until the dye front reaches the bottom. Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Analysis: Examine the lane containing your extracted protein. Look for a single, sharp band at the correct molecular weight. Check for any signs of degradation (fainter bands below the main band) or aggregation (protein remaining in the well).
Concluding Remarks
The use of DATD-crosslinked gels presents a powerful option for researchers needing to recover proteins from a gel matrix, offering the potential for superior yields through chemical dissolution. However, this advantage must be weighed against the risk of protein modification. A multi-tiered approach to integrity assessment—beginning with SDS-PAGE and progressing to mass spectrometry and functional assays—is not merely recommended; it is essential for ensuring that the recovered protein is a valid substrate for subsequent research. By understanding the causality behind each extraction method and implementing a robust, self-validating workflow, researchers can proceed with confidence in the integrity of their hard-won protein samples.
References
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels-A brief review. Methods in Molecular Biology, 869, 403–405. [Link]
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Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. Pall Corporation. [Link]
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What is the best method for elution of protein from PAGE gel? ResearchGate Discussion. [Link]
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Burgess, R. R. (2009). Elution of proteins from gels. Methods in Enzymology, 463, 565–572. [Link]
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Zakharchenko, O., et al. (2011). Optimized Protocol for Protein Extraction from the Breast Tissue that is Compatible with Two-Dimensional Gel Electrophoresis. Breast Cancer: Basic and Clinical Research, 5, 37–42. [Link]
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Five Methods for Assessing Protein Purity and Quality. (2024). Bitesize Bio. [Link]
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7 Methods of Assessing Protein Purity. Jordi Labs. [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels: a brief review. PubMed, National Institutes of Health. [Link]
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Raynal, B., et al. (2014). Quality assessment and optimization of purified protein samples: why and how? Microbial Cell Factories, 13, 180. [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of Proteins from Gels: A Brief Review. Springer Nature Experiments. [Link]
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Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41–52. [Link]
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Advantages and Disadvantages of 2D Gel Electrophoresis Image. MtoZ Biolabs. [Link]
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Agarose Gel DNA Electrophoresis - Applications, Advantages and Disadvantages. (2010). Biotech Articles. [Link]
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A Look at 4 Common Downstream Applications Following Cell Lysis. (2015). Pion Inc. [Link]
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A Head-to-Head Battle of the Gels: Maximizing Protein Yield with DATD and Bis-Acrylamide
A Senior Application Scientist's Guide to Quantitative Protein Recovery from Polyacrylamide Gels
For researchers, scientists, and drug development professionals, the quantitative recovery of pure, active proteins from polyacrylamide gels is a critical step for a multitude of downstream applications, from mass spectrometry to antibody production. The choice of crosslinking agent in the polyacrylamide gel matrix is a pivotal decision that directly impacts the efficiency and methodology of protein extraction. This guide provides an in-depth, quantitative comparison of protein yields from gels crosslinked with the traditional N,N'-methylenebisacrylamide (bis-acrylamide) and the cleavable alternative, N,N'-diallyltartardiamide (DATD).
The Crosslinker's Crucial Role: A Tale of Two Chemistries
The ability to efficiently recover proteins from a polyacrylamide gel hinges on the chemical nature of the crosslinker used to form the gel matrix. The stark differences between bis-acrylamide and DATD in this regard dictate the subsequent protein elution strategies and, ultimately, the achievable protein yields.
N,N'-methylenebisacrylamide (Bis-Acrylamide): The Stalwart Standard
Bis-acrylamide is the most commonly used crosslinking agent in polyacrylamide gel electrophoresis (PAGE).[1][2] It forms a chemically stable and inert matrix by creating robust crosslinks between polyacrylamide chains.[2] This stability is advantageous for high-resolution separation of proteins. However, it presents a significant challenge for protein recovery, as the matrix is not easily solubilized.[3]
N,N'-diallyltartardiamide (DATD): The Cleavable Contender
DATD offers a strategic advantage over bis-acrylamide due to the presence of a 1,2-diol bond within its structure. This vicinal diol is susceptible to cleavage by periodic acid, allowing for the complete dissolution of the polyacrylamide gel matrix.[3][4] This elegant chemical feature, in theory, facilitates a more complete release of entrapped proteins. Some studies have also suggested that DATD-crosslinked gels can offer greater resolution, particularly for higher molecular weight proteins.[2]
Quantitative Comparison of Protein Yields: A Data-Driven Decision
While the theoretical advantage of DATD's cleavability suggests higher protein recovery, the practical yields can be influenced by the specifics of the elution protocol. Below is a summary of reported protein recovery yields for both bis-acrylamide and DATD-crosslinked gels, highlighting the different extraction methodologies.
| Crosslinker | Elution Method | Protein Size | Reported Recovery Yield | Citation(s) |
| Bis-Acrylamide | Passive Diffusion (with 0.1% SDS) | 36 kDa | ~4 hours for complete elution | [3] |
| Passive Diffusion (with 0.1% SDS) | 150 kDa | 16-24 hours for complete elution | [3] | |
| Centrifugal Device (with 0.1% SDS) | Not Specified | 75% | [5] | |
| Electroelution | 33 kDa | 97% | [6] | |
| Electroelution | 193 kDa | 80% | [6] | |
| DATD | Gel Dissolution (with Periodic Acid) | Not Specified | Potentially near 100% (theoretically) | [3] |
Note: The recovery yields for bis-acrylamide gels are highly dependent on the chosen elution method and the molecular weight of the protein. While electroelution can achieve high recovery rates, it is often a more complex and time-consuming procedure. The near-complete dissolution of DATD gels suggests a potential for superior and more consistent protein recovery across a wide range of protein sizes, although specific quantitative data from direct comparative studies is limited in the readily available literature.
Experimental Protocols: A Step-by-Step Guide to Maximizing Recovery
To provide a practical framework for your experimental design, detailed protocols for protein elution from both DATD and bis-acrylamide crosslinked gels are outlined below. The rationale behind key steps is explained to ensure a thorough understanding of the process.
Protocol 1: Protein Recovery from DATD-Crosslinked Gels via Chemical Cleavage
This method leverages the unique cleavable nature of the DATD crosslinker for efficient protein recovery.
Rationale: The use of periodic acid specifically targets the 1,2-diol bond in DATD, leading to the complete solubilization of the gel matrix and the release of entrapped proteins. This approach avoids the limitations of diffusion-based or electrophoresis-based elution methods.
Step-by-Step Methodology:
-
Gel Excision: Following electrophoresis, visualize the protein bands of interest using a compatible staining method (e.g., Coomassie Brilliant Blue). Carefully excise the desired protein bands from the gel using a clean scalpel.
-
Gel Maceration: Place the excised gel slices into a microcentrifuge tube. Macerate the gel pieces using a clean pestle to increase the surface area for the cleavage reaction.
-
Gel Dissolution: Add a sufficient volume of 2% (w/v) periodic acid to the macerated gel pieces to ensure complete immersion. Incubate the tube at room temperature for 30-60 minutes with occasional vortexing. The gel should completely dissolve during this step.
-
Neutralization and Protein Precipitation (Optional but Recommended): To remove the periodic acid and concentrate the protein, add a neutralizing agent such as a small volume of 1 M sodium borohydride. Subsequently, precipitate the protein by adding 4-5 volumes of cold acetone and incubating at -20°C for at least 1 hour.
-
Protein Pellet Collection: Centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the precipitated protein.
-
Washing and Resuspension: Carefully decant the supernatant. Wash the protein pellet with cold 80% acetone to remove any residual contaminants. Centrifuge again, decant the supernatant, and allow the pellet to air dry briefly. Resuspend the purified protein in a buffer suitable for your downstream application.
Protocol 2: Protein Recovery from Bis-Acrylamide Gels via Passive Diffusion
This is a simpler, though often less efficient, method for protein elution from standard bis-acrylamide gels.
Rationale: This method relies on the concentration gradient between the gel matrix and the surrounding buffer to drive the diffusion of the protein out of the gel. The inclusion of SDS in the elution buffer helps to denature the protein and improve its solubility.
Step-by-Step Methodology:
-
Gel Excision and Maceration: As with the DATD protocol, excise the protein bands of interest and macerate them to increase the surface area.
-
Elution Buffer Incubation: Place the macerated gel pieces in a microcentrifuge tube and add 2-3 volumes of elution buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% SDS).
-
Incubation: Incubate the tube on a rotary shaker at room temperature or 30°C. The incubation time will vary depending on the protein's molecular weight, ranging from several hours to overnight.[3]
-
Supernatant Collection: Centrifuge the tube to pellet the gel pieces. Carefully collect the supernatant containing the eluted protein.
-
Repeat Elution (Optional): For improved yield, the elution step can be repeated with fresh elution buffer, and the supernatants can be pooled.
-
Downstream Processing: The eluted protein solution will contain SDS, which may need to be removed for certain downstream applications using methods such as acetone precipitation or specialized detergent removal columns.
Visualizing the Workflow: A Clear Path to Protein Recovery
To further clarify the experimental procedures, the following diagrams illustrate the key steps in protein extraction from both DATD and bis-acrylamide crosslinked gels.
Downstream Compatibility: Ensuring the Integrity of Your Recovered Protein
The ultimate goal of protein elution is to obtain a sample that is suitable for subsequent analysis. The choice of crosslinker and elution method can have implications for downstream applications.
-
Mass Spectrometry: Proteins recovered from DATD gels by chemical cleavage are generally compatible with mass spectrometry. However, it is crucial to completely remove the periodic acid and any byproducts, as they can interfere with the analysis. For proteins eluted from bis-acrylamide gels, the presence of SDS can be problematic for mass spectrometry and must be thoroughly removed.[7]
-
Functional Assays: The harsh chemicals used in both elution methods (periodic acid for DATD, SDS for bis-acrylamide) can denature proteins, potentially affecting their biological activity. If maintaining protein function is critical, optimization of the elution conditions, such as using milder detergents or shorter incubation times, may be necessary.
Conclusion: Selecting the Optimal Strategy for Your Research Needs
The choice between DATD and bis-acrylamide crosslinked gels for preparative protein electrophoresis is a critical decision that should be guided by the specific requirements of your research.
-
For the highest possible protein yield and for a wide range of protein sizes, DATD-crosslinked gels offer a distinct advantage. The ability to completely dissolve the gel matrix minimizes protein loss and can simplify the recovery process.
-
For routine applications where ease of use and familiarity are prioritized, and where moderate protein yields are acceptable, bis-acrylamide remains a viable option. However, researchers should be prepared to optimize elution conditions, particularly for larger proteins, and to perform additional cleanup steps to remove detergents like SDS.
By carefully considering the chemical properties of each crosslinker and implementing the appropriate elution protocol, researchers can significantly enhance the quantitative recovery of proteins from polyacrylamide gels, paving the way for successful downstream analyses and advancing scientific discovery.
References
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Pall Corporation. (n.d.). Fast and Efficient Elution of Proteins from Polyacrylamide Gels Using Nanosep® Centrifugal Devices. Retrieved from [Link]
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Kelkar, R. S., Mahen, A., Saoji, A. M., & Kelkar, S. S. (1986). N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. Journal of Postgraduate Medicine, 32(1), 27–31. Retrieved from [Link]
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Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Journal of Virological Methods, 15(1), 41–52. Retrieved from [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels-a brief review. Methods in Molecular Biology, 869, 403–405. Retrieved from [Link]
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Hartono, S. P., et al. (2021). Comparison of simple and rapid extracting methods of free-tags Mycobacterium tuberculosis protein 64 Recombinant Protein from polyacrylamide gel: Electroelution and the optimized passive elution. Annals of the Romanian Society for Cell Biology, 25(4), 1184-1191. Retrieved from [Link]
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Lin, C. M., et al. (2012). A simple monolithic column electroelution for protein recovery from gel electrophoresis. Analytical Biochemistry, 421(1), 343-345. Retrieved from [Link]
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Kao, F. C., et al. (1987). Electroelution of DNA and protein from polyacrylamide and agarose gels. Biochemical International, 15(4), 687-691. Retrieved from [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Extraction of proteins from gels: a brief review. Methods in Molecular Biology (Clifton, N.J.), 869, 403–405. Retrieved from [Link]
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Gygi, S. P., et al. (2000). Mass spectrometry: A tool for the identification of proteins separated by gels. Analytical Biochemistry, 283(1), 1-9. Retrieved from [Link]
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Kurien, B. T., & Scofield, R. H. (2018). Protein Extraction from Gels: A Brief Review. Methods in Molecular Biology (Clifton, N.J.), 1853, 281–285. Retrieved from [Link]
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Otto, A., et al. (1996). The membrane trap: a new device for the electroelution of all kinds of charged macromolecules from gels. Analytical Biochemistry, 243(1), 61-66. Retrieved from [Link]
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Zhang, C., & Li, L. (1997). Mass spectrometry of whole proteins eluted from sodium dodecyl sulfate-polyacrylamide gel electrophoresis gels. Analytical Biochemistry, 247(2), 257–267. Retrieved from [Link]
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Sato, Y., et al. (2020). PEPPI-MS: polyacrylamide gel-based prefractionation for analysis of intact proteoforms and protein complexes by mass spectrometry. Journal of Proteome Research, 19(8), 3296-3304. Retrieved from [Link]
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Interchim. (n.d.). InterBioTech Crosslinkers for gel electrophoresis. Retrieved from [Link]
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Sato, Y., et al. (2020). High-efficiency protein extraction from polyacrylamide gels for molecular mass measurement by matrix-assisted laser desorption/ionization-time of flight-mass spectrometry. Journal of Proteome Research, 19(8), 3296-3304. Retrieved from [Link]
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Moore, P. A. (1980). Liquid scintillation counting of polyacrylamide gels crosslinked with N,N'-methylene-bis-acrylamide and N,N'-diallyltartardiamide. Analytical Biochemistry, 108(1), 151–155. Retrieved from [Link]
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Shevchenko, A., et al. (2007). Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry. Proteomics, 7(S1), 28-34. Retrieved from [Link]
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Proteome Sciences. (n.d.). Off-Gel Protein Sequencing. Retrieved from [Link]
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Wikipedia. (n.d.). Proteomics. Retrieved from [Link]
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Wikipedia. (n.d.). QPNC-PAGE. Retrieved from [Link]
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Gorg, A., et al. (2004). Comparing complex protein samples using two-dimensional polyacrylamide gels. Current Protocols in Molecular Biology, Chapter 10, Unit 10.4. Retrieved from [Link]
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Kurien, B. T., & Scofield, R. H. (2018). Protein Extraction from Gels: A Brief Review. Methods in Molecular Biology, 1853, 281-285. Retrieved from [Link]
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Rath, A., et al. (2013). Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts. Proceedings of the National Academy of Sciences, 110(35), 14212-14217. Retrieved from [Link]
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Trester-Zedlitz, M., et al. (2014). "Out-gel" tryptic digestion procedure for chemical cross-linking studies with mass spectrometric detection. Journal of the American Society for Mass Spectrometry, 25(5), 833-845. Retrieved from [Link]
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Kurien, B. T., & Scofield, R. H. (2012). A brief review of other notable protein detection methods on acrylamide gels. Methods in Molecular Biology, 869, 407-409. Retrieved from [Link]
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Seltmann, M., & Hunziger, W. (2005). Chemical cleavage of proteins in solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4. Retrieved from [Link]
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Welinder, C., & Ekblad, L. (2011). Coomassie staining as a tool for protein analysis. In Protein Electrophoresis (pp. 55-63). Humana Press. Retrieved from [Link]
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Moghe, A., et al. (2022). Easy, Robust, and Repeatable Online Acid Cleavage of Proteins in Mobile Phase for Fast Quantitative LC-MS Bottom-Up Protein Analysis—Application for Ricin Detection. Analytical Chemistry, 94(3), 1696-1703. Retrieved from [Link]
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Wei, Y., et al. (2018). Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine-Containing Molecules to Proteins. Journal of the American Chemical Society, 140(4), 1435-1442. Retrieved from [Link]
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A Senior Application Scientist's Guide to N,N'-Diallyltartramide (DATD): A Reversible Crosslinking Agent for Advanced Hydrogel Applications
In the realm of polymer science and molecular biology, the choice of a crosslinking agent is a critical decision that dictates the physical properties and, ultimately, the functional utility of a hydrogel matrix. While N,N'-methylenebisacrylamide (Bis) has long been the gold standard for creating robust polyacrylamide gels, its irreversible covalent crosslinks present significant challenges for applications requiring the recovery of embedded macromolecules. This guide provides an in-depth analysis of N,N'-Diallyltartramide (DATD), a cleavable crosslinker that offers a powerful alternative for researchers in proteomics, drug development, and biomaterials science.
This compound (DATD): A Profile
This compound is a chemical compound used as a crosslinking agent in the formation of polyacrylamide gels.[1][2] Its unique chemical structure is the key to its functionality, featuring two key components: allyl groups for polymerization and a central tartrate core with a vicinal diol (two adjacent hydroxyl groups).
-
Chemical Properties :
The Chemistry of Reversibility
During the free-radical polymerization of acrylamide, the allyl double bonds of DATD react with acrylamide monomers to form a crosslinked polymer network, similar to how Bis functions. However, the elegance of DATD lies in the 1,2-diol structure within its tartrate backbone. This specific chemical feature makes the crosslinks susceptible to cleavage by oxidation with periodic acid (HIO₄). The periodic acid specifically attacks and breaks the carbon-carbon bond of the vicinal diol, effectively severing the crosslink and dissolving the gel matrix into soluble polyacrylamide chains.[1] This process allows for the gentle and efficient recovery of proteins or other molecules trapped within the gel.
Caption: Reversible crosslinking mechanism of DATD.
Comparative Analysis: DATD vs. Conventional Crosslinkers
The decision to use DATD should be based on a clear understanding of its performance characteristics relative to other available crosslinkers.
| Feature | This compound (DATD) | N,N'-Methylenebisacrylamide (Bis) | Other Reversible Crosslinkers (e.g., DHEBA) |
| Reversibility | Yes , cleavable with periodic acid.[1] | No , forms stable, irreversible covalent bonds. | Yes , various cleavage mechanisms (e.g., disulfide bond reduction). |
| Molecule Recovery | High efficiency, allows for elution of intact proteins. | Very low efficiency, requires harsh methods like electroelution or diffusion. | Varies by type; can be highly efficient but may require specific reducing or cleaving agents. |
| Gel Properties | Forms transparent gels with good mechanical stability.[1] May form a gradient that improves resolution of high MW proteins.[4] | Forms strong, stable gels; the industry standard for high-resolution electrophoresis. | Properties are variable; some may form less stable or more brittle gels. |
| Polymerization Kinetics | Slower polymerization rate; can act as an inhibitor at high concentrations.[1] | Efficient and rapid polymerization. | Kinetics vary widely depending on the specific agent. |
| Downstream Compatibility | Excellent for mass spectrometry, protein sequencing, and functional assays. | Limited; residual acrylamide and harsh elution can interfere with subsequent analyses. | Generally good, but the cleavage reagents must be compatible with the downstream application. |
| Primary Applications | Preparative electrophoresis, proteomics, recovery of bioactive molecules, biodegradable hydrogels for drug delivery.[3] | Analytical electrophoresis (SDS-PAGE, native PAGE), DNA sequencing gels. | Specialized applications like Western blotting for improved transfer.[5] |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the use of DATD in a standard laboratory setting for protein electrophoresis and subsequent recovery.
Protocol 1: Casting a DATD-Crosslinked SDS-PAGE Gel
This protocol describes the preparation of a 10% resolving gel. Reagent volumes should be adjusted for different gel percentages.
Materials:
-
Acrylamide/DATD solution (30% T, 2.67% C): 29.2g Acrylamide, 0.8g DATD, dissolve in deionized water to 100 mL.
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Procedure:
-
Assemble Gel Cassette: Clean and assemble glass plates and spacers according to the manufacturer's instructions.
-
Prepare Resolving Gel Solution (10 mL):
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
Acrylamide/DATD Solution: 3.3 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the solution to mix. Add 100 µL of 10% APS and 10 µL of TEMED. Mix immediately and pour the solution into the gel cassette, leaving space for the stacking gel.
-
Overlay: Carefully overlay the resolving gel with water or isopropanol to ensure a flat surface.
-
Polymerize: Allow the gel to polymerize for 45-60 minutes at room temperature. The slower polymerization rate of DATD should be taken into account.[1]
-
Prepare and Pour Stacking Gel: Prepare a standard 4% stacking gel using an acrylamide/Bis solution (DATD is not necessary for the stacking gel), pour it on top of the polymerized resolving gel, and insert the comb. Allow it to polymerize.
-
Run Electrophoresis: Once polymerized, the gel is ready for sample loading and electrophoresis under standard conditions.
Protocol 2: Protein Elution via Periodic Acid Cleavage
Materials:
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
-
2% (v/v) Periodic Acid solution, freshly prepared
-
Elution buffer (e.g., 50 mM Tris-HCl, 0.1% SDS, pH 8.0)
Procedure:
-
Stain and Visualize: After electrophoresis, stain the gel to visualize the protein bands of interest.
-
Excise Band: Using a clean scalpel, carefully excise the gel slice containing the target protein band.
-
Destain: Thoroughly destain the gel slice to remove as much dye as possible.
-
Macerate Gel: Place the gel slice in a microcentrifuge tube and crush it into small pieces using a clean pestle.
-
Cleavage Reaction: Add 200-500 µL of 2% periodic acid to the macerated gel. Incubate at room temperature for 30-60 minutes with gentle agitation. The gel matrix will dissolve.
-
Neutralize (Optional but Recommended): To stop the reaction and prevent over-oxidation of the protein, add a small amount of a quenching agent like sodium bisulfite.
-
Elute Protein: Add an equal volume of 2X elution buffer. Vortex and incubate for several hours or overnight at room temperature or 37°C to allow the protein to diffuse out of the solubilized polyacrylamide.
-
Recover Protein: Centrifuge the tube to pellet any remaining gel fragments. Carefully collect the supernatant containing the eluted protein. The protein is now ready for downstream applications like dialysis, concentration, or direct analysis.
Caption: Experimental workflow for protein recovery.
Performance Data and Broader Applications
Electrophoretic Performance
Studies have shown that DATD-crosslinked gels can offer distinct advantages in separation. In some cases, they provide greater resolution for high molecular weight proteins compared to Bis-crosslinked gels.[4] This is attributed to the potential for DATD to form a spontaneous porosity gradient within the gel during its slower polymerization.[4] However, researchers should be aware that DATD gels may shrink more than Bis-crosslinked gels during drying, a factor that can be mitigated by adding glycerol to equilibration solutions.[6]
Beyond Electrophoresis
The utility of DATD extends beyond the proteomics lab. Its cleavable nature makes it an attractive component for advanced biomaterials.
-
Drug Delivery : DATD can be used to synthesize hydrogels for the controlled release of therapeutics.[3] The degradation of the hydrogel via cleavage of the crosslinks can be triggered to release an encapsulated drug over time.
-
Bio-based Hydrogels : DATD has been successfully used as a crosslinker in conjunction with natural polymers like xylan to create novel bio-based hydrogels, demonstrating its versatility.[7][8][9]
Conclusion and Recommendations
This compound is more than just a substitute for bis-acrylamide; it is an enabling tool for a host of advanced applications that are intractable with permanently crosslinked gels. Its key advantage—the chemically reversible crosslink—provides an elegant solution for recovering proteins and other macromolecules for further analysis or use.
Choose DATD when:
-
The primary goal is to recover biologically active proteins or intact nucleic acids from a gel matrix.
-
Downstream applications include mass spectrometry, Edman degradation, or functional assays.
-
You are developing a biodegradable hydrogel system for applications like controlled drug release.
While N,N'-methylenebisacrylamide remains the workhorse for routine, high-resolution analytical electrophoresis, the strategic use of this compound opens new experimental possibilities, bridging the gap between separation and recovery.
References
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N,N'-Diallyl-L-tartardiamide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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A Polyacrylamide Gel With Reversible DNA Crosslinks. (2003). ASME Digital Collection. Retrieved January 16, 2026, from [Link]
- Pohjanlehto, H., Setälä, H., Kammiovirta, K., & Harlin, A. (2011). The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels.
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The use of N,N'-diallylaldardiamides as cross-linkers in xylan derivatives-based hydrogels. (2011). PubMed. Retrieved January 16, 2026, from [Link]
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Mechanical properties of a reversible, DNA-crosslinked polyacrylamide hydrogel. (2003). PubMed. Retrieved January 16, 2026, from [Link]
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Crosslinkers for gel electrophoresis - Interchim. (n.d.). InterBioTech. Retrieved January 16, 2026, from [Link]
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Novel cross-linked homogeneous polyacrylamide gels with improved separation properties: investigation of the cross-linker functionality. (2001). PubMed. Retrieved January 16, 2026, from [Link]
- Hahn, E. C., & Hahn, P. S. (1987). Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide. Analytical Biochemistry, 163(2), 414–422.
- Talja, H., & Setälä, H. (2011). N,N'-diallylaldardiamides and their use as cross-linkers in xylan hydrogels.
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A Senior Application Scientist's Guide to Validating DATD Hydrogel Biocompatibility for 3D Cell Culture
For researchers, scientists, and drug development professionals venturing into three-dimensional (3D) cell culture, the choice of a scaffold is paramount. An ideal hydrogel should not only provide structural support but also create a biocompatible microenvironment that fosters cell viability, proliferation, and physiologically relevant morphology. This guide provides an in-depth comparison of a novel, synthetic dopamine- and tyramine-conjugated di-aldehyde (DATD) hydrogel against commonly used alternatives, supported by experimental data and detailed protocols to validate its biocompatibility.
The Rise of Synthetic Scaffolds: Introducing DATD Hydrogel
Traditional hydrogels, such as those derived from animal sources like Matrigel and collagen, have been instrumental in advancing 3D cell culture. However, they often suffer from batch-to-batch variability and an undefined composition, which can impact experimental reproducibility.[1] Synthetic hydrogels, like DATD, offer a solution with their tunable properties and consistent quality.
DATD hydrogels are formed through the crosslinking of dopamine and tyramine with a di-aldehyde, creating a stable and biocompatible matrix.[2][3] The presence of dopamine, a bio-inspired adhesive molecule, can potentially enhance cell-matrix interactions.[4] This guide will walk you through the essential assays to validate the biocompatibility of DATD hydrogel and compare its performance with Matrigel, collagen, and alginate hydrogels.
Comparative Analysis of Hydrogel Performance
Choosing the right hydrogel depends on the specific needs of your cell type and application. Here's a comparative overview of DATD hydrogel and its common alternatives:
| Hydrogel Type | Origin | Key Advantages | Potential Limitations | References |
| DATD Hydrogel | Synthetic | Defined composition, tunable mechanical properties, potential for enhanced cell adhesion. | Newer material with less extensive literature compared to traditional options. | [2][4] |
| Matrigel | Animal-derived (Engelbreth-Holm-Swarm mouse sarcoma) | Contains a rich mixture of extracellular matrix (ECM) proteins and growth factors, promoting the growth of many cell types. | Undefined composition, batch-to-batch variability, potential for immunogenicity in vivo.[5] | [5][6][7] |
| Collagen (Type I) | Animal-derived (e.g., rat tail, bovine) | Mimics the natural ECM of many tissues, promotes cell adhesion and proliferation.[8] | Can have batch-to-batch variability and potential for immunogenicity.[9] | [8][9][10] |
| Alginate | Natural (seaweed) | Biocompatible, non-toxic, and can be crosslinked under gentle conditions.[11] | Lacks natural cell adhesion motifs, often requiring modification with peptides like RGD.[12] | [11][13][14] |
Experimental Validation of Biocompatibility: A Step-by-Step Approach
To rigorously assess the biocompatibility of DATD hydrogel, a series of well-established assays should be performed in parallel with control hydrogels. The following workflow provides a comprehensive strategy for this validation.
Experimental Workflow for Hydrogel Biocompatibility Assessment
Caption: A comprehensive workflow for validating hydrogel biocompatibility, from cell encapsulation to multi-parametric analysis.
Protocol 1: Live/Dead Viability Assay
This assay provides a qualitative and quantitative assessment of cell viability by differentiating between live and dead cells based on membrane integrity.
Principle: Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.[15]
Step-by-Step Methodology:
-
Prepare Staining Solution: Prepare a working solution containing 2 µM Calcein-AM and 4 µM EthD-1 in sterile phosphate-buffered saline (PBS).[16] Protect the solution from light.
-
Sample Preparation: Gently wash the hydrogel-cell constructs twice with PBS to remove culture medium.[16]
-
Staining: Add a sufficient volume of the staining solution to completely cover the hydrogel constructs.
-
Incubation: Incubate the samples for 30-60 minutes at 37°C, protected from light.[16] Thicker hydrogels may require longer incubation times.
-
Washing: Carefully remove the staining solution and wash the constructs three times with PBS.[15]
-
Imaging: Immediately visualize the samples using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
Protocol 2: MTT Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.[18]
Step-by-Step Methodology:
-
Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]
-
Incubation with MTT: Remove the culture medium from the hydrogel-cell constructs and add fresh, phenol red-free medium containing 10% of the MTT stock solution.[18]
-
Incubate: Incubate for 4 hours at 37°C in a CO2 incubator.[19]
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., acidified isopropanol or dimethyl sulfoxide - DMSO) to each sample to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Transfer the solubilized solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
Protocol 3: Cell Morphology Assessment
Observing cell morphology provides crucial insights into cell-matrix interactions and the overall health of the cultured cells.
Methodology:
-
Phase-Contrast Microscopy: At regular intervals (e.g., days 1, 3, and 7), examine the hydrogel-cell constructs under a phase-contrast microscope. Look for cell spreading, formation of spheroids, and any signs of cellular stress.
-
Immunofluorescence Staining: To visualize the cytoskeleton and focal adhesions, fix the hydrogel-cell constructs with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescently labeled phalloidin (for F-actin) and an antibody against a focal adhesion protein (e.g., vinculin). Counterstain with a nuclear dye like DAPI. Image the samples using a confocal microscope for high-resolution 3D visualization.
Protocol 4: Assessment of Cell-Specific Function
Beyond viability and morphology, it is essential to assess whether the hydrogel supports the specific functions of the cultured cells.
Methodology:
The methods for assessing cell function are highly dependent on the cell type. Examples include:
-
For hepatocytes: Measure albumin and urea production.
-
For neurons: Assess neurite outgrowth and expression of synaptic markers.
-
For chondrocytes: Quantify glycosaminoglycan (GAG) and collagen type II production.
-
For cancer cells: Evaluate tumor spheroid formation and response to chemotherapeutic agents.
These functional assessments can be performed using various techniques such as ELISA, quantitative PCR (qPCR), Western blotting, and immunohistochemistry.
Interpreting the Results and Making an Informed Decision
By systematically applying these protocols, you can generate robust, quantitative data to compare the biocompatibility of DATD hydrogel with other matrices.
Expected Outcomes:
-
High Biocompatibility: A highly biocompatible hydrogel will show a high percentage of live cells (green fluorescence) in the Live/Dead assay, a steady increase in absorbance over time in the MTT assay (indicating proliferation), and a healthy, spread morphology or well-formed spheroids.
-
Low Biocompatibility: A hydrogel with poor biocompatibility will exhibit a significant number of dead cells (red fluorescence), low or decreasing MTT absorbance, and rounded, non-adherent cells.
The ideal hydrogel will not only support cell survival but also promote a cellular phenotype and function that closely resembles the in vivo state. The data-driven approach outlined in this guide will empower you to make an informed decision and select the most suitable hydrogel for your specific research needs, ensuring the reliability and physiological relevance of your 3D cell culture experiments.
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Lab Tools and Tricks. (2023, December 5). A guide to live dead staining cells in hydrogels. WordPress.com. Retrieved from [Link]
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Alksnis, M., et al. (2022). Regulation of Mesenchymal Stem Cell Morphology Using Hydrogel Substrates with Tunable Topography and Photoswitchable Stiffness. Gels, 8(12), 808. Retrieved from [Link]
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Paez, J. I., & Sprenger, L. P. (2022). A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications. Gels, 8(11), 711. Retrieved from [Link]
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Di Trani, C. A., et al. (2025). Impact of 3D cell culture hydrogels derived from basement membrane extracts or nanofibrillar cellulose on CAR-T cell activation. bioRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Small functional groups for controlled differentiation of hydrogel-encapsulated human mesenchymal stem cells. Retrieved from [Link]
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MDPI. (n.d.). Biomedical Interpenetrated Hydrogels Fabricated via Quaternary Ammonium Chitosan and Dopamine-Conjugated Gelatin Integrated with Genipin and Epigallocatechin Gallate. Retrieved from [Link]
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Petersen, I. H., et al. (2018). Tyramine-conjugated alginate hydrogels as a platform for bioactive scaffolds. Journal of Biomedical Materials Research Part A, 106(10), 2686-2696. Retrieved from [Link]
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MDPI. (n.d.). Dopamine-Conjugated Methacrylated Gelatin Hydrogel—Physical, Mechanical, and Biological Properties. Retrieved from [Link]
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Aisenbrey, E. A., & Murphy, W. L. (2020). Synthetic alternatives to Matrigel. Nature Reviews Materials, 5(7), 539-551. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal Procedures for N,N'-Diallyltartramide (DATD)
As a Senior Application Scientist, my goal is to empower your research by not only providing high-quality reagents but also ensuring you have the critical information to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N'-Diallyltartramide (CAS: 58477-85-3), a common cross-linking agent for polyacrylamide gels.[1][2] Adherence to these procedures is essential for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. This compound is classified as a hazardous chemical, and its disposal route is dictated by its specific toxicological and ecotoxicological profile.[3] Simply discarding it as general waste or washing it down the drain is not a compliant or safe option.
The primary hazards associated with DATD necessitate its handling as controlled chemical waste.[3][4] Its WGK (Water Hazard Class) rating of 3 signifies that it is severely hazardous to water, making the prevention of its release into aquatic environments a top priority.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | GHS Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Water Hazard Class (WGK) | 3 | Severely hazardous to water | [1] |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling DATD for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure. The causality is direct: the solid, powder form of DATD can become airborne, leading to inhalation, while direct contact can cause skin and eye irritation.[3][4]
-
Hand Protection : Wear nitrile gloves. If skin contact occurs, wash the area immediately with soap and plenty of water.[3]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.[3] Should eye contact occur, rinse cautiously with water for several minutes.[3]
-
Respiratory Protection : For handling bulk powder or in situations where dust may be generated, an N95 (US) or equivalent dust mask is required to prevent respiratory tract irritation.
-
Skin and Body Protection : A standard lab coat should be worn to protect against incidental skin contact.
Step-by-Step Disposal Protocols
The correct disposal stream for this compound depends on its form. Under no circumstances should DATD or its solutions be discharged into the sanitary sewer.[5] The guiding principle is to "Dispose of contents/container to an approved waste disposal plant."[3]
Protocol 3.1: Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical in its original container or as a collected waste product.
-
Containerization : Ensure the chemical is in a well-sealed, clearly labeled container. If not in its original packaging, use a container suitable for solid chemical waste.
-
Labeling : The container must be labeled as "Hazardous Waste" and, at a minimum, include the chemical name "this compound," the CAS number "58477-85-3," and the appropriate GHS hazard pictograms (e.g., exclamation mark).
-
Segregation : Store the waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Final Disposal : Arrange for pickup by your institution's licensed professional waste disposal service. The standard and recommended method for this type of organic solid is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Protocol 3.2: Contaminated Labware and Debris
This includes items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with DATD.
-
Collection : Place all contaminated solid waste into a designated, durable, and leak-proof waste bag or container. This container should be separate from regular trash.
-
Labeling : Clearly label the bag or container as "Hazardous Waste: this compound Contaminated Debris."
-
Disposal : Once the container is full, seal it and manage it through your institution's chemical waste disposal program, following the same pathway as the solid chemical.
Protocol 3.3: Aqueous Solutions and Polyacrylamide Gels
This category includes leftover monomer solutions or fully polymerized polyacrylamide gels cross-linked with DATD. While polymerization immobilizes the DATD, the gel itself should be treated as chemical waste.
-
Prohibition of Drain Disposal : Due to its severe hazard to aquatic life (WGK 3), drain disposal is strictly forbidden.[1]
-
Collection of Liquids : Collect any aqueous waste containing unpolymerized DATD in a designated, sealed, and properly labeled hazardous waste container for aqueous organic waste.
-
Collection of Gels : Collect used or excess polyacrylamide gels in a labeled, sealed container or bag.
-
Labeling : Label the waste container with its contents (e.g., "Aqueous Waste with this compound" or "Polyacrylamide Gels with this compound").
-
Disposal : Manage the container through your institution's hazardous waste program for incineration or other approved treatment methods.
Emergency Spill Management
In the event of a spill of solid this compound, follow these steps:
-
Evacuate and Ventilate : Ensure the immediate area is clear and increase ventilation if possible.
-
Wear Full PPE : Before cleanup, don the required PPE, including an N95 respirator, gloves, and eye protection.
-
Contain and Clean : Avoid breathing dust.[4] Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[3][4] Avoid methods that create dust.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Label the container with the spilled contents and manage it as hazardous waste according to Protocol 3.1.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling N,N'-Diallyltartramide
In the dynamic landscape of scientific research and drug development, the safe handling of chemical reagents is paramount. N,N'-Diallyltartramide (DATD), a common cross-linking agent in the preparation of polyacrylamide gels for electrophoresis, requires meticulous attention to safety protocols to mitigate potential hazards.[1] This guide provides an in-depth, experience-driven framework for selecting and using personal protective equipment (PPE) when working with DATD, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: The Hazard Profile of this compound
Before delving into protective measures, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets (SDS), DATD is classified as a hazardous chemical that can cause significant irritation.[2] The primary routes of exposure and associated hazards include:
-
Skin Contact: Causes skin irritation.[2][3] Prolonged or repeated contact can lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[2][3] Direct contact can result in redness, pain, and potential damage to the cornea.
-
Inhalation: May cause respiratory irritation if inhaled as a dust.[2][3]
-
Ingestion: While not an expected route of occupational exposure, ingestion can be harmful.[4]
Given that DATD is often handled as a powder, the risk of generating airborne dust is a significant concern, necessitating stringent engineering controls and appropriate respiratory protection.[5]
The Core of Protection: A Multi-Tiered PPE Strategy
A robust PPE strategy for handling this compound is not a one-size-fits-all solution. It requires a risk-based approach, where the level of protection is commensurate with the scale and nature of the handling procedure. The following sections detail the essential PPE components and provide a clear rationale for their use.
Hand Protection: The First Line of Defense
Direct skin contact is a primary exposure route for DATD. Therefore, selecting the appropriate gloves is critical.
-
Minimum Requirement: For routine handling of small quantities of DATD solutions or gels, single-use, extended-cuff nitrile gloves are the minimum requirement.[6] The extended cuff is crucial to prevent any exposed skin between the glove and the lab coat sleeve.
-
High-Risk Scenarios: When handling larger quantities, working with the powder form, or in situations with a significant splash risk, double-gloving with two pairs of nitrile gloves or using butyl gloves is strongly recommended.[6] Nitrile gloves offer good chemical resistance to many laboratory chemicals, but it's essential to change them regularly, at least every two hours, or immediately if they become contaminated.[6]
Procedural Note: Always inspect gloves for any signs of degradation or perforation before use. After handling DATD, remove gloves using a technique that avoids touching the outer surface with bare skin and wash your hands thoroughly.[7]
Eye and Face Protection: Shielding Against Splashes and Dust
The serious eye irritation potential of this compound necessitates robust eye and face protection.[2]
-
Standard Use: Chemical safety glasses with side shields are mandatory for all procedures involving DATD.[6]
-
Splash and Powder Risk: When there is a risk of splashing or when handling the powder form, which can become airborne, it is essential to upgrade to chemical splash goggles.[6][8] For maximum protection in these scenarios, a face shield should be worn in conjunction with splash goggles.[6][8]
Body Protection: Preventing Contamination of Personal Clothing
A lab coat is a fundamental component of laboratory safety, protecting your skin and personal clothing from contamination.
-
Essential Practice: A properly fitting, long-sleeved lab coat must be worn at all times when handling this compound.[6][9] The lab coat should be fully buttoned to provide maximum coverage.
-
Enhanced Protection: For tasks with a higher risk of spills or splashes, consider using a chemically resistant gown or Tyvek sleeves in addition to a standard lab coat.[6] Lab coats used when handling DATD should be laundered separately from personal clothing.
Respiratory Protection: Mitigating Inhalation Hazards
The potential for this compound powder to become airborne and cause respiratory irritation is a key concern.[2][3]
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle the powder form of DATD within a certified chemical fume hood.[8][9]
-
When Respiratory Protection is Necessary: In the rare event that handling the powder outside of a fume hood is unavoidable, or during a large spill cleanup, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1] The selection of a respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.
PPE Selection Summary for Handling this compound
For quick reference, the following table summarizes the recommended PPE for different tasks involving this compound.
| Task / Hazard Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Risk (e.g., handling dilute solutions, pre-cast gels) | Single pair of extended-cuff nitrile gloves | Chemical safety glasses with side shields | Standard lab coat | Not generally required |
| Moderate Risk (e.g., preparing solutions from powder in a fume hood) | Double-gloved nitrile or butyl gloves | Chemical splash goggles | Standard lab coat | Work within a chemical fume hood |
| High Risk (e.g., weighing powder outside a fume hood, large spills) | Double-gloved nitrile or butyl gloves | Chemical splash goggles and a face shield | Chemically resistant gown or Tyvek sleeves over a lab coat | NIOSH-approved N95 dust mask or higher |
Operational Plans: From Preparation to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to final disposal.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures: Responding to Exposures
In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.
-
Skin Exposure: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Always ensure that eyewash stations and safety showers are readily accessible in the work area.[2]
Spill Cleanup and Waste Disposal
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
-
Small Spills: For small spills of DATD powder within a fume hood, gently wipe it up with a damp cloth to avoid creating dust.[9] For liquid spills, use an absorbent material.[9] All cleanup materials should be placed in a sealed container for disposal as hazardous waste.[8]
-
Large Spills: In the case of a large spill, especially outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.[8]
-
Waste Disposal: All this compound waste, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not mix with other waste streams.
A Culture of Safety: Beyond the Written Protocol
This guide provides a robust framework for the safe handling of this compound. However, true safety is ingrained in the culture of a laboratory. It is the shared responsibility of every researcher to remain vigilant, to question procedures that seem unsafe, and to continuously seek knowledge that enhances their safety practices. By integrating these principles into your daily work, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
References
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Duke University Occupational & Environmental Safety Office. Guidelines for Safe Use of Acrylamide. Retrieved from [Link]
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Harvard Environmental Health and Safety. Lab Safety Guideline: Acrylamide. Retrieved from [Link]
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The University of New Mexico. Acrylamide Standard Operating Procedure Template. Retrieved from [Link]
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University of Houston. Standard Operating Procedure for Acrylamide. Retrieved from [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure. Retrieved from [Link]
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DayGlo Color Corp. (2024, September 22). Safety Data Sheet. Retrieved from [Link]
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PubChem. N,N'-Diallyltartardiamide. Retrieved from [Link]
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Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
